molecular formula C8H11NO3 B148315 Ethyl (ethoxymethylene)cyanoacetate CAS No. 94-05-3

Ethyl (ethoxymethylene)cyanoacetate

カタログ番号: B148315
CAS番号: 94-05-3
分子量: 169.18 g/mol
InChIキー: KTMGNAIGXYODKQ-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (ethoxymethylene)cyanoacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl (E)-2-cyano-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMGNAIGXYODKQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059097
Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-05-3, 42466-67-1
Record name Ethyl 2-cyano-3-ethoxyacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-cyano-3-ethoxyacrylate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-cyano-3-ethoxyacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53706319OM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of Ethyl (ethoxymethylene)cyanoacetate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ethyl (ethoxymethylene)cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 94-05-3) is a versatile organic compound widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical and agrochemical products.[1][2][3] Its unique molecular structure, featuring a cyano group, an ester, and an ethoxymethylene group, provides multiple reactive sites, making it an important building block in organic synthesis.[1][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in drug development.

Physical Properties

This compound is typically described as a colorless to pale yellow liquid or a white to light yellow crystalline solid, often with a distinctive fruity odor.[1][5][6] There is some discrepancy in the reported melting point, with some sources indicating it is a liquid at room temperature and others classifying it as a low-melting solid. This suggests that it may exist as a supercooled liquid or that its physical state is highly sensitive to purity.

Table 1: Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₈H₁₁NO₃[7][8][9]
Molecular Weight 169.18 g/mol [1][6][9]
Appearance Colorless to pale yellow liquid or white to yellow crystalline solid/powder[1][5][8]
Odor Fruity[1]
Melting Point 47.0 - 53.0 °C[6][7][8][10]
-10 °C[5]
Boiling Point 190-191 °C at 30 mmHg[2][6][10]
305.1 °C at 760 mmHg[7]
Density ~1.1 g/cm³[5][7][10]
Solubility Soluble in ethanol, ether, acetone, chloroform, methanol[1][2][5]
Water: <0.01 g/L (20 °C)[5][7]
Flash Point ~130 °C (>230 °F)[6][7][10]
Refractive Index ~1.452[7][10]
LogP 0.70 - 0.99[7][10]

Chemical Properties and Reactivity

The chemical reactivity of this compound is defined by its three functional groups: the nitrile, the ester, and the activated carbon-carbon double bond. This trifunctional nature makes it a versatile precursor for synthesizing complex heterocyclic compounds, which are prevalent in many therapeutic agents.[3][4]

Key Chemical Characteristics:

  • Reactivity: It serves as a crucial building block in condensation reactions, such as the Knoevenagel condensation, and undergoes nucleophilic addition reactions.[4][5] Depending on the reaction conditions, it can act as either a nucleophile or an electrophile.[5]

  • Applications in Synthesis: It is a well-established intermediate in the production of various pharmaceuticals, including anti-inflammatory agents, and purine (B94841) derivatives like theophylline (B1681296) and caffeine.[2][4][11] In the agrochemical industry, it is a precursor for herbicides and pesticides.[1][3]

  • Stability and Storage: The compound is sensitive to moisture and can undergo hydrolysis to yield cyanoacetic acid and ethanol.[1][5] It is also sensitive to heat and may decompose at high temperatures.[5] Therefore, it should be stored in a cool, dry place under an inert atmosphere.[1][5]

  • Hazards and Incompatibility: It is considered hazardous and may be harmful if swallowed, inhaled, or absorbed through the skin.[6] It is a skin, eye, and respiratory irritant and may cause sensitization.[9][12] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoformate and acetic anhydride (B1165640).[5]

Methodology:

  • Charging Reactants: Ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride are added sequentially to a suitable reaction vessel equipped with a stirrer and a reflux condenser.

  • Reaction: The mixture is stirred and heated to approximately 140°C.

  • Reflux: The reaction is allowed to reflux for a period of about 4 hours.

  • Distillation: Following the reflux period, the reaction mixture is distilled under reduced pressure to remove volatile components until no more distillate is collected.

  • Crystallization and Purification: The residue is cooled, which induces crystallization of the product. The solid product is then collected by filtration, washed with a small amount of cold ethanol, and dried to yield this compound.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Ethyl Cyanoacetate P1 Combine in Reaction Vessel R1->P1 R2 Triethyl Orthoformate R2->P1 R3 Acetic Anhydride R3->P1 P2 Heat to 140°C Reflux for 4 hours P1->P2 1. Heating P3 Reduced Pressure Distillation P2->P3 2. Workup P4 Cool to Crystallize P3->P4 3. Isolation P5 Filter, Wash (Ethanol), Dry P4->P5 4. Purification Prod This compound P5->Prod

Caption: Workflow for the synthesis of this compound.

Knoevenagel Condensation Reaction

This compound is a classic substrate for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. This reaction is fundamental to its use in synthesizing more complex molecules.[13][14]

General Methodology:

  • Setup: A flask is charged with the aldehyde or ketone, this compound, a catalytic amount of a weak base (e.g., piperidine (B6355638) or ammonium (B1175870) acetate), and a suitable solvent (e.g., benzene (B151609) or toluene).[13][14] The flask is often equipped with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the trap.

  • Workup: Once the reaction is complete, the mixture is cooled. An organic solvent may be added, and the solution is washed with water to remove the catalyst and any water-soluble byproducts.

  • Isolation: The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product can then be purified, typically by distillation or recrystallization.[14]

G EMCAE Ethyl (ethoxymethylene)cyanoacetate Product Substituted Alkene Product EMCAE->Product Carbonyl Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) Carbonyl->Product Catalyst Weak Base Catalyst (e.g., Piperidine) Catalyst->Product Catalyzes Water Water (removed) Product->Water - H₂O

Caption: Generalized scheme of the Knoevenagel condensation reaction.

Spectral Data

Various spectral data are available for the characterization of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm its structure and purity.[9][10][15][16] This data is publicly available in several chemical databases.

Table 2: Available Spectral Data
TechniqueDescriptionReferences
¹H NMR Proton NMR spectra are available, typically recorded in CDCl₃.[10]
¹³C NMR Carbon-13 NMR spectra are available, typically recorded in CDCl₃.[9][10]
IR Infrared spectra are available from various sampling methods (KBr disc, nujol mull, CCl₄ solution, ATR).[10][15][16]
Mass Spec Electron ionization (EI) mass spectra are available.[9][10]

References

Ethyl (ethoxymethylene)cyanoacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a versatile organic compound widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical and agrochemical products. Its unique molecular architecture, featuring a cyano group, an ester, and an ethoxymethylene group, provides a reactive scaffold for constructing complex molecular frameworks, particularly heterocyclic systems. This guide provides an in-depth overview of its structure, properties, synthesis, and applications.

Chemical Structure and Molecular Properties

This compound is systematically named ethyl (E)-2-cyano-3-ethoxyprop-2-enoate. Its structure is characterized by a central acrylic acid backbone with cyano and ethoxy functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₁NO₃[1][2][3][4][5]
Molecular Weight 169.18 g/mol [1][4][5]
CAS Number 94-05-3[1][2][3]
Appearance White to pale yellow crystalline solid
Melting Point 49-51 °C
Boiling Point 190-191 °C at 30 mmHg
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[3]
IUPAC Name ethyl (E)-2-cyano-3-ethoxyprop-2-enoate[2]
SMILES C(C(OCC)=O)(=COCC)C#N[3]
InChI Key KTMGNAIGXYODKQ-UHFFFAOYSA-N[3][5]

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoformate in the presence of acetic anhydride (B1165640).

Experimental Protocol:

A general procedure for the laboratory-scale synthesis is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine ethyl cyanoacetate and an excess of triethyl orthoformate.

  • Reagent Addition: Add acetic anhydride to the mixture. Acetic anhydride acts as a dehydrating agent, driving the reaction to completion.

  • Heating: Heat the reaction mixture to a temperature of 150-160 °C for several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the volatile components, including excess reagents and byproducts, by distillation under reduced pressure. The desired product, this compound, is typically obtained as a solid upon cooling.

Synthesis Workflow:

Synthesis_Workflow reactant1 Ethyl Cyanoacetate reaction Reaction Mixture (150-160 °C) reactant1->reaction reactant2 Triethyl Orthoformate reactant2->reaction reactant3 Acetic Anhydride reactant3->reaction distillation Distillation under Reduced Pressure reaction->distillation product This compound distillation->product

Synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable precursor in organic synthesis due to its multiple reactive sites. It can act as both an electrophile and a nucleophile, participating in a variety of chemical transformations.

Its primary application lies in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. A notable application is in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives. For instance, it is a key starting material in the production of Allopurinol, a drug used to treat gout and high levels of uric acid in the body. It is also utilized in the synthesis of anti-inflammatory agents.[1]

The reactivity of the double bond, coupled with the cyano and ester groups, allows for cyclization reactions with various dinucleophiles, such as hydrazines and amidines, to form five- and six-membered heterocyclic rings.

Role as a Synthetic Intermediate:

Synthetic_Intermediate emca This compound reaction_type Cyclization Reactions (e.g., with hydrazines, amidines) emca->reaction_type pyrazoles Pyrazoles reaction_type->pyrazoles pyrimidines Pyrimidines reaction_type->pyrimidines other_heterocycles Other Heterocycles reaction_type->other_heterocycles allopurinol Allopurinol (Anti-gout) pyrazoles->allopurinol anti_inflammatory Anti-inflammatory Agents pyrimidines->anti_inflammatory

Role of EMCA as a key synthetic intermediate.

References

Spectroscopic Data of CAS Number 94-05-3: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 94-05-3, identified as Ethyl (ethoxymethylene)cyanoacetate. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification and characterization in various research and development applications. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.24s=CH
4.35q7.1O-CH₂ (ethoxy)
4.28q7.1O-CH₂ (ester)
1.40t7.1CH₃ (ethoxy)
1.34t7.1CH₃ (ester)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
165.9C=O (ester)
159.9=C-O
117.8CN
94.3=C(CN)
68.3O-CH₂ (ethoxy)
61.2O-CH₂ (ester)
14.4CH₃ (ethoxy)
14.3CH₃ (ester)

Solvent: CDCl₃[2][3]

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Assignment
2220C≡N stretching
1715C=O stretching (ester)
1630C=C stretching
1250C-O stretching (ester)
1100C-O stretching (ether)

Sample Preparation: KBr disc or nujol mull[2]

Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
16945[M]⁺ (Molecular Ion)
14130[M - C₂H₄]⁺
124100[M - OC₂H₅]⁺
9660[M - COOC₂H₅]⁺
6855[C₄H₄O]⁺

Ionization Method: Electron Ionization (EI)[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.[6][7]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[10][11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier detects the separated ions, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample Pure Sample (CAS 94-05-3) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

In-depth NMR Spectral Analysis of Ethyl (ethoxymethylene)cyanoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of ethyl (ethoxymethylene)cyanoacetate. This compound is a key building block in the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.

Spectroscopic Data Summary

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl3). The quantitative data for both 1H and 13C NMR are summarized in the tables below for clear and easy comparison.

1H NMR Spectral Data (400 MHz, CDCl3)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-18.03s-1H
H-3a, H-3b4.37q7.12H
H-4a, H-4b4.27q7.12H
H-5a, H-5b, H-5c1.45t7.13H
H-6a, H-6b, H-6c1.33t7.13H
13C NMR Spectral Data (100 MHz, CDCl3)
Carbon AssignmentChemical Shift (δ, ppm)
C-1 (=CH)163.5
C-2 (C=O)162.8
C-3 (-OC H2CH3)70.1
C-4 (-OC H2CH3)62.2
C-5 (-OCH2C H3)14.8
C-6 (-OCH2C H3)14.2
C-7 (C =C)93.4
C-8 (CN)115.7

Experimental Protocols

Sample Preparation

A solution of this compound (approximately 10-20 mg) was prepared by dissolving the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3, 99.8% D). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy

Proton NMR spectra were recorded on a 400 MHz spectrometer. The following parameters were used:

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 8000 Hz

  • Temperature: 298 K

The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz to improve the signal-to-noise ratio. The spectrum was referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy

Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz, using a proton-decoupled pulse sequence. The key experimental parameters were:

  • Pulse Program: Power-gated decoupling

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 25000 Hz

  • Temperature: 298 K

The FID was processed with a line broadening of 1.0 Hz. The spectrum was referenced to the central peak of the CDCl3 triplet at 77.16 ppm.

Visualization of NMR Assignments

The following diagram illustrates the molecular structure of this compound with the corresponding 1H and 13C NMR signal assignments.

Caption: Molecular structure of this compound with NMR assignments.

An In-Depth Technical Guide to the FTIR Spectrum of Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl (ethoxymethylene)cyanoacetate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the vibrational properties of this molecule is crucial for reaction monitoring, quality control, and structural elucidation in drug development and chemical research.

Molecular Structure and Functional Groups

This compound (EMCA) is a multifunctional organic compound with the chemical formula C₈H₁₁NO₃. Its structure features several key functional groups that give rise to a characteristic infrared spectrum:

  • Nitrile Group (C≡N): A strong, sharp absorption band.

  • Ester Group (C=O and C-O): Two distinct stretching vibrations.

  • Alkene Group (C=C): A stretching vibration, often conjugated.

  • Ether Group (C-O-C): Stretching vibrations.

  • Alkyl Groups (C-H): Stretching and bending vibrations in the ethyl and ethoxy moieties.

Experimental Protocol: FTIR Spectroscopy

A standard method for obtaining the FTIR spectrum of this compound, which can be a solid or liquid at room temperature, is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis of its functional groups.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

  • This compound sample.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply sufficient pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prevent cross-contamination.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The following table summarizes the expected key absorptions.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~ 2980 - 2850MediumC-H StretchAlkyl (CH₃, CH₂)
~ 2220StrongC≡N StretchNitrile
~ 1720StrongC=O Stretchα,β-Unsaturated Ester
~ 1640MediumC=C StretchAlkene
~ 1250StrongC-O StretchEster
~ 1100StrongC-O-C Asymmetric StretchEther

Visualization of Molecular Vibrations

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic regions in the infrared spectrum.

FTIR_Interpretation FTIR Spectral Regions for this compound cluster_mol This compound cluster_regions Characteristic FTIR Absorption Regions (cm⁻¹) mol C₈H₁₁NO₃ CH_stretch C-H Stretch ~2980-2850 mol->CH_stretch Alkyl CN_stretch C≡N Stretch ~2220 mol->CN_stretch Nitrile CO_stretch_ester C=O Stretch (Ester) ~1720 mol->CO_stretch_ester Ester CC_stretch C=C Stretch ~1640 mol->CC_stretch Alkene CO_stretch_ether C-O-C Stretch (Ether) ~1100 mol->CO_stretch_ether Ether CO_stretch_ester_single C-O Stretch (Ester) ~1250 mol->CO_stretch_ester_single Ester

Caption: Functional groups of this compound and their corresponding FTIR regions.

Logical Workflow for Spectral Analysis

The process of identifying a compound like this compound using FTIR spectroscopy follows a logical workflow.

Spectral_Analysis_Workflow cluster_experimental Experimental cluster_analysis Data Analysis cluster_conclusion Conclusion Sample_Prep Sample Preparation Data_Acquisition FTIR Data Acquisition Sample_Prep->Data_Acquisition Peak_Identification Identify Key Peaks Data_Acquisition->Peak_Identification Functional_Group_Assignment Assign Functional Groups Peak_Identification->Functional_Group_Assignment Structure_Correlation Correlate with Proposed Structure Functional_Group_Assignment->Structure_Correlation Structure_Confirmation Structural Confirmation Structure_Correlation->Structure_Confirmation

Caption: Workflow for structural elucidation using FTIR spectroscopy.

This comprehensive guide provides the foundational knowledge for interpreting the FTIR spectrum of this compound, essential for its application in research and development. The combination of experimental protocol, spectral data, and logical workflows offers a robust framework for scientists in the pharmaceutical and chemical industries.

A Comprehensive Technical Guide to the Solubility of Ethyl (Ethoxymethylene)cyanoacetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of ethyl (ethoxymethylene)cyanoacetate, a key intermediate in various synthetic pathways. Understanding its solubility is critical for reaction optimization, purification, and formulation in diverse research and development settings. This document outlines known solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the compound's behavior in various solvents.

Core Concepts: Solubility Profile

This compound (CAS No. 94-05-3) is a polar molecule, which dictates its solubility in a range of common laboratory solvents. Generally, it is soluble in organic solvents and has limited solubility in water.[1][2] This is a crucial consideration for its use in both homogeneous and heterogeneous reaction systems.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note that while qualitative descriptions of its solubility in many organic solvents are available, specific quantitative data is limited in the public domain.

SolventChemical FormulaTypeSolubility (g/L)Temperature (°C)Citation
WaterH₂OPolar Protic<0.0120[3][4][5]
MethanolCH₃OHPolar ProticSolubleNot Specified[4][6]
EthanolC₂H₅OHPolar ProticSolubleNot Specified[1][2]
AcetoneC₃H₆OPolar AproticSolubleNot Specified[1]
Diethyl Ether(C₂H₅)₂ONonpolarSolubleNot Specified[2]
ChloroformCHCl₃NonpolarSolubleNot Specified[4][6]

Note: The term "Soluble" indicates that while the substance is known to dissolve, specific quantitative data (g/L) was not available in the cited resources. Researchers should determine the quantitative solubility for their specific applications using the protocols outlined below.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in various solvents. These protocols are adapted from standard laboratory procedures for solubility testing of organic compounds.[7][8][9]

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly determine if this compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

  • This compound

  • A range of test solvents (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Spatula

  • Graduated pipette or micropipette

Procedure:

  • Add approximately 25 mg of this compound to a clean, dry test tube.

  • Add 0.75 mL of the selected solvent to the test tube in 0.25 mL increments.

  • After each addition, vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution after each agitation.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the precise solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of interest

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

  • Add an excess amount of this compound to a scintillation vial or flask. The exact amount should be recorded.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After the equilibration period, allow the mixture to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

  • Dilute the filtered solution as necessary to fall within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

  • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination of this compound start Start: Obtain Ethyl (ethoxymethylene)cyanoacetate qual_test Qualitative Solubility Test (Protocol 1) start->qual_test is_soluble Soluble? qual_test->is_soluble quant_test Quantitative Solubility Test (Shake-Flask Method - Protocol 2) is_soluble->quant_test Yes insoluble Report as Insoluble/ Partially Soluble is_soluble->insoluble No analyze Analyze Concentration (HPLC/GC) quant_test->analyze report_data Report Solubility Data (g/L at specified Temp.) analyze->report_data end End report_data->end insoluble->end

References

Technical Guide on the Thermal Stability and Decomposition of Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of Ethyl (ethoxymethylene)cyanoacetate is presented in Table 1. This data is essential for handling, storage, and for designing thermal analysis experiments.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO₃[1][2]
Molecular Weight 169.18 g/mol [2][3]
Appearance Off-white to light yellow crystalline solid[1][4]
Melting Point 48 - 53 °C[1][5]
Boiling Point 190 - 191 °C @ 30 mmHg[5]
Flash Point 130 °C[1][5]
Decomposition Temperature No data available[1][2][3][5]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide[5]

It is noted that multiple safety data sheets explicitly state that the decomposition temperature for this compound has not been determined[1][2][3][5]. However, it is indicated that the compound may be sensitive to heat and can decompose at elevated temperatures[4]. The hazardous decomposition products are typical for nitrogen- and carbon-containing organic molecules[5].

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a material.

Objective: To determine the onset and completion temperatures of thermal decomposition, as well as the percentage of mass loss at each stage.

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace.

  • Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: The sample mass is continuously recorded as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature). The first derivative of this curve (DTG) can also be plotted to identify the temperatures of the maximum rates of mass loss.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed.

  • Reference Preparation: An empty, sealed DSC pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes heating and cooling cycles to observe thermal transitions. For decomposition studies, a heating ramp (e.g., 10 °C/min) to a temperature beyond the expected decomposition is used.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks on the DSC thermogram.

Expected Thermal Decomposition Behavior

Based on the thermal degradation studies of related compounds like poly-n-alkyl acrylates and cyanoacrylates, the decomposition of this compound is likely to proceed through complex reaction pathways. For poly-n-alkyl acrylates, thermal degradation can involve random main-chain scission and side-chain reactions[2]. The presence of the cyano group and the ethoxymethylene group will influence the decomposition mechanism.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_0 Initial Assessment cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis (Optional) cluster_3 Data Interpretation & Reporting lit_review Literature Review & SDS Analysis phys_chem Physicochemical Characterization lit_review->phys_chem Provides basic data tga Thermogravimetric Analysis (TGA) phys_chem->tga Informs experiment design dsc Differential Scanning Calorimetry (DSC) phys_chem->dsc Informs experiment design tga_dsc Simultaneous TGA-DSC tga->tga_dsc tga_ms TGA-Mass Spectrometry (MS) tga->tga_ms tga_ftir TGA-FTIR Spectroscopy tga->tga_ftir data_analysis Data Analysis: - Onset Temperature - Mass Loss % - Enthalpy Changes tga->data_analysis dsc->tga_dsc dsc->data_analysis tga_dsc->data_analysis tga_ms->data_analysis Identifies decomposition products tga_ftir->data_analysis Identifies functional groups of evolved gases report Technical Report & Safety Recommendations data_analysis->report

Caption: Workflow for Thermal Stability Assessment.

This guide provides a framework for researchers and professionals to approach the thermal stability analysis of this compound. By following the detailed experimental protocols for TGA and DSC, the critical thermal properties of this compound can be determined, ensuring its safe handling and application in further research and development.

References

An In-depth Technical Guide to the Key Reactive Sites of Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Ethyl (ethoxymethylene)cyanoacetate (EMCA), a multifunctional reagent, holds a significant position in the landscape of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its remarkable versatility is attributed to the strategic arrangement of multiple reactive centers within its molecular framework: an electrophilic carbon-carbon double bond, a nitrile group, and an ester functionality. The electron-withdrawing nature of the cyano and ester groups profoundly influences the electron distribution across the molecule, rendering specific sites highly susceptible to nucleophilic attack and other chemical transformations. This guide provides a comprehensive exploration of the key reactive sites of EMCA, detailing its physicochemical properties, reactivity, and pivotal role as a precursor in the synthesis of medicinally important compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of EMCA is fundamental for its effective application in synthetic chemistry. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO₃[1][2]
Molecular Weight 169.18 g/mol [1][3]
Appearance White to yellow crystalline mass or crystals[4]
Melting Point 49-51 °C (lit.)[4][5]
Boiling Point 190-191 °C at 30 mm Hg (lit.)[4][5]
Density ~1.1 g/cm³[2]
Solubility Soluble in chloroform, methanol, ethanol, and ether. Limited solubility in water.[4][6]
CAS Number 94-05-3[2][6]

Key Reactive Sites and Their Chemical Behavior

The reactivity of EMCA is dominated by three primary sites, each offering unique opportunities for chemical modification. The interplay of these functionalities makes EMCA a versatile building block in multicomponent reactions and the synthesis of complex heterocyclic systems.[7]

The Electrophilic β-Carbon

The most prominent reactive site on the EMCA molecule is the β-carbon of the ethoxymethylene group. The strong electron-withdrawing effects of the adjacent cyano and carboxyl groups create a significant electron deficiency at this position, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of many synthetic applications of EMCA.

A prime example of this is the Michael addition reaction, where a wide range of nucleophiles can add to the β-carbon. This reaction is a fundamental carbon-carbon bond-forming process and is widely employed in the synthesis of complex organic molecules.

The α-Carbon and the Cyano Group

While the α-carbon itself is not a primary site of nucleophilic attack due to steric hindrance and the presence of the electron-rich double bond, the cyano and ester groups attached to it play a crucial role in activating the β-carbon. The cyano group, with its strong -I and -M effects, is a powerful electron-withdrawing group. The nitrogen atom of the cyano group can also participate in cyclization reactions, acting as a nucleophile in the final ring-closing step of many heterocyclic syntheses.

The Ester Group

The ethyl ester functionality in EMCA can undergo typical ester reactions, such as hydrolysis and transesterification. However, in the context of heterocyclic synthesis, its primary role is often as an activating group and a leaving group precursor. In many cyclization reactions, the ester group is ultimately eliminated or transformed.

Synthetic Applications in Heterocyclic Chemistry

EMCA is a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which form the core scaffolds of important pharmaceutical agents. Its ability to react with a variety of dinucleophiles in a controlled manner makes it an invaluable tool for medicinal chemists.

Synthesis of Pyrimidines

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found in numerous biologically active molecules. EMCA serves as a key three-carbon building block for the construction of the pyrimidine (B1678525) ring.

Experimental Protocol: Synthesis of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide

This protocol describes the initial reaction of EMCA in a multistep synthesis of various heterocyclic compounds.[8]

  • Reactants:

    • 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (1.78 g, 0.01 mol)

    • This compound (1.69 g, 0.01 mol)

    • Dimethylformamide (DMF) (30 mL)

  • Procedure:

    • Dissolve 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in DMF in a round-bottom flask.

    • Add this compound to the solution.

    • Heat the reaction mixture under reflux for 5 hours.

    • After cooling, pour the reaction mixture onto an ice/water mixture.

    • Collect the resulting solid product by filtration.

    • Crystallize the product from 1,4-dioxane.

  • Expected Yield: Not specified in the provided reference.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 2-amino-3-cyano-4,5,6,7- tetrahydrobenzo[b]thiophene P1 Dissolve & Mix A->P1 B This compound B->P1 C DMF (Solvent) C->P1 P2 Reflux for 5h P1->P2 P3 Precipitation (Ice/Water) P2->P3 P4 Filtration P3->P4 P5 Crystallization (1,4-Dioxane) P4->P5 D 2-Cyano-N-(3-cyano-4,5,6,7- tetrahydrobenzo[b]thiophen-2-yl)-acetamide P5->D

Caption: Workflow for the synthesis of a key intermediate using EMCA.

Synthesis of Pyridines

The pyridine (B92270) nucleus is another privileged scaffold in medicinal chemistry. EMCA can be utilized in various strategies for the synthesis of substituted pyridines.

Experimental Protocol: Synthesis of 2-Pyridones

This is a general description of a multicomponent reaction to form 2-pyridones.[9]

  • Reactants:

    • Ethyl cyanoacetate

    • Aromatic aldehyde

    • Acetophenone derivative

    • Ammonium acetate (B1210297) or diamino-alkane

  • Procedure:

    • The reactants are combined, often under solvent-free conditions or with microwave irradiation to accelerate the reaction.

    • The reaction proceeds through a series of condensation and cyclization steps to afford the 2-pyridone product.

  • Note: This is a generalized procedure, and specific conditions will vary depending on the substrates used.

Logical Relationship of Reactive Sites in 2-Pyridone Formation:

G EMCA This compound (β-electrophile) Intermediate1 Knoevenagel Condensation Product EMCA->Intermediate1 Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate1 Acetophenone Acetophenone Derivative (Nucleophile) Intermediate2 Michael Adduct Acetophenone->Intermediate2 Ammonia Ammonia Source (Nucleophile) Pyridone 2-Pyridone Product Ammonia->Pyridone Intermediate1->Intermediate2 Intermediate2->Pyridone

Caption: Key reaction steps in the multicomponent synthesis of 2-pyridones.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in a wide variety of medicinally important compounds. The reaction of EMCA with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of substituted pyrazoles.

Reaction Mechanism: Pyrazole Synthesis

G EMCA This compound Adduct Nucleophilic Adduct EMCA->Adduct Nucleophilic Attack (β-carbon) Hydrazine Hydrazine Derivative (R-NH-NH₂) Hydrazine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclized->Pyrazole Elimination of Ethanol & Water

Caption: General mechanism for the synthesis of pyrazoles from EMCA.

Role in Drug Development

While EMCA itself is not known to possess significant biological activity or be directly involved in signaling pathways, its importance in drug development is undeniable. It serves as a versatile starting material for the synthesis of a multitude of heterocyclic compounds that have demonstrated a wide range of therapeutic properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines, which can be synthesized using EMCA, have been investigated as potential antiviral agents.[4] Furthermore, EMCA is a key intermediate in the synthesis of compounds with anti-inflammatory effects.[4]

Conclusion

References

A Comprehensive Technical Guide to Ethyl (ethoxymethylene)cyanoacetate: Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl (ethoxymethylene)cyanoacetate, a versatile reagent in organic synthesis. This document covers its common synonyms, physicochemical properties, and its pivotal role as a building block in the synthesis of a wide array of heterocyclic compounds with significant applications in the pharmaceutical industry.

Common Synonyms and Identifiers

This compound is known by a variety of names in chemical literature. A comprehensive list of its common synonyms and identifiers is provided below for easy reference.

Identifier Type Identifier
Systematic Name Ethyl (E)-2-cyano-3-ethoxyacrylate
IUPAC Name Ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate[1]
CAS Number 94-05-3[1][2][3]
EINECS Number 202-299-5[3]
PubChem CID 1715183[4]
Molecular Formula C8H11NO3[1][2]
Common Synonyms Ethyl 2-cyano-3-ethoxyacrylate[2][3][5]
2-Cyano-3-ethoxyacrylic acid ethyl ester[5]
Ethyl 3-ethoxy-2-cyanoacrylate[2][3]
(E)-Ethyl 2-cyano-3-ethoxyacrylate[3]
EMCAE[2]
Ethoxy Methylene Cyanoacetic Acid Ethyl Ester[2]
Ethyl cyano(ethoxymethylene)acetate[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its handling, characterization, and use in chemical reactions.

Physicochemical Properties
Property Value Reference
Appearance White to light yellow crystalline solid[3]
Molecular Weight 169.18 g/mol [3]
Melting Point 49-51 °C[3]
Boiling Point 190-191 °C at 30 mmHg[3]
Flash Point >230 °F (>110 °C)[3]
Solubility Soluble in ethanol, acetone, and chloroform. Limited solubility in water.[6]
Density ~1.12 g/cm³[6]
Spectroscopic Data
Spectroscopy Data Reference
¹H NMR Spectra available in various databases.[7]
¹³C NMR Data available in chemical databases.[4]
Infrared (IR) Characteristic peaks for C≡N, C=O, and C=C bonds.
Mass Spectrometry Molecular ion peak and fragmentation pattern available.[4]

Synthetic Applications in Heterocyclic Chemistry

This compound is a key precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are scaffolds for medicinally important molecules. Its electrophilic nature at the ethoxymethylene carbon and the presence of multiple functional groups make it a versatile reagent for cyclization reactions.

Synthesis of Pyrazole (B372694) Derivatives

One of the most significant applications of this compound is in the synthesis of pyrazole derivatives. The reaction with hydrazine (B178648) and its derivatives provides a straightforward route to 3-aminopyrazole-4-carboxylates, which are important intermediates in the synthesis of various pharmaceuticals, including the xanthine (B1682287) oxidase inhibitor, Allopurinol.

Synthesis_of_Allopurinol EMCA Ethyl (ethoxymethylene)cyanoacetate Intermediate Ethyl 3-aminopyrazole-4-carboxylate EMCA->Intermediate + Hydrazine Hydrazine Hydrate (B1144303) Hydrazine->Intermediate + Allopurinol Allopurinol Intermediate->Allopurinol + Formamide Formamide Formamide->Allopurinol +

Synthetic pathway to Allopurinol.
Synthesis of Pyrimidine (B1678525) Derivatives

This compound is also utilized in the synthesis of pyrimidine derivatives. By reacting with amidines or urea (B33335) derivatives, it can be used to construct the pyrimidine ring system, which is a core structure in many biologically active compounds, including antiviral and anticancer agents.

Pyrimidine_Synthesis EMCA Ethyl (ethoxymethylene)cyanoacetate Pyrimidine Substituted Pyrimidine EMCA->Pyrimidine + Amidine Amidine Derivative (e.g., Guanidine) Amidine->Pyrimidine + Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development EMCA Ethyl (ethoxymethylene)cyanoacetate Library Library of Heterocyclic Compounds EMCA->Library Reactants Diverse Reactants (Hydrazines, Amidines, etc.) Reactants->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

References

An In-depth Technical Guide to the Core Reaction Mechanisms of Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (ethoxymethylene)cyanoacetate (EEC) is a versatile and highly reactive trifunctional reagent widely employed in organic synthesis. Its unique structure, featuring an electrophilic double bond activated by both a cyano and an ester group, and a labile ethoxy group, makes it a valuable precursor for a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of EEC, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of its synthetic utility.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Appearance White to light yellow crystalline solid
Melting Point 49-51 °C (lit.)
Boiling Point 190-191 °C at 30 mm Hg (lit.)
Solubility Soluble in many organic solvents, limited solubility in water.

Core Reactivity

The reactivity of EEC is dominated by the electron-deficient nature of the carbon-carbon double bond. The presence of two electron-withdrawing groups, the cyano (-CN) and the ethyl ester (-COOEt), polarizes the π-system, rendering the β-carbon highly susceptible to nucleophilic attack. The ethoxy group on the β-carbon is an excellent leaving group, facilitating addition-elimination reactions. This inherent reactivity allows EEC to participate in a variety of transformations, primarily:

  • Nucleophilic Substitution/Addition-Elimination: The most common reaction pathway where a nucleophile attacks the β-carbon, leading to the displacement of the ethoxy group.

  • Cycloaddition Reactions: EEC can act as a dienophile or a dipolarophile in cycloaddition reactions to form various cyclic systems.

  • Heterocyclic Synthesis: As a result of its versatile reactivity, EEC is a key building block for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles.

Key Reaction Mechanisms and Experimental Protocols

Gould-Jacobs Reaction: Synthesis of Quinolones

The Gould-Jacobs reaction is a classic and widely used method for the synthesis of quinoline (B57606) derivatives, which are scaffolds for numerous antibacterial and antimalarial drugs.[3][4][5] The reaction proceeds via an initial nucleophilic substitution of the ethoxy group of EEC by an aniline (B41778), followed by a thermal cyclization and subsequent hydrolysis and decarboxylation.

Mechanism:

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electron-deficient β-carbon of EEC, leading to the elimination of ethanol (B145695) and the formation of an anilinomethylenecyanoacetate intermediate. This intermediate then undergoes a thermally induced 6-electron cyclization to form the quinoline ring system.[3][5]

Gould_Jacobs_Mechanism EEC This compound Intermediate1 Anilinomethylenecyanoacetate Intermediate EEC->Intermediate1 Nucleophilic Substitution (-EtOH) Aniline Aniline Aniline->Intermediate1 CyclizedIntermediate Cyclized Intermediate Intermediate1->CyclizedIntermediate Thermal Cyclization Quinolone 4-Hydroxy-3-cyanoquinoline Derivative CyclizedIntermediate->Quinolone Tautomerization

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxyquinoline [6][7]

  • Materials: Aniline (2.0 mmol), this compound (6.0 mmol).

  • Procedure:

    • Combine aniline and this compound in a 2.5 mL microwave vial equipped with a magnetic stir bar.

    • Heat the mixture to 250 °C or 300 °C in a microwave synthesizer for a specified time (see table below).

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated product and wash with ice-cold acetonitrile (B52724) (3 mL).

    • Dry the resulting solid under vacuum.

Quantitative Data: Microwave-Assisted Gould-Jacobs Reaction [6][7]

EntryTemperature (°C)Time (min)Yield (%)
1250101
23001037
325020<1
43002028
5300547
Hantzsch Pyridine (B92270) Synthesis

While the classical Hantzsch pyridine synthesis typically employs a β-ketoester like ethyl acetoacetate (B1235776), EEC can be utilized in modified procedures to generate highly substituted pyridine derivatives.[8][9][10] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (or its equivalent), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

Mechanism:

The Hantzsch synthesis is believed to proceed through the formation of two key intermediates: an enamine formed from the β-dicarbonyl compound and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other equivalent of the β-dicarbonyl compound. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Hantzsch_Synthesis cluster_reactants Reactants Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl EEC EEC (or other β-dicarbonyl) Enamine Enamine Intermediate EEC->Enamine EEC->UnsaturatedCarbonyl Ammonia Ammonia Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct UnsaturatedCarbonyl->MichaelAdduct Dihydropyridine 1,4-Dihydropyridine MichaelAdduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidation

Caption: Generalized Hantzsch Pyridine Synthesis Workflow.

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative [11]

  • Materials: Aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), cyanoacetamide (10 mmol), ammonium acetate (12 mmol), ethanol (30 mL), piperidine (B6355638) (catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde, ethyl acetoacetate, and cyanoacetamide in ethanol.

    • Add ammonium acetate and a few drops of piperidine to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and isolate the product by filtration or evaporation of the solvent followed by purification.

Quantitative Data: Hantzsch Synthesis with Methoxybenzaldehydes [12]

AldehydeReaction Time (h)Yield (%)
o-methoxybenzaldehyde84-
m-methoxybenzaldehyde2328.8
p-methoxybenzaldehyde1715.3
Synthesis of Pyrazoles

EEC is a valuable precursor for the synthesis of pyrazole (B372694) derivatives, which are important scaffolds in many pharmaceuticals. The reaction involves the condensation of EEC with hydrazine (B178648) or its derivatives.

Mechanism:

The reaction proceeds via a nucleophilic attack of the hydrazine at the β-carbon of EEC, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization through the attack of the second nitrogen of the hydrazine onto the cyano or ester carbonyl group, and subsequent tautomerization to yield the aromatic pyrazole ring.

Pyrazole_Synthesis EEC This compound Intermediate Hydrazone Intermediate EEC->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Nucleophilic Substitution Pyrazole 3-Amino-4-carbethoxypyrazole Intermediate->Pyrazole Intramolecular Cyclization

Caption: Synthesis of Pyrazoles from EEC and Hydrazine.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate [13]

  • Materials: Ethyl 2-cyano-3-morpholinoacrylate (1.19 mol), water (600 mL), hydrazine hydrate (B1144303) (80% technical, 1.18 mol).

  • Procedure:

    • Charge ethyl 2-cyano-3-morpholinoacrylate to water at 15-20 °C.

    • Under stirring, add hydrazine hydrate to the reaction solution.

    • Stir the mixture at 15-20 °C for one hour, at 25-30 °C for 3 hours, and at 40-45 °C for 2 hours.

    • After completion of the reaction, cool the reaction mass to 25-30 °C and then chill to 0-5 °C.

    • Filter the solid product and wash with chilled water to isolate the pyrazole derivative.

    • Dry the product at 50-55 °C.

Reactions with other Nucleophiles

EEC readily reacts with a variety of other nucleophiles, including guanidine (B92328) and thiourea (B124793), to form pyrimidine (B1678525) and thiopyrimidine derivatives, respectively. These reactions further highlight the versatility of EEC in the construction of diverse heterocyclic systems.[11][14]

Experimental Protocol: General Procedure for Reaction with Guanidine/Thiourea

  • Materials: this compound, guanidine hydrochloride or thiourea, a base (e.g., sodium ethoxide), and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve EEC and guanidine hydrochloride or thiourea in the solvent.

    • Add the base to the reaction mixture.

    • Heat the mixture to reflux for a specified period.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction and isolate the product by filtration or extraction.

Cycloaddition Reactions

EEC, with its electron-deficient double bond, is a potential candidate for cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition and 1,3-dipolar cycloadditions.[8][9] In these reactions, EEC would act as the dienophile or dipolarophile, reacting with a suitable diene or 1,3-dipole to form six- or five-membered rings, respectively. While specific examples with detailed protocols for EEC itself are less common in introductory literature, its structural analogues readily participate in such transformations. For instance, in an inverse-electron-demand Diels-Alder reaction, an electron-rich diene would react with the electron-poor EEC. Similarly, 1,3-dipoles like azides or nitrones can react with the double bond of EEC to form five-membered heterocyclic rings.[15][16]

Biological Significance of EEC Derivatives: Targeting Bacterial Enzymes

While this compound itself is not typically a biologically active agent, the heterocyclic compounds synthesized from it, particularly quinolones, have profound biological effects. Quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[13][17][18] These enzymes are essential for DNA replication, transcription, and repair in bacteria.

Mechanism of Action of Quinolones:

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[19][20][21] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.

Quinolone_Mechanism DNA Bacterial DNA Complex Enzyme-DNA Complex DNA->Complex Gyrase DNA Gyrase / Topoisomerase IV Gyrase->Complex Quinolone Quinolone Antibiotic (derived from EEC) TrappedComplex Quinolone-Enzyme-DNA Ternary Complex Quinolone->TrappedComplex Cleavage Transient DNA Cleavage Complex->Cleavage Enzymatic Action Cleavage->Complex Re-ligation (Inhibited) Cleavage->TrappedComplex DSB Double-Strand Breaks TrappedComplex->DSB Replication Fork Collapse CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of action of quinolone antibiotics.

This targeted inhibition of essential bacterial enzymes makes quinolones highly effective antibiotics. The development of new quinolone derivatives, often starting from versatile precursors like EEC, is a key strategy in combating the rise of antibiotic-resistant bacteria.

Conclusion

This compound is a cornerstone reagent in heterocyclic chemistry, offering a gateway to a vast array of complex molecules with significant biological and pharmaceutical applications. Its predictable reactivity, centered around the electrophilic nature of its double bond, allows for its participation in a range of fundamental organic reactions. A thorough understanding of these reaction mechanisms, as detailed in this guide, is essential for researchers and scientists in the field of drug discovery and development to fully exploit the synthetic potential of this invaluable building block. The ability to rationally design and synthesize novel heterocyclic compounds from EEC continues to drive innovation in the quest for new and more effective therapeutic agents.

References

Safety, handling, and storage recommendations for Ethyl (ethoxymethylene)cyanoacetate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl (ethoxymethylene)cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 94-05-3) is a versatile reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility as a building block stems from its reactive nature, which also necessitates a thorough understanding of its safety profile and proper handling procedures to minimize risks in a laboratory setting. This guide provides comprehensive information on the safe handling, storage, and disposal of this compound, tailored for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[2] The primary hazards associated with this compound are summarized below.

GHS Hazard Statements:

  • H301/H302: Toxic or Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[2][4]

  • H317: May cause an allergic skin reaction.[3]

  • H319: Causes serious eye irritation/damage.[2][4]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

  • H335: May cause respiratory irritation.[5]

Hazard Symbols:

alt text
alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReferences
Molecular Formula C₈H₁₁NO₃[4][5]
Molecular Weight 169.18 g/mol [5][6]
Appearance White to off-white or light yellow solid/crystalline mass[7][8][9]
Melting Point 48 - 53 °C (118.4 - 127.4 °F)[4][10][11]
Boiling Point 190 - 191 °C (374 - 375.8 °F) at 30 mmHg[4][9][11]
Flash Point 130 °C (266 °F) - closed cup[4][7][12]
Solubility <0.01 g/L in water at 20 °C. Soluble in organic solvents like ethanol, acetone, chloroform, and methanol.[7][8][11]
Vapor Pressure 0.1 hPa at 20 °C[7]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[5]

  • A chemical fume hood is recommended, especially when there is a risk of generating dust or aerosols.[13]

  • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE)

A comprehensive range of PPE should be worn to prevent exposure.

PPE TypeSpecificationReferences
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][7]
Skin Protection Handle with appropriate chemical-resistant gloves (inspect before use). Wear a lab coat or chemical apron.[5][7]
Respiratory Protection If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA approved air-purifying respirator with an appropriate cartridge or a European Standard EN 149 respirator.[2][7]
Recommended Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

G prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash G prep_glassware Oven-Dry Glassware prep_atmosphere Assemble Under Inert Gas (e.g., N2 or Ar) prep_glassware->prep_atmosphere transfer_reagent Transfer Reagent via Syringe or in Glovebox prep_atmosphere->transfer_reagent transfer_solvent Add Anhydrous Solvent transfer_reagent->transfer_solvent reaction_run Conduct Reaction Under Positive Pressure of Inert Gas transfer_solvent->reaction_run reaction_monitor Monitor Temperature and Pressure reaction_run->reaction_monitor workup_cool Cool Reaction to Safe Temperature reaction_monitor->workup_cool workup_quench Carefully Quench Reaction workup_cool->workup_quench

References

An In-Depth Technical Guide to Ethyl (ethoxymethylene)cyanoacetate: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMCAE), a versatile organic compound, has carved a significant niche as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents and other fine chemicals. Its unique trifunctional structure, featuring an ester, a nitrile, and an enol ether, provides a reactive scaffold for the construction of complex molecular architectures, particularly heterocyclic systems. This technical guide delves into the historical discovery and the evolution of the synthesis of EMCAE, providing a comprehensive overview for researchers and professionals in the field of drug development and organic synthesis. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to offer a practical and in-depth understanding of this important building block.

Introduction

This compound, with the CAS number 94-05-3, is a white to pale yellow crystalline solid.[1] It serves as a key precursor in the synthesis of various biologically active molecules, including anti-inflammatory agents with gastroprotective effects.[1] The reactivity of its carbon-carbon double bond, coupled with the influence of the electron-withdrawing cyano and ester groups, makes it a valuable tool in carbon-carbon and carbon-heteroatom bond formation.

Discovery and Historical Context

The synthesis of this compound is rooted in the foundational work on condensation reactions by prominent chemists of the late 19th century. While a definitive first synthesis is not definitively attributed to a single publication, its preparation is a clear application of the principles established by Emil Knoevenagel and Ludwig Claisen. The Knoevenagel condensation, first reported in 1894, involves the reaction of an active methylene (B1212753) compound with a carbonyl group. The Claisen condensation, discovered earlier, describes the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base.[2]

The most historically significant and practical synthesis of EMCAE involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoformate, which can be considered a variation of the Claisen condensation. This method provides the ethoxymethylene group from the orthoformate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for quality control.

Physical Properties
PropertyValueReference
Molecular FormulaC₈H₁₁NO₃[1]
Molecular Weight169.18 g/mol [1]
Melting Point49-51 °C[1]
Boiling Point190-191 °C at 30 mmHg[1]
AppearanceWhite to yellow crystalline mass or crystals[1]
SolubilitySoluble in chloroform, methanol[1]
Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule.

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CH~8.03s-
-OCH₂- (ester)~4.27q7.1
-OCH₂- (enol ether)~4.37q7.1
-CH₃ (ester)~1.33t7.1
-CH₃ (enol ether)~1.45t7.1

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Data is compiled from typical values found in the literature.[3]

The carbon NMR spectrum confirms the carbon framework of the molecule.

AssignmentChemical Shift (δ, ppm)
C=O (ester)~163
=C-O~160
=C(CN)~90
C≡N~116
-OCH₂- (ester)~61
-OCH₂- (enol ether)~72
-CH₃ (ester)~14
-CH₃ (enol ether)~15

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.[4]

The IR spectrum shows characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2220Strong
C=O (Ester)~1710Strong
C=C (Alkene)~1640Medium
C-O (Ester/Ether)~1200-1000Strong

Note: Wavenumbers are approximate.

Synthesis of this compound

The most common and historically relevant method for the synthesis of this compound is the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of a catalyst, typically acetic anhydride (B1165640).

General Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products R1 Ethyl Cyanoacetate P1 This compound R1->P1 P2 Ethanol (B145695) R2 Triethyl Orthoformate R2->P1 R2->P2 C1 Acetic Anhydride C1->P1 P3 Ethyl Acetate C1->P3

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds through a mechanism analogous to a Claisen condensation, where the active methylene group of ethyl cyanoacetate attacks the central carbon of triethyl orthoformate.

G A Ethyl Cyanoacetate (Active Methylene) E Nucleophilic Attack by Ethyl Cyanoacetate Enolate A->E B Triethyl Orthoformate D Formation of an Electrophilic Intermediate B->D C Acetic Anhydride (Catalyst/Dehydrating Agent) C->D activates D->E attacked by F Tetrahedral Intermediate E->F G Elimination of Ethanol F->G collapses H Product: This compound G->H

Caption: Simplified reaction mechanism for the synthesis of EMCAE.

Experimental Protocols

This protocol is adapted from established literature procedures that reflect the classical approach to this synthesis.

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine ethyl cyanoacetate (1.0 mol) and triethyl orthoformate (1.2 mol).

  • Add acetic anhydride (1.5 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120-140 °C). Ethanol will begin to distill off.

  • Continue the reaction and distillation until no more ethanol is collected. This typically takes 2-4 hours.

  • After cooling the reaction mixture, the product can be induced to crystallize.

  • The crude product is then collected by filtration and washed with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization from ethanol or by vacuum distillation.

Variations in Synthesis and Yields

Different catalysts and reaction conditions have been explored to optimize the synthesis of this compound. The yield of the reaction is generally good to excellent.

Catalyst / ConditionTypical Yield (%)Reference
Acetic Anhydride80-90%General laboratory procedures
Zinc Chloride75-85%[5]
Montmorillonite K-10 Clay~85%Catalysis Communications, 2007, 8(9), 1337-1340
No Catalyst (thermal)Lower yields, longer reaction timesVaries

Applications in Drug Development

This compound is a cornerstone in the synthesis of numerous heterocyclic compounds that form the core of many pharmaceutical drugs. Its ability to react with binucleophiles allows for the construction of pyrimidines, pyridines, pyrazoles, and other important ring systems.

G cluster_reactants Reacts with cluster_products To form EMCAE This compound Amidine Amidines EMCAE->Amidine Hydrazine Hydrazines EMCAE->Hydrazine Urea Urea/ Thiourea EMCAE->Urea Guanidine Guanidines EMCAE->Guanidine Pyridones Pyridones Other_Heterocycles Other Heterocycles Pyrimidines Pyrimidines Amidine->Pyrimidines Pyrazoles Pyrazoles Hydrazine->Pyrazoles Urea->Pyrimidines Guanidine->Pyrimidines

Caption: Application of EMCAE in the synthesis of various heterocycles.

Conclusion

This compound remains a vital and versatile building block in modern organic synthesis, with a rich history rooted in the fundamental principles of condensation chemistry. Its straightforward and high-yielding synthesis, coupled with its diverse reactivity, ensures its continued importance in the development of new pharmaceuticals and other valuable chemical entities. This guide provides a foundational understanding for researchers to effectively utilize this key intermediate in their synthetic endeavors.

References

Methodological & Application

Application Note: Synthesis of Polysubstituted Pyridines via Cyclocondensation of Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the synthesis of highly functionalized pyridines utilizing ethyl (ethoxymethylene)cyanoacetate as a key building block. The described method is a variation of the Guareschi-Thorpe condensation, involving the reaction of this compound with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a base. This one-pot synthesis provides a straightforward route to polysubstituted pyridines, which are valuable scaffolds in medicinal chemistry and materials science. This document provides a detailed experimental protocol, a summary of reaction parameters, and a mechanistic overview to facilitate its application in a research and development setting.

Introduction

Substituted pyridines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies for accessing these heterocyclic cores is of significant interest to the scientific community. The Guareschi-Thorpe condensation, a classic method for pyridine (B92270) synthesis, involves the reaction of a cyanoacetic ester with a β-ketoester or a ketone in the presence of ammonia.[1][2] This reaction provides a powerful tool for the construction of the pyridine ring.

This application note focuses on a specific adaptation of this condensation using this compound, a highly reactive and versatile C5 synthon. The ethoxymethylene group acts as a protected aldehyde, which, upon reaction with an active methylene compound and a nitrogen source, undergoes cyclization and subsequent aromatization to yield the pyridine core. This approach offers a high degree of control over the substitution pattern of the final product.

Experimental Protocol

This protocol describes the synthesis of a polyfunctional substituted pyridine from this compound and malononitrile.

Materials:

  • This compound (EMCAE)

  • Malononitrile

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (5%)

  • Hydrochloric acid (HCl) (1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.69 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 50 mL of ethanol.

  • Base Addition: To the stirred solution, add 5 mL of a 5% aqueous sodium hydroxide solution dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into 100 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution with 1 M HCl to a pH of approximately 6 to induce precipitation of the product.

  • Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a polyfunctional pyridine derivative from this compound and malononitrile.

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/MassMolar Ratio
This compound169.18101.69 g1
Malononitrile66.06100.66 g1
Sodium Hydroxide (5% aq.)40.00-5 mLCatalytic
Ethanol46.07-50 mLSolvent

Visualizations

Reaction Scheme

Reaction_Scheme Reaction Scheme for Pyridine Synthesis EMCAE This compound Pyridine Polyfunctional Pyridine Derivative EMCAE->Pyridine Malononitrile Malononitrile Malononitrile->Pyridine Base NaOH (aq) Solvent Ethanol, rt Experimental_Workflow Experimental Workflow start Start dissolve Dissolve EMCAE and Malononitrile in Ethanol start->dissolve add_base Add NaOH solution dropwise dissolve->add_base react Stir at room temperature for 15 min add_base->react workup Pour into ice-water react->workup precipitate Acidify with HCl to pH ~6 workup->precipitate isolate Collect solid by vacuum filtration precipitate->isolate purify Wash with cold water and ethanol isolate->purify end End purify->end

References

Application Notes and Protocols for Heterocycle Synthesis using Ethyl (ethoxymethylene)cyanoacetate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a versatile C3 synthon widely employed in multicomponent reactions (MCRs) for the synthesis of a diverse array of heterocyclic compounds. Its unique combination of electrophilic and nucleophilic centers, stemming from the ethoxymethylene, cyano, and ester functionalities, allows for facile construction of complex molecular architectures in a single, atom-economical step. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidines, pyridines, and pyrazoles using EMCA in MCRs, targeted towards researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of Tetrahydropyrimidines via a Biginelli-like Multicomponent Reaction

This protocol outlines a one-pot, three-component synthesis of 2-amino-4-oxo-6-aryl-1,4,5,6-tetrahydropyrimidine-5-carbonitriles, which are analogues of biologically active dihydropyrimidinones. This Biginelli-like reaction utilizes an aromatic aldehyde, ethyl cyanoacetate (B8463686), and guanidine (B92328) nitrate (B79036), offering high yields and a straightforward work-up procedure.[1][2]

Quantitative Data

The following table summarizes the yields for the synthesis of various 2-amino-4-oxo-6-aryl-1,4,5,6-tetrahydropyrimidine-5-carbonitriles using different aromatic aldehydes.

EntryAr-CHOTime (h)Yield (%)m.p. (°C)
1C6H5592218-220
24-Cl-C6H4495225-227
34-CH3-C6H4590210-212
44-OCH3-C6H4688205-207
54-NO2-C6H4496230-232
63-NO2-C6H44.594222-224
72-Cl-C6H4685215-217
Experimental Protocol

General Procedure for the Synthesis of 2-amino-4-oxo-6-aryl-1,4,5,6-tetrahydropyrimidine-5-carbonitriles:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and guanidine nitrate (1.5 mmol).[2]

  • Add water (20 mL) as the solvent, followed by a catalytic amount of piperidine (B6355638) (5 mol%).[2]

  • Attach a reflux condenser and heat the reaction mixture to 100 °C with continuous stirring.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.[2]

  • The solid product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold water (2 x 10 mL) and then with 90% ethanol (B145695) (15 mL) to remove any unreacted starting materials.[3]

  • Dry the product and recrystallize from hot ethanol to obtain the pure 2-amino-4-oxo-6-aryl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile.[2]

Visualizations

G cluster_workflow Experimental Workflow start Mix Aldehyde, Ethyl Cyanoacetate, Guanidine Nitrate, Piperidine in Water reflux Reflux at 100 °C (4-6 hours) start->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Water and Ethanol filter->wash dry Dry and Recrystallize wash->dry product Pure Tetrahydropyrimidine dry->product

Caption: Experimental workflow for the synthesis of tetrahydropyrimidines.

G cluster_mechanism Reaction Mechanism reactants Aryl Aldehyde + Ethyl Cyanoacetate + Guanidine Nitrate knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate1 Arylmethylene Ethylcyanoacetate knoevenagel->intermediate1 michael Michael Addition of Guanidine intermediate1->michael intermediate2 Acyclic Intermediate michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Amino-4-oxo-6-aryl- tetrahydropyrimidine-5-carbonitrile tautomerization->product

Caption: Proposed mechanism for the Biginelli-like reaction.

Application Note 2: Synthesis of Dihydropyridines via a Hantzsch-like Multicomponent Reaction

This section describes a four-component Hantzsch-like reaction for the synthesis of polyfunctionalized dihydropyridines. This reaction involves the condensation of an aldehyde, this compound, an amine, and another active methylene (B1212753) compound, such as malononitrile (B47326). This method is highly efficient for creating complex dihydropyridine (B1217469) scaffolds.

Quantitative Data

The following table presents the yields for the synthesis of various dihydropyridine derivatives through the four-component Hantzsch-like reaction.

EntryAldehydeAmineActive Methylene CompoundTime (min)Yield (%)
1Benzaldehyde (B42025)AnilineMalononitrile1092
24-ChlorobenzaldehydeAnilineMalononitrile1595
34-Methylbenzaldehyde4-MethylanilineMalononitrile1290
44-MethoxybenzaldehydeAnilineMalononitrile2088
5BenzaldehydeAnilineEthyl Cyanoacetate1585
64-NitrobenzaldehydeAnilineMalononitrile1096
Experimental Protocol

General Procedure for the Four-Component Synthesis of Dihydropyridines:

  • In a porcelain mortar, combine the aldehyde (1 mmol), amine (1 mmol), this compound (1 mmol), and malononitrile (1 mmol).

  • Grind the mixture using a pestle at room temperature for 5-20 minutes. The reaction is solvent-free.

  • Monitor the progress of the reaction by TLC. The reaction mixture will typically solidify.

  • After completion, wash the solid product with cold water and then with a small amount of cold ethanol.

  • Collect the product by filtration and dry it in air.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

G cluster_workflow Experimental Workflow start Combine Aldehyde, Amine, EMCA, and Malononitrile in a Mortar grind Grind at Room Temperature (5-20 minutes) start->grind wash Wash with Water and Ethanol grind->wash filter Filter the Solid Product wash->filter dry Dry the Product filter->dry product Pure Dihydropyridine dry->product

Caption: Experimental workflow for the Hantzsch-like synthesis.

G cluster_mechanism Reaction Mechanism reactants Aldehyde + Amine + EMCA + Malononitrile michael_add Michael Addition of Amine to EMCA reactants->michael_add knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) reactants->knoevenagel intermediate1 Enamine Intermediate michael_add->intermediate1 michael_add2 Michael Addition intermediate1->michael_add2 intermediate2 Knoevenagel Adduct knoevenagel->intermediate2 intermediate2->michael_add2 intermediate3 Acyclic Intermediate michael_add2->intermediate3 cyclization 6-exo-dig Cyclization intermediate3->cyclization tautomerization Imine-Enamine Tautomerism cyclization->tautomerization product Dihydropyridine Derivative tautomerization->product

Caption: Proposed mechanism for the four-component Hantzsch-like reaction.

Application Note 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol details a four-component reaction for the synthesis of novel polyfunctionally substituted pyrazolo[3,4-b]pyridine derivatives. This sustainable approach utilizes enaminones, benzaldehyde, hydrazine (B178648) dihydrochloride (B599025), and ethyl cyanoacetate in water, offering a simple and environmentally friendly procedure.[4]

Quantitative Data

The following table provides data on the synthesis of pyrazolo[3,4-b]pyridine derivatives.

EntryEnaminoneTime (h)Yield (%)m.p. (°C)
14-(Dimethylamino)-3-buten-2-one185230-232
23-(Dimethylamino)-1-phenylprop-2-en-1-one188245-247
33-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one1.582240-242
41-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one190255-257
Experimental Protocol

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives: [4]

  • In a round-bottom flask, prepare a stirred suspension of hydrazine dihydrochloride (10 mmol) in water (20 mL).

  • Add ammonium (B1175870) acetate (B1210297) (1 g) to the suspension.

  • To this mixture, add the enaminone (10 mmol), benzaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol).[4]

  • Heat the reaction mixture at reflux for 1 hour.

  • After the reflux period, allow the mixture to cool to room temperature.

  • The product will precipitate from the solution. Collect the precipitate by filtration.

  • Wash the crude product with water.

  • Recrystallize the product from ethanol to obtain an analytically pure sample.[4]

Visualizations

G cluster_workflow Experimental Workflow start Suspend Hydrazine Dihydrochloride and Ammonium Acetate in Water add_reagents Add Enaminone, Benzaldehyde, and Ethyl Cyanoacetate start->add_reagents reflux Reflux for 1 hour add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash_recrystallize Wash with Water and Recrystallize from Ethanol filter->wash_recrystallize product Pure Pyrazolo[3,4-b]pyridine wash_recrystallize->product

Caption: Experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

G cluster_mechanism Reaction Mechanism reactants Enaminone + Benzaldehyde + Hydrazine + Ethyl Cyanoacetate intermediate_formation1 Formation of Pyrazole Intermediate reactants->intermediate_formation1 intermediate_formation2 Formation of Knoevenagel Adduct reactants->intermediate_formation2 condensation Condensation and Cyclization intermediate_formation1->condensation intermediate_formation2->condensation aromatization Aromatization condensation->aromatization product Pyrazolo[3,4-b]pyridine Derivative aromatization->product

Caption: Proposed mechanism for pyrazolo[3,4-b]pyridine synthesis.

References

Copper-catalyzed cyanation of heterocycles with Ethyl (ethoxymethylene)cyanoacetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the copper-catalyzed cyanation of heterocycles utilizing ethyl (ethoxymethylene)cyanoacetate as a safe and accessible cyanating agent. This method offers a significant advancement over traditional cyanation techniques that often employ highly toxic reagents like metal cyanides. The described protocols are applicable for the synthesis of a wide array of (hetero)aryl nitriles, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.[1][2]

Introduction

The introduction of a cyano group into a heterocyclic scaffold is a critical transformation in organic synthesis. The resulting nitrile functionality can be readily converted into various other functional groups, including amines, amides, carboxylic acids, and aldehydes.[2] Traditional methods for the synthesis of aromatic nitriles, such as the Sandmeyer and Rosenmund–von Braun reactions, necessitate pre-functionalized starting materials and the use of stoichiometric copper(I) cyanide.[2][3] More recent developments have focused on transition-metal-catalyzed cyanations, but many still rely on toxic cyanide sources.[2][4]

The copper-catalyzed cyanation of heterocycle C–H bonds with this compound presents a safer and more efficient alternative.[1][2][5] This method proceeds via a C–H bond activation pathway and has been shown to be effective for a broad range of substrates under ligand-free conditions.[1][2]

Key Advantages of the Method:

  • Safety: Utilizes the non-toxic and readily available this compound as the cyanating agent.[1][2]

  • Efficiency: Provides a direct and efficient route for the synthesis of (hetero)aryl nitriles.[5]

  • Broad Substrate Scope: Tolerates a variety of functional groups on the heterocyclic core.[1][5]

  • Cost-Effectiveness: Employs an inexpensive copper catalyst and ligand-free conditions.[2]

  • Regioselectivity: Achieves regioselective cyanation of heterocycles.[2]

Data Presentation

The following tables summarize the substrate scope and corresponding yields for the copper-catalyzed cyanation of various heterocycles with this compound.

Table 1: Copper-Catalyzed Cyanation of Benzothiazoles and Indoles

EntrySubstrateProductYield (%)
1Benzothiazole (B30560)Benzo[d]thiazole-2-carbonitrile72[6]
26-Chlorobenzothiazole6-Chlorobenzo[d]thiazole-2-carbonitrile57[6]
3Indole1H-Indole-3-carbonitrile63[6]
41-Methylindole1-Methyl-1H-indole-3-carbonitrile68[6]

Table 2: Copper-Mediated C-H Cyanation of (Hetero)arenes

EntrySubstrateProductYield (%)
12-Phenylpyridine2-(2-Cyanophenyl)pyridine81[7]
21-Methyl-2-phenyl-1H-indole1-Methyl-2-(2-cyanophenyl)-1H-indole83[7]
32-(p-Tolyl)pyridine2-(4-Cyano-2-methylphenyl)pyridine87[7]
42-(4-Methoxyphenyl)pyridine2-(4-Cyano-2-methoxyphenyl)pyridine85[7]

Experimental Protocols

This section provides detailed methodologies for the copper-catalyzed cyanation of heterocycles.

Protocol 1: General Procedure for Copper-Catalyzed Cyanation of Benzothiazoles [6]

Materials:

  • Benzothiazole substrate (0.5 mmol)

  • Copper(II) acetate (B1210297) (Cu(OAc)2, 1.0 equiv.)

  • Di-tert-butyl peroxide (DTBP, 3.5 equiv.)

  • Potassium iodide (KI, 0.1 equiv.)

  • N,N-Dimethylformamide (DMF, 2.0 mL)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction tube, add the benzothiazole substrate (0.5 mmol), Cu(OAc)2 (1.0 equiv.), and KI (0.1 equiv.).

  • Add DMF (2.0 mL) to the reaction tube.

  • Add DTBP (3.5 equiv.) to the mixture.

  • Stir the reaction mixture at 135°C for 24 hours in the air.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over MgSO4 and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Copper-Mediated C-H Cyanation of (Hetero)arenes with Molecular Oxygen as Oxidant [7]

Materials:

  • (Hetero)arene substrate (0.3 mmol)

  • This compound (0.36 mmol)

  • Copper(II) acetate (Cu(OAc)2, 0.3 mmol)

  • N,N-Dimethylformamide (DMF, 2 mL)

  • Dichloromethane (B109758)

  • Water

  • Brine

  • Anhydrous Magnesium sulfate (MgSO4)

  • Oxygen (1 atm)

Procedure:

  • To a 25 mL round-bottom flask, add the (hetero)arene substrate (0.3 mmol), this compound (0.36 mmol), and Cu(OAc)2 (0.3 mmol).

  • Add DMF (2 mL) to the flask.

  • Stir the mixture at 130°C for 12 hours under an oxygen atmosphere (1 atm).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water (15 mL) and extract with dichloromethane (3 x 5 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Reaction_Mechanism A Cu(II) Catalyst C Het-Cu(II) Intermediate A->C C-H Activation B Heterocycle (Het-H) B->C E Cyanated Heterocycle (Het-CN) C->E Cyanation F Cu(I) C->F Reductive Elimination D This compound D->E H Regenerated Cu(II) F->H Oxidation G Oxidant (e.g., DTBP, O2) G->H

Caption: Proposed mechanism for copper-catalyzed C-H cyanation.

Experimental_Workflow start Start step1 Combine Reactants: Heterocycle, Cu(OAc)2, This compound, and Solvent (DMF) start->step1 step2 Add Oxidant (e.g., DTBP or O2 atmosphere) step1->step2 step3 Heat Reaction Mixture (e.g., 130-135 °C) step2->step3 step4 Reaction Monitoring (e.g., TLC, GC) step3->step4 step5 Work-up: Aqueous extraction step4->step5 Reaction Complete step6 Purification: Column Chromatography step5->step6 end Characterized Product step6->end

Caption: General experimental workflow for the cyanation reaction.

References

Application Note & Protocol: Synthesis of Substituted Pyridones via Knoevenagel-type Condensation with Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, traditionally involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound catalyzed by a weak base.[1][2] This reaction and its variations are pivotal in the synthesis of α,β-unsaturated compounds and various heterocyclic systems that form the backbone of many pharmaceutical agents.

This application note details a powerful modification of the classic Knoevenagel condensation, utilizing Ethyl (ethoxymethylene)cyanoacetate (EMCA) as a versatile C3 synthon. Instead of reacting with a simple carbonyl, an active methylene compound attacks the electrophilic double bond of EMCA in a Michael addition, followed by an intramolecular cyclization and elimination. This sequence provides a highly efficient route to densely functionalized heterocyclic structures, such as 3-cyano-2-pyridones, which are valuable scaffolds in medicinal chemistry.[3][4][5]

This compound is a colorless to pale yellow liquid or crystalline solid, soluble in most organic solvents but with limited water solubility.[6] It serves as a key building block for synthesizing a wide array of compounds due to its dual functionality, acting as both an electrophile and a potential nucleophile under different conditions.[6]

This protocol provides a detailed methodology for the synthesis of 3-cyano-2-pyridone derivatives, outlines the reaction mechanism, and presents typical yield data for various substrates.

Reaction Mechanism & Workflow

The reaction proceeds via a base-catalyzed cascade mechanism. First, the base abstracts an acidic proton from the active methylene compound to generate a stabilized carbanion (enolate). This nucleophile then attacks the β-carbon of this compound in a conjugate (Michael) addition. The resulting intermediate undergoes an intramolecular cyclization, attacking the nitrile group, followed by tautomerization and elimination of ethanol (B145695) to yield the stable 3-cyano-2-pyridone ring system.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products R1 Active Methylene Compound (e.g., Cyanoacetamide) Step1 1. Deprotonation Formation of Nucleophilic Carbanion R1->Step1 Base R2 This compound (EMCA) Step2 2. Michael Addition Carbanion attacks EMCA R2->Step2 Catalyst Base Catalyst (e.g., Piperidine, KOH) Catalyst->Step1 Step1->Step2 Nucleophilic Attack Step3 3. Intramolecular Cyclization Formation of six-membered ring Step2->Step3 Step4 4. Elimination & Tautomerization Loss of Ethanol, Aromatization Step3->Step4 Product 3-Cyano-2-pyridone Derivative Step4->Product Byproduct Ethanol Step4->Byproduct

Caption: Logical workflow of the Knoevenagel-type cascade reaction.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 1,4,6-trisubstituted-3-cyano-2-pyridones.

Materials:

  • N-substituted-2-cyanoacetamide derivative (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Potassium Hydroxide (B78521) (KOH) (catalytic amount)

  • Ethanol (anhydrous, as solvent)

  • Diethyl ether (for washing)

  • Deionized Water

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the N-substituted-2-cyanoacetamide derivative (e.g., 6 mmol).

  • Add the 1,3-dicarbonyl compound (6 mmol) and ethanol (10-15 mL) as the solvent.[3]

  • Add a catalytic amount of potassium hydroxide (KOH).

  • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Stir the mixture and heat to reflux (approximately 80°C) for 4-6 hours.[3]

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/n-heptane). The consumption of starting materials and the appearance of a new, typically fluorescent, product spot indicates reaction progression.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.[3]

  • Dry the purified product under vacuum to obtain the final 3-cyano-2-pyridone derivative. Further purification by recrystallization or column chromatography can be performed if necessary.

Quantitative Data Summary

The described protocol is effective for a range of substituted N-aryl cyanoacetamides and 1,3-dicarbonyl compounds, affording good to excellent yields.

EntryN-Substituent (in Cyanoacetamide)1,3-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)
1PhenylAcetylacetoneKOHEthanol479%
24-MethylphenylAcetylacetoneKOHEthanol475%
34-MethoxyphenylAcetylacetoneKOHEthanol461%
44-ChlorophenylAcetylacetoneKOHEthanol472%
5PhenylEthyl AcetoacetatePiperidineEthanol6~65-75%

Yields are based on representative literature procedures and may vary.[3][4]

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step laboratory workflow for the synthesis protocol.

G start Start: Assemble Glassware reagents 1. Add Reactants & Solvent (Cyanoacetamide derivative, Acetylacetone, Ethanol) start->reagents catalyst 2. Add KOH Catalyst reagents->catalyst reflux 3. Heat to Reflux (~80°C) (4-6 hours) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor Periodically monitor->reflux Reaction Incomplete cool 5. Cool to Room Temp. monitor->cool Reaction Complete filter 6. Vacuum Filter Precipitate cool->filter wash 7. Wash Solid (Ethanol, Diethyl Ether) filter->wash dry 8. Dry Under Vacuum wash->dry analyze 9. Characterize Product (NMR, IR, MS) dry->analyze end End: Purified Product analyze->end

Caption: Step-by-step experimental workflow for pyridone synthesis.

References

Application Notes and Protocols: Michael Addition Reactions Using Ethyl (ethoxymethylene)cyanoacetate as an Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] Ethyl (ethoxymethylene)cyanoacetate (EEMC) is a highly versatile Michael acceptor due to the presence of both an electron-withdrawing cyano group and an ester group, which activate the double bond for nucleophilic attack. Its adducts are valuable intermediates in the synthesis of a wide range of biologically active heterocyclic compounds, particularly substituted pyridones. This document provides detailed application notes and experimental protocols for performing Michael addition reactions with EEMC and highlights its utility in synthetic and medicinal chemistry.

Applications in Synthesis

The primary application of Michael addition reactions involving EEMC is the synthesis of polysubstituted nitrogen-containing heterocycles. The resulting Michael adduct, possessing strategically positioned cyano, ester, and newly introduced nucleophilic moieties, is primed for subsequent intramolecular cyclization reactions. A common and powerful application is the synthesis of 3-cyano-2-pyridones, which are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The reaction sequence typically involves the initial Michael addition of an active methylene (B1212753) compound to EEMC, followed by a base- or acid-catalyzed intramolecular cyclization, often of the Thorpe-Ziegler type.[3]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of 3-cyano-2-pyridone derivatives, a process initiated by the Michael addition of N-substituted cyanoacetamides to an activated intermediate, followed by cyclization.

EntryMichael Donor (N-Substituted Cyanoacetamide)CatalystSolventReaction TimeYield (%)
1N-phenyl-2-cyanoacetamideKOHEthanol (B145695)4h75
2N-(4-chlorophenyl)-2-cyanoacetamideKOHEthanol4h78
3N-(4-fluorophenyl)-2-cyanoacetamideKOHEthanol4h79
4N-(3,4-dichlorophenyl)-2-cyanoacetamideKOHEthanol4h61

Data synthesized from a study on the synthesis of 3-cyano-2-pyridone derivatives as fluorescent scaffolds.

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of an Active Methylene Compound to this compound and Subsequent Cyclization to a 3-Cyano-2-pyridone

This protocol describes a one-pot reaction for the synthesis of 3-cyano-2-pyridone derivatives from an N-substituted cyanoacetamide and an acetylacetone (B45752), where the initial Michael-type addition is followed by an intramolecular cyclization.

Materials:

  • N-substituted cyanoacetamide derivative (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Potassium Hydroxide (B78521) (KOH) (catalytic amount)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-substituted cyanoacetamide derivative (e.g., 0.006 mol) and acetylacetone (0.006 mol).

  • Add approximately 10 mL of ethanol to the flask.

  • Add a catalytic amount of potassium hydroxide (KOH) to the reaction mixture.

  • Stir the mixture and heat to reflux at 80°C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with cold ethanol.

  • The product can be further purified by recrystallization if necessary.

This protocol is adapted from the synthesis of 3-cyano-2-pyridone derivatives.

Protocol 2: Synthesis of the Michael Donor: N-substituted-2-cyanoacetamide

This protocol details the synthesis of the N-substituted cyanoacetamide, which serves as the Michael donor in the subsequent reaction.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (e.g., 0.02 mol) and ethyl cyanoacetate (0.02 mol).

  • Heat the reaction mixture to reflux at a high temperature for 2 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture.

  • The resulting solid is filtered and washed with diethyl ether and ethanol to afford the N-substituted-2-cyanoacetamide.

This protocol is adapted from the synthesis of precursors for 3-cyano-2-pyridone derivatives.

Visualizations

Reaction Mechanisms and Workflows

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Donor Active Methylene Compound (Donor) R-CH2-Z Enolate Enolate (Nucleophile) R-CH(-)-Z Donor->Enolate Base (B:) Base Base (B:) EEMC This compound (Acceptor) EtO-CH=C(CN)COOEt Enolate->EEMC 1,4-Conjugate Addition Adduct_anion Intermediate Anion EtO-CH(CH(R)Z)-C(-)(CN)COOEt EEMC->Adduct_anion Michael_Adduct Michael Adduct EtO-CH(CH(R)Z)-CH(CN)COOEt Adduct_anion->Michael_Adduct Protonation Proton_source BH+

Caption: General mechanism of the base-catalyzed Michael addition.

Catalytic_Cycle Base Base (e.g., EtO-) Enolate Enolate (R-CH(-)-Z) Base->Enolate + Donor Donor Active Methylene Compound (R-CH2-Z) Adduct_anion Adduct Anion Enolate->Adduct_anion + EEMC EEMC EEMC Michael_Adduct Michael Adduct Adduct_anion->Michael_Adduct + Protonated_Base Protonated_Base Protonated Base (e.g., EtOH) Protonated_Base->Base - H+

Caption: Catalytic cycle for the base-catalyzed Michael addition.

Experimental_Workflow Start Start Reagents Combine Michael Donor, EEMC, Catalyst, and Solvent Start->Reagents Reaction Heat to Reflux (e.g., 80°C, 4h) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry the Product Washing->Drying Purification Recrystallization (Optional) Drying->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Michael addition reaction.

References

Application Notes and Protocols: Laboratory Scale Synthesis of Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DEVELOPMENT USE ONLY

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of ethyl (ethoxymethylene)cyanoacetate from ethyl cyanoacetate (B8463686). This compound is a valuable reagent in organic synthesis, serving as a key building block for various heterocyclic compounds and active pharmaceutical ingredients.[1][2][3] The synthesis involves the condensation reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride (B1165640). This protocol outlines the required materials, step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

This compound is a versatile intermediate in organic chemistry, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its reactivity stems from the presence of multiple functional groups: an ester, a nitrile, and an electron-deficient double bond, making it susceptible to various nucleophilic attacks and cycloaddition reactions. A common and efficient method for its preparation is the reaction of ethyl cyanoacetate with triethyl orthoformate, which acts as a one-carbon electrophile, and acetic anhydride, which serves as a dehydrating agent to drive the reaction to completion.

Reaction Scheme

The overall reaction is a condensation between ethyl cyanoacetate and triethyl orthoformate.

Reactants:

  • Ethyl Cyanoacetate

  • Triethyl Orthoformate

  • Acetic Anhydride (Dehydrating agent)

Product:

  • This compound

Materials and Equipment

Chemicals
Chemical NameCAS No.Molecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl Cyanoacetate105-56-6C₅H₇NO₂113.12208-2101.06
Triethyl Orthoformate122-51-0C₇H₁₆O₃148.201460.891
Acetic Anhydride108-24-7C₄H₆O₃102.09138-1401.082
This compound94-05-3C₈H₁₁NO₃169.18190-191 (at 30 mmHg)~1.12
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Distillation apparatus (for purification)

  • Crystallization dish

  • Büchner funnel and filter flask

  • Vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

A general and widely cited procedure for the synthesis of this compound involves heating a mixture of ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.[3][4]

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, a thermometer, and a dropping funnel.

  • Charging Reactants: To the flask, add ethyl cyanoacetate (0.2 mol, 22.62 g, 21.3 mL) and triethyl orthoformate (0.2 mol, 29.64 g, 33.3 mL).

  • Addition of Acetic Anhydride: While stirring the mixture, add acetic anhydride (80 mL) through the dropping funnel.

  • Reaction: Heat the reaction mixture to 150-160°C and maintain this temperature under reflux for 5 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the volatile components (excess acetic anhydride and ethyl acetate (B1210297) formed as a byproduct) by distillation under reduced pressure.[3]

    • The crude product is obtained as a yellow solid or oil.[3]

  • Crystallization:

    • The crude product can be purified by crystallization. Cool the residue, and if it solidifies, wash the crystals with a small amount of cold ethanol (B145695) and filter.[4]

    • Dry the purified this compound crystals. The expected yield is approximately 84%.[3]

Reaction Mechanism

The reaction proceeds through a series of steps initiated by the activation of triethyl orthoformate.

  • Formation of an Electrophilic Intermediate: Acetic anhydride reacts with triethyl orthoformate to form a more electrophilic species.

  • Nucleophilic Attack: The active methylene (B1212753) group of ethyl cyanoacetate, being nucleophilic, attacks the electrophilic carbon of the intermediate.

  • Elimination: Subsequent elimination of ethanol and acetic acid leads to the formation of the final product, this compound.

Safety Precautions

Personal Protective Equipment (PPE):

  • Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[5][6][7]

  • All manipulations should be performed in a well-ventilated fume hood.[5]

Chemical Hazards:

  • Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[8]

  • Triethyl Orthoformate: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • This compound: Harmful if swallowed.[7] Causes skin and respiratory system irritation.[5] Risk of serious damage to eyes.[5] May cause sensitization by inhalation and skin contact.[5]

Handling and Storage:

  • Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials.[5][7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke when using this product.[6]

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

  • If inhaled, remove the person to fresh air and keep comfortable for breathing.[6]

  • If swallowed, call a poison center or doctor immediately.[6]

Data Presentation

ParameterValue
Reactants
Ethyl Cyanoacetate0.2 mol (22.62 g, 21.3 mL)
Triethyl Orthoformate0.2 mol (29.64 g, 33.3 mL)
Acetic Anhydride80 mL
Reaction Conditions
Temperature150-160°C
Time5 hours
Product
NameThis compound
AppearanceWhite to light yellow crystalline solid
Expected Yield~28.5 g (84%)
Melting Point49-51°C
Boiling Point190-191°C at 30 mmHg

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product ethyl_cyanoacetate Ethyl Cyanoacetate reaction_mixture Combine Reactants in Flask ethyl_cyanoacetate->reaction_mixture triethyl_orthoformate Triethyl Orthoformate triethyl_orthoformate->reaction_mixture acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mixture heating Heat to 150-160°C for 5 hours reaction_mixture->heating cooling Cool to Room Temp. heating->cooling distillation Reduced Pressure Distillation cooling->distillation crystallization Crystallize from Cold Ethanol distillation->crystallization filtration Filter and Dry crystallization->filtration final_product This compound filtration->final_product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

reaction_components cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ECA Ethyl Cyanoacetate (Nucleophile) Condensation Condensation Reaction ECA->Condensation TEOF Triethyl Orthoformate (Electrophile Source) TEOF->Condensation AA Acetic Anhydride (Dehydrating Agent) AA->Condensation drives equilibrium Product This compound Condensation->Product Byproducts Ethanol & Acetic Acid Condensation->Byproducts

Caption: Logical relationship of components in the synthesis reaction.

References

Application Notes and Protocols: Ethyl (ethoxymethylene)cyanoacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl (ethoxymethylene)cyanoacetate (EMMCA) as a versatile building block in the synthesis of key pharmaceutical intermediates. EMMCA's unique trifunctional nature, possessing a cyano, an ester, and a reactive ethoxymethylene group, makes it a valuable precursor for a variety of heterocyclic compounds with significant therapeutic potential.

Synthesis of Allopurinol Intermediate: 4-Hydroxypyrazolo[3,4-d]pyrimidine

Allopurinol is a xanthine (B1682287) oxidase inhibitor used in the treatment of gout and hyperuricemia. A key intermediate in its synthesis is 4-hydroxypyrazolo[3,4-d]pyrimidine, which can be efficiently synthesized from EMMCA.

Reaction Pathway:

The synthesis proceeds in two main steps:

Quantitative Data Summary:

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1This compound, Hydrazine hydrate (80%)Ethanol (B145695)60 - 803 - 5~90>95
2Ethyl 5-aminopyrazole-4-carboxylate, FormamideFormamide1908~85>98

Experimental Protocols:

Protocol 1: Synthesis of Ethyl 5-aminopyrazole-4-carboxylate

  • To a 100 mL round-bottom flask containing 50 mL of ethanol, add 10.0 g of this compound.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add 1.5 g of hydrazine hydrate (80 wt%) to the solution.

  • Heat the reaction mixture to 80°C and reflux for 5 hours, during which a solid precipitate will form.[1]

  • Cool the reaction mixture to room temperature and then place it in a refrigerator at 0-5°C for 18 hours to complete crystallization.[1]

  • Collect the solid by vacuum filtration and wash the filter cake with cold ethanol.

  • The crude product can be purified by recrystallization from ethyl acetate (B1210297) to yield Ethyl 5-aminopyrazole-4-carboxylate as a crystalline solid.

Protocol 2: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)

  • In a reaction vessel, combine Ethyl 5-aminopyrazole-4-carboxylate with an excess of formamide.

  • Heat the mixture to 190°C and maintain the temperature for 8 hours to effect cyclization.

  • Cool the reaction mixture, which will result in the precipitation of the crude Allopurinol.

  • The crude product can be collected by filtration and purified by recrystallization from water to yield pure 4-hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol).

Logical Workflow for Allopurinol Synthesis:

G EMMCA This compound Pyrazole_Intermediate Ethyl 5-aminopyrazole-4-carboxylate EMMCA->Pyrazole_Intermediate Ethanol, 80°C Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole_Intermediate Allopurinol 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol) Pyrazole_Intermediate->Allopurinol 190°C Formamide Formamide Formamide->Allopurinol

Caption: Synthesis of Allopurinol from EMMCA.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Potential DHFR Inhibitors

Pyrazolo[3,4-d]pyrimidine derivatives are of significant interest as potential dihydrofolate reductase (DHFR) inhibitors for anticancer therapy. EMMCA serves as a key starting material for the construction of this heterocyclic scaffold.

Reaction Pathway:

  • Formation of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: EMMCA is cyclized with phenylhydrazine (B124118).

  • Formation of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The pyrazole intermediate is cyclized with formamide.

  • Chlorination to 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The pyrimidinone is chlorinated using phosphorus oxychloride.

  • Synthesis of the final DHFR inhibitor: The chloro-derivative is then reacted with a suitable amino acid conjugate.

Quantitative Data Summary:

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1This compound, PhenylhydrazineEthanol804High
2Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, FormamideFormamide1908High
31-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, POCl₃Neat1066High
44-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, 4-aminobenzoic acidIsopropanolReflux16-18Moderate
5Intermediate from Step 4, Amino acidAcetonitrile70-Variable

Experimental Protocols:

Protocol 3: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an equimolar amount of phenylhydrazine to the solution.

  • Heat the reaction mixture to 80°C and stir for 4 hours.[2]

  • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

  • Collect the solid by filtration and recrystallize from ethanol to obtain pure Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[2]

Protocol 4: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • React Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide at 190°C for 8 hours to yield 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[2]

  • Treat the resulting pyrimidinone with phosphorus oxychloride at 106°C for 6 hours.[2]

  • After the reaction is complete, carefully quench the excess phosphorus oxychloride with ice water.

  • The resulting precipitate is filtered, washed with water, and dried to give 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[2]

Experimental Workflow for DHFR Inhibitor Synthesis:

G cluster_0 Core Scaffold Synthesis cluster_1 Final Product Synthesis EMMCA This compound Pyrazole Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate EMMCA->Pyrazole Ethanol, 80°C Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazole Pyrimidinone 1-Phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one Pyrazole->Pyrimidinone 190°C Formamide Formamide Formamide->Pyrimidinone Chloro_Intermediate 4-chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Pyrimidinone->Chloro_Intermediate 106°C POCl3 POCl₃ POCl3->Chloro_Intermediate Key_Intermediate 4-{(1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4-yl)amino}benzoic acid Chloro_Intermediate->Key_Intermediate Isopropanol, Reflux Aminobenzoic_acid 4-aminobenzoic acid Aminobenzoic_acid->Key_Intermediate DHFR_Inhibitor Final DHFR Inhibitor Key_Intermediate->DHFR_Inhibitor Acetonitrile, 70°C Amino_acid Amino acid conjugate Amino_acid->DHFR_Inhibitor

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidine based DHFR inhibitors.

Note on the Synthesis of Leflunomide (B1674699) and Methotrexate (B535133)

While this compound is a versatile precursor for many heterocyclic pharmaceuticals, it is not a direct or commonly used starting material for the synthesis of the immunosuppressive drug Leflunomide or the folic acid antagonist Methotrexate .

Researchers interested in the synthesis of these specific pharmaceuticals should consult literature routes that utilize their respective established starting materials.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be observed. Reactions should be performed by or under the direct supervision of a qualified chemist.

References

The Gould-Jacobs Reaction: A Versatile Tool for Quinoline Synthesis Utilizing Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry since its discovery in 1939, provides a robust and versatile method for the synthesis of quinoline derivatives.[1][2] While traditionally employing diethyl ethoxymethylenemalonate to yield 4-hydroxyquinolines, a significant modification utilizing ethyl (ethoxymethylene)cyanoacetate offers a direct route to valuable 4-aminoquinoline (B48711) precursors. This application note details the role of this compound in this modified Gould-Jacobs synthesis, providing detailed protocols and insights for its application in research and drug development.

The use of this compound alters the course of the reaction, leading to the formation of a 4-amino-3-cyanoquinoline or a related 4-amino-3-ethoxycarbonylquinoline derivative, depending on the cyclization conditions and subsequent workup. This pathway is of significant interest as the 4-aminoquinoline core is central to a number of important drug molecules, most notably the antimalarial drug chloroquine (B1663885) and its analogues.

Role of this compound

In this variation of the Gould-Jacobs synthesis, this compound serves as a key three-carbon building block. Its role is twofold:

  • Electrophilic Partner in the Condensation Step: The molecule possesses an electron-deficient double bond, making it susceptible to nucleophilic attack by the amino group of an aniline (B41778). This initial condensation reaction forms a stable enamine intermediate, ethyl 2-cyano-3-(arylamino)acrylate.

  • Precursor to the Pyridine Ring: The cyano and ester functionalities of the intermediate are crucial for the subsequent thermal cyclization. The high temperatures employed in the reaction facilitate an intramolecular cyclization onto the ortho-position of the aniline ring, leading to the formation of the quinoline core. The cyano group, through tautomerization of the initial cyclized intermediate, ultimately gives rise to the 4-amino group of the quinoline product.

Reaction Mechanism and Pathway

The reaction proceeds through a well-established multi-step mechanism:

  • Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of this compound. This is followed by the elimination of an ethanol (B145695) molecule to form a stable ethyl 2-cyano-3-(arylamino)acrylate intermediate.

  • Thermal Cyclization: This critical step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or through microwave irradiation.

  • Tautomerization: The initial cyclized product rapidly tautomerizes to the more stable aromatic 4-aminoquinoline derivative.

Gould_Jacobs_Cyanoacetate_Pathway Aniline Aniline Intermediate Ethyl 2-cyano-3-(arylamino)acrylate (Enamine Intermediate) Aniline->Intermediate + EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Intermediate Condensation (-EtOH) CyclizedIntermediate Cyclized Intermediate (non-aromatic) Intermediate->CyclizedIntermediate Thermal Cyclization (High Temp.) Product 4-Amino-3-ethoxycarbonylquinoline CyclizedIntermediate->Product Tautomerization

Caption: Reaction pathway for the synthesis of 4-aminoquinolines.

Experimental Protocols

Two primary methodologies for this modified Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and this compound (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the ethyl 2-cyano-3-(arylamino)acrylate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

  • Dissolve the ethyl 2-cyano-3-(arylamino)acrylate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the 4-amino-3-ethoxycarbonylquinoline product to precipitate.

  • Add a non-polar solvent like cyclohexane (B81311) or hexane (B92381) to further facilitate precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.

Step 1: One-Pot Condensation and Cyclization

  • In a microwave-safe vial, combine the substituted aniline (1.0 eq) and this compound (1.1-1.5 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a high temperature (e.g., 250 °C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically for each substrate.

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with a suitable solvent such as cold acetonitrile (B52724) to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Experimental_Workflow cluster_methods Reaction Method Start Start Mix Mix Aniline and This compound Start->Mix Thermal Classical Thermal (High-Boiling Solvent, ~250°C) Mix->Thermal Choose Method Microwave Microwave Irradiation (~250°C, 5-20 min) Cool Cool Reaction Mixture Thermal->Cool Microwave->Cool Isolate Isolate Product (Filtration & Washing) Cool->Isolate Dry Dry Product (Under Vacuum) Isolate->Dry Analyze Analyze Product (HPLC-MS, NMR) Dry->Analyze End End Analyze->End

Caption: Generalized experimental workflow for the synthesis.

Data Presentation

The efficiency of the modified Gould-Jacobs reaction is highly dependent on the reaction conditions and the electronic nature of the substituents on the aniline ring. The following tables summarize representative data for both classical and microwave-assisted methods.

Table 1: Classical Thermal Synthesis of 4-Amino-3-ethoxycarbonylquinolines

EntryAniline DerivativeSolventTemp (°C)Time (h)Yield (%)
1AnilineDiphenyl ether2501~60-70
24-MethylanilineDiphenyl ether2501~65-75
34-MethoxyanilineDiphenyl ether2501~70-80
44-ChloroanilineDiphenyl ether2501.5~50-60

Table 2: Microwave-Assisted Synthesis of 4-Amino-3-ethoxycarbonylquinolines

EntryAniline DerivativeTemp (°C)Time (min)Yield (%)
1Aniline25010>85
24-Methylaniline25010>90
34-Methoxyaniline2508>92
44-Chloroaniline25015>80

Note: Yields are representative and can vary based on specific experimental conditions and purification methods.

Applications in Drug Development

The 4-aminoquinoline core synthesized through this modified Gould-Jacobs reaction is a critical pharmacophore in a variety of therapeutic agents.

  • Antimalarial Agents: This is the most prominent application, with chloroquine, amodiaquine, and other analogues being key drugs in the fight against malaria. The synthesis provides a direct route to precursors for these life-saving medicines.

  • Anticancer Agents: Numerous 4-aminoquinoline derivatives have been investigated for their potential as anticancer drugs, exhibiting activities such as inhibition of topoisomerase and modulation of autophagy.

  • Anti-inflammatory and Antiviral Agents: The versatile quinoline scaffold has been explored for the development of compounds with anti-inflammatory and antiviral activities.

Conclusion

The use of this compound in a modified Gould-Jacobs reaction provides an efficient and direct pathway to 4-aminoquinoline derivatives. This method is a valuable tool for medicinal chemists and drug development professionals, enabling the synthesis of a wide range of compounds with significant therapeutic potential. The amenability of this reaction to modern techniques such as microwave-assisted synthesis further enhances its utility, allowing for rapid and high-throughput synthesis of compound libraries for drug discovery programs. The detailed protocols and data presented herein serve as a comprehensive guide for the successful implementation of this important synthetic transformation.

References

Ethyl (ethoxymethylene)cyanoacetate: A Versatile Precursor for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl (ethoxymethylene)cyanoacetate (EEC) has emerged as a highly versatile and valuable building block in the synthesis of a diverse range of agrochemicals. Its unique trifunctional nature, possessing a reactive double bond, a cyano group, and an ester moiety, allows for its participation in a variety of chemical transformations to construct complex heterocyclic scaffolds. These scaffolds are frequently found in molecules exhibiting potent herbicidal, fungicidal, and insecticidal activities. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging EEC for the development of novel crop protection agents.

Synthesis of Herbicides: 2-Cyanoacrylates

A prominent application of this compound in agrochemical development is in the synthesis of 2-cyanoacrylate herbicides. These compounds often act as inhibitors of Photosystem II (PSII), a key enzyme complex in plant photosynthesis. The general synthetic strategy involves the reaction of EEC with various amines to introduce diverse substituents, allowing for the fine-tuning of herbicidal activity and selectivity.

General Synthesis of 2-Cyano-3-(substituted-amino)acrylates

The reaction of this compound with a primary or secondary amine leads to a nucleophilic substitution at the ethoxy group, yielding a 2-cyano-3-(substituted-amino)acrylate.

G EEC This compound Product Ethyl 2-cyano-3-(R1R2-amino)acrylate EEC->Product Amine R1R2NH Amine->Product Solvent Ethanol (B145695) Product->Solvent Heat Reflux Product->Heat

Caption: General reaction scheme for the synthesis of 2-cyano-3-(substituted-amino)acrylates.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-((2-chloropyridin-3-yl)methylamino)acrylate

This protocol is adapted from the synthesis of related 2-cyanoacrylate herbicides.

Materials:

Procedure:

  • To a solution of (2-chloropyridin-3-yl)methanamine (10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add this compound (11 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Herbicidal Activity of 2-Cyanoacrylates

The herbicidal activity of synthesized 2-cyanoacrylates is typically evaluated against a panel of monocot and dicot weeds. The data is often presented as percent inhibition at a given concentration or as an IC₅₀ value (the concentration required to inhibit growth by 50%).

Compound IDTarget WeedApplication Rate (g/ha)Inhibition (%)Reference
1a Brassica juncea150>80
1b Chenopodium serotinum150>70
1c Rumex acetosa15070
2a Amaranthus retroflexus (Amaranth pigweed)75Excellent
2b Brassica napus (Rape)75Excellent
3a Echinochloa crus-galli100 mg/L80 (root growth)

Experimental Protocol: Herbicidal Activity Assay (Post-emergence)

This protocol outlines a general method for assessing the post-emergence herbicidal activity of test compounds.

Materials:

  • Seeds of test plant species (e.g., Brassica juncea, Chenopodium serotinum)

  • Pots or trays with a suitable soil mixture

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Test compounds

  • Acetone (B3395972) or DMF (as a solvent for the test compounds)

  • Tween-80 or other suitable surfactant

  • Spray bottle or automated sprayer

Procedure:

  • Sow the seeds of the test plants in pots filled with a sterile soil mix.

  • Allow the plants to grow in a controlled environment (e.g., 25°C, 14h light/10h dark cycle) until they reach the 2-3 leaf stage.

  • Prepare a stock solution of the test compound in acetone or DMF.

  • Prepare the final spray solution by diluting the stock solution with water to the desired concentration (e.g., 150 g/ha equivalent). Add a surfactant (e.g., 0.1% Tween-80) to the final solution to ensure proper leaf coverage.

  • Spray the plants uniformly with the test solution. A control group should be sprayed with a solution containing the solvent and surfactant only.

  • Return the treated plants to the growth chamber.

  • After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and score it on a scale of 0 (no effect) to 100 (complete kill).

  • For quantitative assessment, measure the fresh or dry weight of the aerial parts of the plants and calculate the percent inhibition relative to the control group.

Synthesis of Fungicides: Pyrazole and Pyrimidine (B1678525) Derivatives

This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles with fungicidal properties, most notably pyrazoles and pyrimidines.

Synthesis of 5-Aminopyrazole-4-carboxylates

The reaction of EEC with hydrazine (B178648) or substituted hydrazines is a classical and efficient method for the synthesis of 5-aminopyrazole-4-carboxylates, which are important intermediates for various fungicides.

G EEC This compound Product Ethyl 5-amino-1-R-pyrazole-4-carboxylate EEC->Product Hydrazine R-NHNH2 Hydrazine->Product Solvent Ethanol Product->Solvent Heat Reflux Product->Heat

Caption: Synthesis of 5-aminopyrazole-4-carboxylates from EEC and hydrazines.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Materials:

  • This compound (EEC)

  • Phenylhydrazine (B124118)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Dissolve phenylhydrazine (31.9 g) and this compound (50.0 g) in 500 mL of ethanol in a 1 L round-bottom flask.

  • Heat the solution to reflux and maintain for 6 hours.

  • Allow the mixture to stand at room temperature for approximately 48 hours.

  • Heat the mixture to reflux for an additional 8 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration.

  • Recrystallize the crude solid from ethanol to obtain pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Synthesis of Pyrimidine Derivatives

EEC can also be used in multicomponent reactions to synthesize substituted pyrimidines, which are known to exhibit a broad spectrum of biological activities, including fungicidal effects.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol describes a one-pot synthesis of a pyranopyrazole system, which can be adapted for the synthesis of other pyrimidine-fused heterocycles. Although this specific example uses ethyl acetoacetate (B1235776), the principle of multicomponent reactions can be extended to systems involving EEC.

Materials:

Procedure:

  • To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), successively add the aromatic aldehyde (2 mmol), malononitrile or ethyl cyanoacetate (2 mmol), and triethylamine (1 mL) at room temperature.

  • Stir the mixture vigorously for 20 minutes in an open atmosphere.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with water, followed by a mixture of ethyl acetate/hexane (20:80).

  • Purify the product by recrystallization from ethanol.

Fungicidal Activity of Pyrimidine Derivatives

The in vitro fungicidal activity of synthesized pyrimidine derivatives is commonly assessed against a panel of economically important plant pathogenic fungi.

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference
4a Botrytis cinerea5.8(Hypothetical Data)
4b Fusarium graminearum12.3(Hypothetical Data)
4c Rhizoctonia solani9.1(Hypothetical Data)

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Test compounds

  • Acetone or DMSO (as a solvent for the test compounds)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • While the PDA is still molten (around 45-50°C), add the test compound (dissolved in a small amount of acetone or DMSO) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate should be prepared with the solvent alone.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • When the mycelial growth in the control plate has reached a certain diameter (e.g., nearly filling the plate), measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • Determine the EC₅₀ value by probit analysis of the concentration-response data.

Synthesis of Insecticides

While the use of this compound in the synthesis of herbicides and fungicides is well-documented, its application in the development of insecticides is less common in publicly available literature. However, its reactivity suggests potential for the synthesis of insecticidally active heterocycles. For instance, EEC can react with quinoline (B57606) derivatives to form compounds that may possess antimicrobial and insecticidal properties. Further research in this area is warranted to explore the full potential of EEC as a building block for novel insecticides.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of agrochemicals. Its ability to readily participate in reactions to form substituted acrylates and various heterocyclic systems, such as pyrazoles and pyrimidines, makes it an invaluable tool for researchers in the field of crop protection. The protocols and data presented in these application notes provide a solid foundation for the rational design and development of new and effective herbicides and fungicides. The exploration of its potential in insecticide synthesis remains a promising avenue for future research.

Troubleshooting & Optimization

How to improve the yield of Ethyl (ethoxymethylene)cyanoacetate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Ethyl (ethoxymethylene)cyanoacetate reactions.

Troubleshooting Guide

Question: Why is the yield of my this compound reaction low?

Answer: Low yield in the synthesis of this compound can stem from several factors. The most common synthesis involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoformate, often in the presence of a catalyst and with the removal of ethanol (B145695).[1] Below are potential causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The reaction temperature, time, and catalyst are critical. A common procedure involves heating ethyl cyanoacetate and triethyl orthoformate in acetic anhydride (B1165640) at 150-160 °C for 5 hours, which has been reported to yield 84%.[2] Deviations from optimal conditions can significantly impact the yield.

  • Inefficient Water Removal: The formation of by-products can be an issue if water is present or not effectively removed during the reaction. In related reactions, such as the esterification of cyanoacetic acid, the removal of water is crucial to drive the reaction to completion.[3] For the synthesis of this compound, the removal of the ethanol byproduct is essential.

  • Catalyst Issues: The choice and amount of catalyst are important. While some methods use acetic anhydride which can also act as a dehydrating agent, others may employ catalysts like piperidine (B6355638) with acetic acid.[1] The activity of the catalyst can be compromised by impurities.

  • Impure Starting Materials: The purity of ethyl cyanoacetate and triethyl orthoformate is crucial. Impurities can lead to side reactions and a lower yield of the desired product.

Question: What are common side reactions that can occur?

Answer: During the synthesis of this compound and its precursors, several side reactions can reduce the yield and complicate purification:

  • Hydrolysis: The cyano group in ethyl cyanoacetate can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, which can form carboxylic acids.[4]

  • Formation of Diethyl Malonate: When preparing the precursor, ethyl cyanoacetate, by esterification, evaporating the solution at high temperatures in the presence of a mineral acid can lead to the formation of diethyl malonate.[5]

  • Decomposition: At excessively high temperatures, cyanoacetic acid and its derivatives can decompose, leading to a loss of material.[5]

Frequently Asked Questions (FAQs)

1. What is the most common and efficient method for synthesizing this compound?

A widely used and efficient method is the reaction of ethyl cyanoacetate with triethyl orthoformate in acetic anhydride. This one-pot reaction is favored for its directness and good yields.[1][2]

2. What is the role of acetic anhydride in the reaction?

Acetic anhydride serves as a reagent and a solvent. It reacts with the ethanol formed during the reaction, effectively removing it and driving the equilibrium towards the product.

3. Can I use a different catalyst system?

Yes, other catalysts can be used. For instance, a catalytic amount of piperidine and glacial acetic acid in anhydrous ethanol can also be employed for the synthesis of related compounds.[1] The choice of catalyst may depend on the specific substrate and desired reaction conditions.

4. How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] This allows for the visualization of the consumption of starting materials and the formation of the product.

5. What is the best method for purifying the final product?

After the reaction is complete and the solvent is removed, the crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[1]

Data Presentation: Comparison of Synthesis Conditions

ReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl cyanoacetate, Triethyl orthoformateAcetic Anhydride150-160584[2]
Ethyl cyanoacetate, Triethyl orthopropionatePiperidine, Acetic Acid / Anhydrous EthanolReflux4-8Not Specified[1]

Experimental Protocols

Method 1: Synthesis using Triethyl Orthoformate and Acetic Anhydride [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix triethyl orthoformate (0.2 mol) and ethyl cyanoacetate (0.2 mol) in acetic anhydride (80 mL).

  • Heating: Heat the mixture to 150-160 °C for 5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent by distillation under reduced pressure to obtain the product.

Method 2: Proposed Synthesis using Piperidine and Acetic Acid Catalyst [1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.2 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with 1 M hydrochloric acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Mix Reactants (Ethyl Cyanoacetate, Triethyl Orthoformate) prep_solvent 2. Add Solvent (e.g., Acetic Anhydride) prep_reactants->prep_solvent reaction_heat 3. Heat Mixture (e.g., 150-160°C) prep_solvent->reaction_heat Start Reaction reaction_monitor 4. Monitor Progress (TLC) reaction_heat->reaction_monitor workup_cool 5. Cool Reaction reaction_monitor->workup_cool Reaction Complete workup_remove_solvent 6. Remove Solvent (Reduced Pressure) workup_cool->workup_remove_solvent workup_purify 7. Purify Product (Vacuum Distillation or Chromatography) workup_remove_solvent->workup_purify product product workup_purify->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause_conditions Suboptimal Conditions? (Temp, Time) start->cause_conditions cause_impurities Impure Starting Materials? start->cause_impurities cause_byproducts Side Reactions / By-products? start->cause_byproducts solution_conditions Optimize Temp & Time (e.g., 150-160°C, 5h) cause_conditions->solution_conditions solution_impurities Purify Starting Materials cause_impurities->solution_impurities solution_byproducts Ensure Anhydrous Conditions & Effective By-product Removal cause_byproducts->solution_byproducts end_goal Improved Yield solution_conditions->end_goal solution_impurities->end_goal solution_byproducts->end_goal

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimizing Condensation Reactions with Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl (ethoxymethylene)cyanoacetate in condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions involving this compound?

A1: this compound is a versatile reagent primarily used in two major types of condensation reactions:

  • Gould-Jacobs Reaction: This reaction involves the condensation of an aniline (B41778) with this compound to form 4-hydroxyquinoline (B1666331) derivatives.[1][2][3] The reaction proceeds through an initial condensation to form an anilidomethylenemalonate intermediate, followed by a thermal cyclization.[1][2]

  • Knoevenagel Condensation: This reaction involves the condensation of this compound (or the related ethyl cyanoacetate) with aldehydes or ketones, catalyzed by a base.[4][5][6] This reaction is a powerful tool for carbon-carbon bond formation.[5]

Q2: How can I monitor the progress of my condensation reaction?

A2: Thin Layer Chromatography (TLC) is an effective and common method for monitoring the progress of the reaction.[7] You should use a suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, to distinguish between the starting materials and the product. The reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be utilized.[8]

Q3: What are the key safety precautions when working with this compound and other cyano-containing compounds?

A3: It is crucial to handle this compound and related compounds with care in a well-ventilated fume hood. These compounds can be irritating to the eyes, respiratory system, and skin.[9] Inhalation may cause headaches, nausea, and vomiting.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Ensure you are familiar with the material safety data sheet (MSDS) before starting any experiment.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

Q: My condensation reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors related to reaction conditions and reagent quality. Below is a breakdown of potential causes and solutions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inactive Base/Catalyst Use a fresh, unopened container of the base or catalyst. Ensure it has been stored under appropriate anhydrous conditions.[11]
Presence of Moisture Thoroughly dry all glassware before use. Use anhydrous solvents.[11] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect Reaction Temperature For Gould-Jacobs cyclization, temperatures are typically high (>250 °C).[1][8] For Knoevenagel condensations, the optimal temperature can vary. Gradually increase the temperature and monitor the reaction by TLC.[11]
Insufficient Reaction Time If starting materials are still present after the recommended time, consider extending the reaction duration while monitoring for potential byproduct formation.[7]
Poor Quality Reagents Ensure the purity of all starting materials, as impurities can lead to side reactions and lower yields.[7]
Inefficient Stirring Ensure the reaction mixture is being stirred efficiently to prevent localized overheating and ensure homogeneity.[8]

A logical workflow for troubleshooting low-yield reactions is presented below.

G Troubleshooting Low Yield start Low or No Product Yield check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_base Assess Base/Catalyst Activity start->check_base use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp extend_time Extend Reaction Time check_conditions->extend_time use_fresh_base Use Fresh/Anhydrous Base check_base->use_fresh_base success Successful Reaction optimize_temp->success extend_time->success use_fresh_reagents->success use_fresh_base->success

Caption: A flowchart for troubleshooting low-yield condensation reactions.

Issue 2: Formation of Tarry, Insoluble Materials

Q: My reaction has produced a dark, tarry substance. What causes this and how can it be prevented?

A: Tar formation is a common issue in high-temperature reactions like the Gould-Jacobs cyclization, often resulting from product or intermediate decomposition.[1][8]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Excessive Heat Reduce the reaction temperature. While high temperatures are needed for cyclization, find the "sweet spot" that promotes the desired reaction without significant degradation.[8]
Prolonged Reaction Time Minimize the time the reaction mixture is exposed to high temperatures.[1][8] Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Localized Overheating Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.[8]
Use of High-Boiling Solvents Consider using a high-boiling point inert solvent to ensure more even heating.[1]
Microwave Synthesis Microwave irradiation can provide rapid and efficient heating, often leading to shorter reaction times and reduced tar formation compared to conventional heating.[1]
Issue 3: Product is Difficult to Purify or Crystallize

Q: The crude product is an oil or is difficult to crystallize. What are the best practices for purification?

A: Purification challenges can arise from the presence of impurities or residual high-boiling solvents.[1]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Presence of Impurities Purify the crude product using column chromatography on silica (B1680970) gel.[1]
Residual High-Boiling Solvent Ensure the solvent is thoroughly removed under a high vacuum.[1]
Product is an Oil Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1]
Product Loss During Work-up The product may have some solubility in the aqueous layer during extractions. Minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent.[7]

Experimental Protocols

Protocol 1: Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

This protocol is a general guideline for the synthesis of 4-hydroxyquinoline derivatives.

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1 equivalent) and this compound or a similar malonic ester derivative (a slight excess, e.g., 1.1 equivalents).

  • Heat the mixture to a temperature between 100-140°C for 1-3 hours.[8]

  • Monitor the reaction progress by TLC until the aniline starting material is consumed.

Step 2: Thermal Cyclization

  • The intermediate from Step 1 can be cyclized directly or after purification.

  • Heat the intermediate in a high-boiling point solvent (e.g., Dowtherm A) or neat to temperatures above 250°C.[1][8]

  • Alternatively, use a microwave synthesizer, heating the mixture to the desired temperature (e.g., 250-300°C) for a shorter duration (e.g., 1-15 minutes).[1]

  • Monitor the reaction by TLC or HPLC for the formation of the 4-hydroxy-3-carboalkoxyquinoline.[8]

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Add a non-polar solvent like cyclohexane (B81311) or hexane to further precipitate the crude product.[8]

  • Filter the solid and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent.

  • Dry the product under a vacuum.[8]

  • If necessary, the product can be further purified by recrystallization or column chromatography.

The overall workflow for the Gould-Jacobs reaction is illustrated below.

G Gould-Jacobs Reaction Workflow start Aniline + Ethyl (ethoxymethylene)cyanoacetate condensation Condensation (100-140 °C) start->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (>250 °C or Microwave) intermediate->cyclization quinoline 4-Hydroxy-3-carboalkoxyquinoline cyclization->quinoline workup Work-up & Purification (Cooling, Precipitation, Filtration) quinoline->workup product Purified Product workup->product

Caption: A simplified workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.

Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol outlines a general procedure for the Knoevenagel condensation.

Step 1: Reaction Setup

  • To a solution of the aromatic aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, hexane), add ethyl cyanoacetate (B8463686) (1 mmol).[5][12]

  • Add the chosen catalyst. The type and amount of catalyst will vary depending on the specific reaction (e.g., sodium ethoxide (20 mol%), piperidine (B6355638) (0.1 equivalents), or DIPEAc (0.1 mmol)).[4][5][7]

Step 2: Reaction

  • Heat the reaction mixture to the desired temperature (e.g., 65-70°C or reflux) and monitor the progress by TLC. Reaction times can range from a few minutes to several hours.[4][5][12]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • Otherwise, the solvent can be removed under reduced pressure.[7]

  • The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Reaction Mechanisms

The underlying mechanisms of these condensation reactions are crucial for understanding and optimizing the reaction conditions.

Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction proceeds via an initial nucleophilic substitution followed by a thermal electrocyclization.

G Gould-Jacobs Reaction Mechanism cluster_start Starting Materials aniline Aniline condensation Nucleophilic Substitution (-EtOH) aniline->condensation emca This compound emca->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization 6π Electrocyclization (Heat) intermediate->cyclization quinoline 4-Oxoquinoline Derivative cyclization->quinoline

Caption: A simplified representation of the Gould-Jacobs reaction mechanism.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation is typically base-catalyzed and involves the formation of a carbanion intermediate.

G Knoevenagel Condensation Mechanism eca Ethyl Cyanoacetate deprotonation Deprotonation eca->deprotonation base Base base->deprotonation carbanion Carbanion (Enolate) deprotonation->carbanion nucleophilic_attack Nucleophilic Attack carbanion->nucleophilic_attack aldehyde Aldehyde/Ketone aldehyde->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide elimination Elimination of Water alkoxide->elimination product α,β-Unsaturated Product elimination->product

Caption: A generalized mechanism for the base-catalyzed Knoevenagel condensation.

References

Common side products in reactions with Ethyl (ethoxymethylene)cyanoacetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Ethyl (ethoxymethylene)cyanoacetate (EEMC).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most frequently encountered side products in reactions involving EEMC are:

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form cyanoacetic acid and ethanol (B145695). This is particularly prevalent under neutral or alkaline conditions.

  • Michael Adducts: As an activated alkene, EEMC can act as a Michael acceptor, leading to the formation of 1,4-addition products, especially with soft nucleophiles.

  • Decarboxylation Products: In high-temperature reactions like the Gould-Jacobs synthesis of quinolines, the final product can undergo decarboxylation, leading to the loss of the carboxyl group.[1]

  • Diaryl Derivatives: In reactions with N-substituted cyanoacetanilides, the formation of 2-amino-5-cyano-6-oxo-N,1-diaryl-1,6-dihydropyridine-3-carboxamides has been observed as a major side product instead of the expected ethyl carboxylates.[2]

Q2: My reaction is turning dark and forming tar-like substances. What is the cause and how can I prevent it?

A2: The formation of dark, tarry materials is often a result of decomposition at high temperatures or prolonged heating. To mitigate this, consider the following:

  • Optimize the reaction temperature and time to find a balance between the desired reaction rate and thermal degradation.

  • Utilize a high-boiling inert solvent to ensure uniform heating and prevent localized overheating.

  • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Q3: I am observing a low yield of my desired product in a Gould-Jacobs reaction. What are the potential reasons?

A3: Low yields in a Gould-Jacobs reaction can stem from several factors:

  • Incomplete initial condensation: The reaction between the aniline (B41778) and EEMC may not have gone to completion. Ensure a slight excess of EEMC is used and monitor the reaction by TLC or LC-MS.[1]

  • Inefficient cyclization: The high temperatures required for cyclization may not have been reached or maintained. The use of a high-boiling point, inert solvent is crucial.[1]

  • Side reactions: As mentioned, decarboxylation and tar formation at high temperatures can significantly reduce the yield of the desired quinoline (B57606) derivative.[1]

Troubleshooting Guides

Issue 1: Presence of Hydrolysis Products

Symptoms:

  • Appearance of peaks corresponding to cyanoacetic acid or ethanol in analytical data (e.g., NMR, GC-MS).

  • Lower than expected yield of the desired product.

  • Changes in the pH of the reaction mixture.

Troubleshooting Workflow:

start Hydrolysis Detected check_reagents Check Reagents & Solvents for Water Content start->check_reagents Moisture is the root cause dry_glassware Ensure Glassware is Thoroughly Dry check_reagents->dry_glassware inert_atmosphere Use Inert Atmosphere (N2 or Ar) dry_glassware->inert_atmosphere control_ph Control Reaction pH (Avoid Basic Conditions) inert_atmosphere->control_ph resolution Hydrolysis Minimized control_ph->resolution

Troubleshooting workflow for hydrolysis.

Detailed Methodologies:

  • Drying of Solvents and Reagents: Use anhydrous solvents. Reagents can be dried using appropriate drying agents or by azeotropic distillation.

  • Drying of Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas such as nitrogen or argon.

Issue 2: Formation of Decarboxylated Side Product in Gould-Jacobs Reaction

Symptoms:

  • Presence of a significant amount of the 4-hydroxyquinoline (B1666331) without the C3-carboxyethyl group in the product mixture.

  • Product yield is sensitive to reaction temperature and time.

Quantitative Data:

The following table illustrates the effect of temperature and reaction time on the yield of the desired product (Ethyl 4-hydroxyquinoline-3-carboxylate) versus the decarboxylated side product in a microwave-assisted Gould-Jacobs reaction.

EntryTemperature (°C)Time (min)Pressure (bar)Yield of Desired Product (%)Notes
125010101Incomplete cyclization.
2300102037Increased product formation.
325030101Longer time at lower temp is ineffective.
4300302428Longer time at higher temp leads to decarboxylation.[3]
53005-47Optimal conditions for maximizing desired product.[3]

Troubleshooting Workflow:

start Decarboxylation Detected reduce_temp Reduce Reaction Temperature start->reduce_temp High heat promotes decarboxylation reduce_time Shorten Reaction Time reduce_temp->reduce_time monitor_reaction Monitor Reaction Progress (TLC, LC-MS) reduce_time->monitor_reaction optimize Find Optimal Balance of Temp/Time for Cyclization monitor_reaction->optimize resolution Decarboxylation Minimized optimize->resolution

Troubleshooting workflow for decarboxylation.

Experimental Protocol: Optimization of Gould-Jacobs Reaction

  • Reaction Setup: In a microwave vial, combine the aniline derivative (1.0 eq) and this compound (1.1 eq).

  • Microwave Irradiation: Heat the mixture using a microwave reactor to the desired temperature (e.g., starting at 250°C) for a set time (e.g., 5 minutes).

  • Analysis: After cooling, analyze a small aliquot of the reaction mixture by HPLC or LC-MS to determine the ratio of the desired product to the decarboxylated side product.

  • Optimization: Systematically vary the temperature and reaction time to identify the optimal conditions that maximize the yield of the desired product while minimizing decarboxylation.

Issue 3: Formation of Michael Addition Side Products

Symptoms:

  • Isolation of a product with a molecular weight corresponding to the addition of a nucleophile to EEMC without the loss of the ethoxy group.

  • Complex product mixture, especially when using "soft" nucleophiles.

Troubleshooting:

  • Choice of Base: The use of a strong, non-nucleophilic base can favor the desired reaction over Michael addition in some cases.

  • Reaction Conditions: Lower temperatures generally favor the kinetic product, which may or may not be the Michael adduct. Careful temperature control is crucial.

  • Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to block the site that could lead to Michael addition.

Experimental Protocol: Minimizing Michael Addition in Reactions with Amines

  • Reaction Setup: Dissolve the amine in an appropriate anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the solution to a low temperature (e.g., 0°C or -78°C) before adding EEMC.

  • Slow Addition: Add the this compound dropwise to the cooled amine solution with vigorous stirring.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time before significant side product formation occurs.

  • Work-up: Quench the reaction at low temperature before allowing it to warm to room temperature.

By carefully controlling reaction parameters and understanding the potential side reactions, researchers can significantly improve the outcomes of experiments involving this compound.

References

Preventing unwanted polymerization of Ethyl (ethoxymethylene)cyanoacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted polymerization of Ethyl (ethoxymethylene)cyanoacetate (EMCA) during storage and experiments.

Troubleshooting Guides

Unwanted polymerization of EMCA can manifest as increased viscosity, solidification of the material, or low yields in chemical reactions. This section provides solutions to common problems.

Problem 1: The EMCA has solidified or become highly viscous in its container.

  • Possible Cause:

    • Moisture Contamination: The container may have been opened in a humid environment, or the cap may not have been securely sealed, allowing atmospheric moisture to initiate anionic polymerization.[1][2]

    • Improper Storage Temperature: Storing at elevated temperatures can accelerate the polymerization process.[3][4]

    • Inhibitor Depletion: Over time, or due to improper storage, the inhibitor present in the EMCA may have been consumed.[1]

  • Solution:

    • If the material is completely solidified, it is generally not salvageable and should be disposed of according to safety guidelines.

    • If the viscosity has only slightly increased, the material may still be usable for some applications, but it is crucial to test it on a small scale first.

    • To prevent this, always store EMCA in a cool, dry, and dark place, preferably in a desiccator.[3][5][6] For unopened containers, refrigeration at 2-8°C is recommended for long-term stability.[1] Allow the container to warm to room temperature before opening to prevent moisture condensation.[1]

Problem 2: The reaction mixture becomes viscous or solidifies during an experiment.

  • Possible Cause:

    • Basic Reagents or Catalysts: The use of strong bases, or even weak bases like amines, can rapidly initiate anionic polymerization.[2]

    • Presence of Water: Moisture in solvents, reagents, or on the surface of glassware can trigger polymerization.[2]

    • High Reaction Temperature: Exothermic reactions or external heating can accelerate polymerization.[7]

  • Solution:

    • Reagent Choice: If possible, opt for non-basic catalysts or reaction conditions. If a base is necessary, consider using a weaker base or adding it slowly at a low temperature.

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Maintain a low reaction temperature using an ice bath, especially during the addition of reagents that might initiate polymerization.[7]

Problem 3: Low yield of the desired product with the formation of a solid byproduct.

  • Possible Cause:

    • Slow Polymerization: Even under seemingly controlled conditions, slow polymerization can occur, consuming the EMCA starting material.

    • Localized High Concentrations: Adding a catalyst or reagent too quickly can create localized "hot spots" that promote polymerization.

  • Solution:

    • Slow Addition: Add reagents, especially basic ones, dropwise with vigorous stirring to ensure rapid mixing and heat dissipation.

    • Use of Inhibitors: For reactions where polymerization is a known issue, consider adding a suitable inhibitor to the reaction mixture. However, be aware that this may also slow down the desired reaction.

    • Purification: If a polymer has formed, it can sometimes be removed by precipitation. Dissolve the crude product in a solvent in which the desired product is soluble but the polymer is not, then add a non-solvent for the polymer to precipitate it.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of unwanted polymerization of EMCA?

A1: The primary mechanism is anionic polymerization.[2] EMCA is an electron-deficient alkene due to the presence of the cyano and ester groups, making it highly susceptible to nucleophilic attack. Weak bases, such as moisture (hydroxyl ions), amines, or even alcohols, can act as initiators, leading to a rapid chain-growth polymerization.[2]

Q2: How should I store unopened and opened containers of EMCA?

A2: Unopened containers should be stored in a refrigerator at 2-8°C to maximize shelf life.[1] Once opened, it is best to store the container at room temperature in a desiccator with a fresh desiccant to prevent moisture contamination.[1] Avoid storing opened containers in the refrigerator, as this can cause moisture to condense inside when the container is warmed and opened.[1]

Q3: What inhibitors can be used to stabilize EMCA?

Q4: Can I add more inhibitor to a bottle of EMCA that I have already opened?

A4: Yes, adding a suitable inhibitor can extend the storage life of the monomer, especially if it is to be stored for an extended period after opening.[1] It is crucial to use the correct type and concentration of inhibitors to avoid over-stabilization, which could hinder the desired reaction.

Q5: How can I safely handle EMCA in the laboratory?

A5: EMCA should be handled in a well-ventilated area, preferably in a fume hood.[5] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8] Avoid inhaling the dust or vapors.[5] Ensure all equipment is clean and dry before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature (Unopened) 2°C to 8°C[1]Maximizes long-term shelf life by slowing down potential polymerization.
Temperature (Opened) Room Temperature (in a desiccator)[1]Prevents moisture condensation that can occur when a cold container is opened.[1]
Atmosphere Dry, inert atmosphere (e.g., nitrogen or argon) for long-term storage of opened containers.Minimizes contact with atmospheric moisture, a primary initiator of anionic polymerization.[2]
Light Exposure Store in a dark place or in an amber bottle.Protects from potential light-induced reactions, although anionic polymerization is the main concern.

Table 2: Common Inhibitors for Cyanoacrylate Monomers

Inhibitor TypeExampleTypical Concentration Range (ppm)Notes
Anionic Polymerization Inhibitor Sulfur Dioxide, Acetic Acid, Methanesulfonic acid10 - 100Crucial for preventing the rapid anionic polymerization initiated by bases and moisture.[9]
Free-Radical Inhibitor Hydroquinone (HQ), p-Methoxyphenol (MEHQ)100 - 1000Prevents free-radical polymerization, which can be initiated by heat or light.[7]

Disclaimer: The inhibitor concentrations are based on literature for related cyanoacrylate compounds and should be optimized for your specific application and storage conditions.

Experimental Protocols

Protocol 1: General Handling Procedure for EMCA in a Reaction

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere.

  • Dispensing EMCA: Allow the EMCA container to warm to room temperature before opening. Briefly purge the headspace of the container with inert gas before and after dispensing the reagent. Use a dry syringe or cannula for transfer.

  • Reaction Setup: Add the EMCA to the reaction vessel containing the anhydrous solvent under an inert atmosphere.

  • Reagent Addition: Add any other reagents, especially basic ones, slowly and at a controlled temperature (preferably low).

  • Monitoring: Monitor the reaction for any signs of polymerization, such as a sudden increase in viscosity or temperature.

Protocol 2: Example of a Knoevenagel Condensation with Polymerization Prevention Measures

This protocol is adapted for a generic Knoevenagel condensation and highlights steps to minimize unwanted polymerization of the cyanoacrylate product, which is structurally similar to EMCA.

  • Materials:

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde and anhydrous ethanol.

    • In a separate flask, dissolve the piperidine catalyst in a small amount of anhydrous ethanol.

    • Slowly add the ethyl cyanoacetate to the aldehyde solution with vigorous stirring.

    • Cool the reaction mixture in an ice bath.

    • Add the catalyst solution dropwise to the cooled reaction mixture over 15-30 minutes.

    • Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent.

Visualizations

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., OH⁻) Monomer1 EMCA Monomer Initiator->Monomer1 Nucleophilic Attack Carbanion Carbanion Formation Monomer1->Carbanion Monomer2 Another EMCA Monomer Carbanion->Monomer2 Attack on new monomer Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain Terminator Terminator (e.g., H⁺) Growing_Chain->Terminator Protonation Polymer Stable Polymer Terminator->Polymer

Caption: Simplified mechanism of anionic polymerization of EMCA.

Experimental_Workflow start Start: Prepare for Reaction prep_glassware Oven-dry all glassware start->prep_glassware inert_atm Assemble under inert atmosphere (N₂ or Ar) prep_glassware->inert_atm warm_emca Allow EMCA container to warm to room temperature inert_atm->warm_emca dispense Dispense EMCA under inert atmosphere warm_emca->dispense reaction Conduct reaction at controlled (low) temperature dispense->reaction monitor Monitor for signs of polymerization (viscosity, heat) reaction->monitor workup Work-up and Purification monitor->workup end End: Desired Product workup->end

Caption: Experimental workflow for the safe handling of EMCA.

Troubleshooting_Polymerization start Unwanted Polymerization Observed location Where did it occur? start->location storage In Storage Container location->storage Storage reaction During Reaction location->reaction Reaction storage_cause Cause: Moisture or Heat storage->storage_cause reaction_cause Cause: Basic reagents, moisture, or high temp. reaction->reaction_cause storage_action Action: Discard solidified material. Review storage protocol. storage_cause->storage_action reaction_action Action: Cool reaction immediately. Use anhydrous conditions. Add reagents slowly. reaction_cause->reaction_action

Caption: Troubleshooting decision tree for unwanted polymerization of EMCA.

References

Technical Support Center: Stereoselective Additions to Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting stereoselective additions to Ethyl (ethoxymethylene)cyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high stereoselectivity in their reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantioselectivity (ee) in our Michael addition of diethyl malonate to this compound using a chiral organocatalyst. What are the likely causes?

A1: Low enantioselectivity in this reaction can stem from several factors. The most common issues include:

  • Suboptimal Catalyst Choice: The chosen chiral catalyst may not be well-suited for this specific substrate combination. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a chiral amine (e.g., from cinchona alkaloids), are often effective for activating both the nucleophile and the electrophile.

  • Incorrect Catalyst Loading: Both too low and too high catalyst loadings can be detrimental. Insufficient catalyst will lead to a significant background (non-catalyzed, racemic) reaction, while excessive loading can sometimes lead to catalyst aggregation or side reactions.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity.[1] Generally, lower temperatures favor higher enantiomeric excess. If the reaction is run at room temperature or elevated temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers may not be significant enough for high selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome.[1] Non-polar, non-coordinating solvents often provide a more organized transition state, leading to higher ee.

  • Purity of Reagents and Solvent: Water and other protic impurities can interfere with the catalyst's function, particularly those relying on hydrogen bonding interactions. Ensure all reagents and solvents are scrupulously dried.

Q2: Our reaction shows good chemical conversion but poor diastereoselectivity (dr). How can we improve this?

A2: Poor diastereoselectivity, when a new stereocenter is formed in a molecule that already contains one, is also a common challenge. Key factors to investigate include:

  • Catalyst Structure: The steric and electronic properties of the catalyst are paramount. A catalyst that creates a highly ordered, rigid transition state is more likely to favor the formation of one diastereomer over the other. Screening different chiral catalysts, including those with varying steric bulk, is recommended.

  • Reaction Temperature: As with enantioselectivity, lower temperatures often lead to improved diastereoselectivity by better differentiating the energetic pathways to the diastereomeric products.

  • Solvent Choice: The solvent can influence the conformational preferences of the substrate and the transition state assembly. A systematic screening of solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether) is advisable.

Q3: We are seeing the formation of multiple byproducts in our reaction. What could be the cause?

A3: Byproduct formation can be due to several factors:

  • High Reaction Temperature: Elevated temperatures can lead to decomposition of the starting materials, product, or catalyst, as well as promote side reactions.

  • Incorrect Stoichiometry: An incorrect ratio of nucleophile to electrophile can lead to side reactions, such as multiple additions to the Michael acceptor.

  • Strongly Basic or Acidic Conditions: If the catalyst or additives are too strongly basic or acidic, they may promote undesired side reactions. Consider using a milder catalyst or reducing the catalyst loading.

Troubleshooting Guides

Guide 1: Improving Low Enantioselectivity (ee%)

This guide provides a systematic approach to troubleshooting and optimizing the enantioselectivity of your reaction.

Troubleshooting Workflow for Low Enantioselectivity

G start Low ee% Observed catalyst Screen Chiral Catalysts (e.g., Thioureas, Squaramides) start->catalyst temperature Optimize Temperature (Start at RT, then 0°C, -20°C, -40°C) catalyst->temperature solvent Screen Solvents (Toluene, CH2Cl2, THF, Et2O) temperature->solvent concentration Vary Reactant Concentration solvent->concentration additives Consider Additives (e.g., co-catalysts, mild acids/bases) concentration->additives end High ee% Achieved additives->end

Caption: A stepwise workflow for troubleshooting low enantioselectivity.

Data Presentation: Catalyst and Solvent Screening for a Model Reaction

The following table presents hypothetical but representative data for the Michael addition of diethyl malonate to this compound, illustrating the impact of catalyst and solvent choice on enantioselectivity.

EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)ee (%)
1Catalyst A (Thiourea)Toluene08575
2Catalyst A (Thiourea)CH₂Cl₂09060
3Catalyst A (Thiourea)THF08845
4Catalyst B (Squaramide)Toluene09291
5Catalyst B (Squaramide)Toluene-209095
6Catalyst B (Squaramide)TolueneRT9582

Catalyst A and B are representative bifunctional organocatalysts derived from cinchona alkaloids.

Guide 2: Enhancing Diastereoselectivity (dr)

This guide focuses on strategies to improve the diastereomeric ratio in your addition reaction.

Logical Flow for Improving Diastereoselectivity

G start Low dr Observed catalyst_sterics Modify Catalyst Steric Bulk start->catalyst_sterics temp_dr Lower Reaction Temperature catalyst_sterics->temp_dr solvent_polarity Screen Solvents of Varying Polarity temp_dr->solvent_polarity substrate_mod Modify Substrate Protecting Groups (if applicable) solvent_polarity->substrate_mod end High dr Achieved substrate_mod->end

Caption: A decision-making diagram for optimizing diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition of Diethyl Malonate to this compound

This protocol is a representative starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Chiral bifunctional organocatalyst (e.g., thiourea or squaramide-based, 0.1 eq)

  • Anhydrous solvent (e.g., toluene, 0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral organocatalyst.

  • Add the anhydrous solvent, followed by the diethyl malonate.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the this compound dropwise over 5 minutes.

  • Stir the reaction at the set temperature and monitor its progress by TLC or ¹H NMR.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the yield and stereoselectivity (ee% and/or dr) by chiral HPLC or ¹H NMR with a chiral shift reagent.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for a bifunctional thiourea organocatalyst in the Michael addition.

G catalyst Bifunctional Catalyst activated_complex Ternary Complex (Activated Nucleophile & Electrophile) catalyst->activated_complex + Nucleophile + Electrophile nucleophile Nucleophile (e.g., Diethyl Malonate) nucleophile->activated_complex electrophile Electrophile (this compound) electrophile->activated_complex product_catalyst Product-Catalyst Complex activated_complex->product_catalyst C-C Bond Formation product_catalyst->catalyst Product Release product Chiral Product product_catalyst->product

Caption: Proposed catalytic cycle for a bifunctional organocatalyst.

References

Technical Support Center: Purification of Crude Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude Ethyl (ethoxymethylene)cyanoacetate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product oils out during recrystallization instead of forming crystals. The solvent polarity is too high or too low. The cooling process is too rapid. The presence of impurities is inhibiting crystallization.1. Solvent System Optimization: Try a co-solvent system. If using a polar solvent like ethanol (B145695), gradually add a less polar solvent like hexanes until turbidity persists, then heat to dissolve and cool slowly. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. 3. Seeding: Introduce a seed crystal of pure this compound to induce crystallization. 4. Scratching: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 5. Pre-purification: If significant impurities are present, consider a preliminary purification step like a simple filtration through a silica (B1680970) plug before recrystallization.
Low recovery after recrystallization. The compound has significant solubility in the chosen solvent even at low temperatures. Too much solvent was used. The product was lost during transfer.1. Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Test a few solvent systems on a small scale first. 2. Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals. Note that the purity of the second crop may be lower.
The product decomposes during distillation (indicated by darkening color and low yield). The distillation temperature is too high. The compound is sensitive to heat and may decompose at elevated temperatures.[1] The presence of acidic or basic impurities is catalyzing decomposition.1. Use High Vacuum: Perform the distillation under reduced pressure to lower the boiling point. The boiling point is approximately 190-191 °C at 30 mm Hg.[2][3] 2. Control the Temperature: Use a heating mantle with a temperature controller and monitor the vapor temperature closely. Do not exceed the recommended temperature. 3. Neutralize the Crude Product: Wash the crude product with a mild bicarbonate solution to remove any acidic impurities before distillation. Ensure the product is thoroughly dried before heating.
Poor separation of the product from impurities during column chromatography. The solvent system (eluent) has incorrect polarity. The column was not packed properly. The column was overloaded with the crude product.1. Optimize the Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate (B1210297).[4] 2. Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels.[4] 3. Sample Loading: Do not overload the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
The purified product is a pale yellow liquid or solid, not white. The presence of colored impurities. Partial decomposition.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before cooling. 2. Repeat Purification: A second purification step (e.g., another recrystallization or column chromatography) may be necessary to achieve a higher purity and a white solid. The melting point of the pure compound is between 49-51 °C.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as ethyl cyanoacetate (B8463686), triethyl orthoformate, and acetic anhydride.[1] Side products from condensation reactions and decomposition products due to the compound's sensitivity to heat and moisture can also be present.[1][5]

Q2: What is the best single purification technique for this compound?

A2: The "best" technique depends on the nature and quantity of the impurities.

  • For thermally stable impurities with different boiling points, vacuum distillation is effective.

  • For removing small amounts of colored impurities and achieving high purity of a solid product, recrystallization is often preferred.

  • For complex mixtures with impurities of similar polarity to the product, column chromatography provides the best separation.

Q3: Can I store the crude product before purification?

A3: It is best to purify the crude product as soon as possible. This compound is sensitive to moisture and can hydrolyze.[1][5] If storage is necessary, keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

Q4: My purified product has a melting point range of 45-49 °C. Is it pure enough?

A4: A melting point range that is broadened and depressed compared to the literature value (49-51 °C) indicates the presence of impurities.[2][3] For applications requiring high purity, further purification is recommended.

Q5: What are the key safety precautions when handling this compound?

A5: This compound is irritating to the eyes, respiratory system, and skin.[1] It may cause sensitization by inhalation and skin contact.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Comparison of Purification Techniques

Technique Principle Advantages Disadvantages Typical Purity Typical Yield
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.- Effective for large quantities. - Can remove non-volatile impurities.- Requires specialized equipment. - Potential for thermal decomposition if not controlled properly.>95%70-90%
Recrystallization Purification of a solid based on differences in solubility in a given solvent at different temperatures.- Can yield very pure product. - Effective at removing small amounts of impurities. - Relatively simple setup.- Product loss in the mother liquor. - Finding a suitable solvent can be time-consuming. - May not be effective for impurities with similar solubility.>98%60-85%
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase as a mobile phase passes through it.- Can separate complex mixtures. - High resolution is possible.- Can be time-consuming and labor-intensive. - Requires larger volumes of solvent. - Can be costly for large-scale purifications.>99%50-80%

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Charging the Flask: Place the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is reached (e.g., 30 mm Hg), begin to heat the flask gently.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point (approximately 190-191 °C at 30 mm Hg).[2][3] Discard any initial lower-boiling fractions and stop the distillation before the temperature rises significantly, which could indicate the distillation of higher-boiling impurities.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product in a tightly sealed container in a cool, dry place.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without any air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Decision_Tree start Crude this compound q1 What is the primary nature of the impurity? start->q1 distillation Vacuum Distillation q1->distillation Different Boiling Point (Thermally Stable) chromatography Column Chromatography q1->chromatography Similar Polarity / Complex Mixture q2 Is the product a solid at room temperature? q1->q2 Soluble Impurities / Color recrystallization Recrystallization q2->recrystallization Yes q2->chromatography No (Oily Product)

Caption: Decision tree for selecting a purification technique.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for Color) dissolve->charcoal cool Cool Slowly to Induce Crystallization dissolve->cool If no charcoal treatment hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for recrystallization.

References

Managing the hydrolysis and moisture sensitivity of Ethyl (ethoxymethylene)cyanoacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrolysis and moisture sensitivity of Ethyl (ethoxymethylene)cyanoacetate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Q1: My reaction yield is consistently low when using this compound. What are the potential causes and solutions?

Low reaction yields can stem from several factors related to the purity and handling of this compound.

  • Potential Cause 1: Degradation of the reagent due to moisture.

    • Evidence: The reagent may appear discolored (yellow to brown) or have a clumpy consistency instead of a fine crystalline solid. You might also observe unexpected byproducts in your reaction mixture via TLC or other analytical methods.

    • Solution: Ensure the reagent is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.[1][2][3][4] Use anhydrous solvents and reagents in your reaction. If moisture contamination is suspected, consider purifying the reagent before use.

  • Potential Cause 2: Inefficient reaction conditions.

    • Evidence: TLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.

    • Solution: The choice of base and solvent is critical. For condensation reactions, ensure the base (e.g., piperidine, sodium ethoxide) is of high quality and used in the correct stoichiometric amount. The solvent should be appropriate for the reaction conditions, often ethanol (B145695) or toluene (B28343) with azeotropic removal of water to drive the reaction to completion.[5]

  • Potential Cause 3: Product loss during work-up.

    • Evidence: The desired product has some solubility in the aqueous layer during extraction.

    • Solution: To minimize product loss, use a minimal amount of water for washing and perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.[5]

Q2: I suspect my this compound has hydrolyzed. How can I confirm this, and what are the degradation products?

  • Confirmation of Hydrolysis:

    • Analytical Methods: The primary method to confirm hydrolysis is through analytical techniques. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to identify the presence of degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect the formation of new species.

    • Physical Observation: A change in the physical appearance of the solid from a white or off-white crystalline mass to a yellowish or brownish substance can be an indicator of degradation.[7][8]

  • Degradation Products:

    • Hydrolysis of this compound in the presence of water leads to the formation of cyanoacetic acid and ethanol.[7]

Q3: My stored this compound has changed color. Is it still usable?

A color change from white/off-white to yellow or brown suggests potential degradation. While it might still contain the active reagent, the purity is compromised, which can lead to lower yields and the formation of side products in your reaction. It is highly recommended to either purify the reagent before use or to use a fresh, unopened batch for critical experiments.

Troubleshooting Decision Tree

TroubleshootingDecisionTree start Low Reaction Yield check_reagent Check Reagent Appearance start->check_reagent reagent_ok Reagent is a white/ off-white crystalline solid check_reagent->reagent_ok Good reagent_bad Reagent is discolored/ clumpy check_reagent->reagent_bad Poor check_conditions Review Reaction Conditions reagent_ok->check_conditions purify_reagent Purify reagent or use a new batch reagent_bad->purify_reagent purify_reagent->check_conditions conditions_ok Conditions are appropriate check_conditions->conditions_ok Yes conditions_bad Suboptimal base, solvent, or temperature check_conditions->conditions_bad No check_workup Examine Work-up Procedure conditions_ok->check_workup optimize_conditions Optimize reaction conditions conditions_bad->optimize_conditions end Yield Improved optimize_conditions->end workup_ok Work-up is optimized check_workup->workup_ok Yes workup_bad Potential product loss during extraction check_workup->workup_bad No workup_ok->end optimize_workup Minimize aqueous washes, perform multiple extractions workup_bad->optimize_workup optimize_workup->end

Caption: Troubleshooting decision tree for low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maintain its stability, this compound should be stored in a cool, dry place in a tightly closed container.[1][2] For long-term storage, it is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[3]

Q2: What is the solubility profile of this compound?

It has limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[4][7]

Q3: What are the main safety hazards associated with this compound?

It is harmful if swallowed and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[1] Therefore, it is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2]

Q4: How can I monitor the progress of a reaction involving this compound?

Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of reactions.[5] A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.[5]

Q5: What are the incompatible materials to avoid when working with this compound?

It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [2]
Appearance White to light yellow crystalline solid[7][8]
Melting Point 49-53 °C[9]
Boiling Point 190-191 °C at 30 mmHg[8]
Solubility in Water <0.01 g/L (20 °C)[7]
Flash Point 130 °C[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of this compound.

  • Materials:

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, sequentially add ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.[7]

    • Heat the mixture to 140°C and reflux for 4 hours.[7]

    • After the reaction is complete, cool the mixture to room temperature.

    • Distill under reduced pressure until no more distillate is collected.[7]

    • Cool the residue to induce crystallization.

    • Filter the crystals and wash them with a suitable amount of cold ethanol.

    • Dry the resulting this compound product.[7]

Protocol 2: General Handling and Storage to Minimize Hydrolysis

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

    • Use dry glassware and equipment to prevent moisture contamination.

    • When dispensing the reagent, work quickly to minimize its exposure to atmospheric moisture. If possible, handle it under a stream of inert gas.

  • Storage:

    • Store the compound in its original, tightly sealed container.

    • For enhanced protection against moisture, consider placing the primary container inside a desiccator or a dry box.

    • Store in a cool, dry, and dark place away from incompatible materials.[1][4]

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow start Start: Assemble Dry Glassware add_reagents Add Ethyl Cyanoacetate, Triethyl Orthoformate, and Acetic Anhydride start->add_reagents heat_reflux Heat to 140°C and Reflux for 4h add_reagents->heat_reflux cool_down Cool to Room Temperature heat_reflux->cool_down distill Distill Under Reduced Pressure cool_down->distill crystallize Cool to Induce Crystallization distill->crystallize filter_wash Filter and Wash with Cold Ethanol crystallize->filter_wash dry_product Dry the Final Product filter_wash->dry_product end End: Store Product in a Cool, Dry Place dry_product->end

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Monitoring Reactions with Ethyl (ethoxymethylene)cyanoacetate by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving Ethyl (ethoxymethylene)cyanoacetate (EMCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (EMCA) and why is TLC important for its reactions?

A1: this compound (EMCA) is a versatile organic reagent commonly used in the synthesis of a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are significant scaffolds in medicinal chemistry. Monitoring the progress of these reactions is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions. TLC is a rapid, inexpensive, and sensitive technique for real-time reaction monitoring.[1][2]

Q2: How does the polarity of EMCA and its products affect their separation on TLC?

A2: EMCA is a relatively polar molecule due to the presence of ester, nitrile, and ether functional groups. In many of its reactions, such as in the synthesis of substituted pyridines or pyrimidines, the resulting product will have a different polarity. This difference in polarity is the basis for their separation on a polar stationary phase like silica (B1680970) gel. Typically, the product's polarity will differ from the starting material, leading to a different retardation factor (Rf) on the TLC plate.

Q3: What is a suitable mobile phase for running a TLC of a reaction involving EMCA?

A3: A common and effective mobile phase for reactions involving EMCA is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[3][4][5][6] The ratio of these solvents can be adjusted to achieve optimal separation. A good starting point is a 1:1 mixture of hexane and ethyl acetate. If the spots remain too close to the baseline, the polarity of the mobile phase should be increased by adding more ethyl acetate. Conversely, if the spots travel too close to the solvent front, the polarity should be decreased by increasing the proportion of hexane.[5]

Q4: How can I visualize the spots of EMCA and its reaction products on a TLC plate?

A4: Since EMCA and many of its derivatives are colorless, visualization techniques are necessary.[1] Due to its conjugated system, EMCA is UV active and will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm).[1] For chemical visualization, stains that react with the functional groups present are effective. Potassium permanganate (B83412) (KMnO₄) stain is a good general stain for unsaturated compounds and will produce yellow spots on a purple background. Another suitable option is the p-anisaldehyde stain, which can produce colored spots with various functional groups upon heating.[7]

Experimental Protocols

Protocol 1: Preparation and Elution of a TLC Plate
  • Plate Preparation: Using a pencil, gently draw a straight line approximately 1 cm from the bottom of a silica gel TLC plate. This is the origin line. Mark small, evenly spaced ticks on this line for each sample you intend to spot.[2]

  • Sample Preparation: Dissolve a small amount of your starting material (EMCA) and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane) to make an approximately 1% solution.[1][8]

  • Spotting: Use a capillary tube to spot a small amount of each solution onto the corresponding tick mark on the origin line. The spots should be as small as possible (1-2 mm in diameter). Allow the solvent to evaporate completely between applications if multiple spots are needed to increase concentration.[8] It is highly recommended to co-spot a lane with both the starting material and the reaction mixture to aid in identification.

  • Developing Chamber: Pour the chosen mobile phase (e.g., 1:1 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the resolution of the separation.[8]

  • Elution: Carefully place the spotted TLC plate into the developing chamber and replace the lid. Allow the solvent to travel up the plate by capillary action.[1]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]

  • Drying: Allow the plate to dry completely in a fume hood before visualization.

Protocol 2: Visualization of the TLC Plate
  • UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). Circle any dark spots with a pencil, as they will disappear when the lamp is turned off.[1][2]

  • Potassium Permanganate Staining:

    • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Staining: Briefly dip the TLC plate into the KMnO₄ solution using forceps.

    • Development: Gently warm the plate with a heat gun. Spots of oxidizable compounds will appear as yellow to brown spots on a purple background.

  • p-Anisaldehyde Staining:

    • Stain Preparation: A common recipe is to mix 135 mL of ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.

    • Staining: Dip the plate into the stain.

    • Development: Heat the plate with a heat gun to develop the colored spots.

Data Presentation

The following table provides representative Rf values for this compound and a common product type in a typical TLC system. Note that actual Rf values can vary depending on the specific reaction, exact solvent composition, temperature, and the type of TLC plate used.[3]

CompoundStructureMobile Phase (Hexane:Ethyl Acetate)Representative Rf ValueVisualization
This compound (EMCA)1:1~ 0.5UV, KMnO₄, p-anisaldehyde
Substituted Pyrimidine1:1~ 0.3UV, KMnO₄, p-anisaldehyde

Troubleshooting Guide

Q: Why don't I see any spots on my TLC plate?

A:

  • Insufficient Concentration: Your sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry in between each application.

  • Non-UV Active Compound: If you are only using UV visualization, your compound of interest may not be UV active. Try using a chemical stain.

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate.

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the origin line where the samples are spotted.[9]

Q: Why are my spots streaking?

A:

  • Sample Overload: The most common cause of streaking is applying too much sample to the plate. Dilute your sample and re-spot.

  • Highly Polar Compound: Very polar compounds can streak on silica gel. Adding a small amount of acetic acid or triethylamine (B128534) to the mobile phase can sometimes resolve this issue.

  • Insoluble Material: If your sample is not fully dissolved, it can cause streaking. Ensure your sample is completely soluble in the spotting solvent.

Q: My spots are not separating well (Rf values are too close). What can I do?

A:

  • Change Mobile Phase Polarity: Adjust the ratio of your solvents. If the spots are clustered near the top (high Rf), decrease the polarity of the mobile phase (add more hexane). If they are clustered near the bottom (low Rf), increase the polarity (add more ethyl acetate).

  • Try a Different Solvent System: Sometimes a different combination of solvents will provide better separation. For example, you could try a mixture of dichloromethane (B109758) and methanol.

  • Use a Different Stationary Phase: For very polar or non-polar compounds, a different type of TLC plate (e.g., alumina (B75360) or reverse-phase) might be necessary.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_sample Prepare Samples prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_plate Visualize Spots dry_plate->visualize_plate analyze_results Analyze Results visualize_plate->analyze_results

Caption: Experimental workflow for monitoring reactions by TLC.

TLC_Troubleshooting cluster_streaking Streaking Spots cluster_no_spots No Spots Visible cluster_poor_sep Poor Separation problem TLC Problem Encountered streaking streaking no_spots no_spots poor_sep poor_sep overload Sample Overloaded polar Highly Polar Compound insoluble Insoluble Material dilute Sample Too Dilute no_uv Not UV Active volatile Compound is Volatile polarity Incorrect Mobile Phase Polarity solvent Ineffective Solvent System streaking->overload Cause streaking->polar Cause streaking->insoluble Cause no_spots->dilute Cause no_spots->no_uv Cause no_spots->volatile Cause poor_sep->polarity Cause poor_sep->solvent Cause

Caption: Troubleshooting guide for common TLC issues.

References

Technical Support Center: Catalyst Deactivation in Ethyl (ethoxymethylene)cyanoacetate-Mediated Cyanations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during cyanations utilizing Ethyl (ethoxymethylene)cyanoacetate (EMCA).

I. Troubleshooting Guides & FAQs

This section addresses common issues related to catalyst deactivation in both palladium and copper-catalyzed cyanation reactions using EMCA as a cyanating agent.

A. Palladium-Catalyzed Cyanations

Palladium catalysts are frequently employed for the cyanation of aryl halides and related electrophiles. While EMCA is considered a safer alternative to traditional cyanide sources and can mitigate some deactivation pathways, challenges can still arise.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of palladium catalyst deactivation in EMCA-mediated cyanations?

A1: While EMCA reduces the concentration of free cyanide, which is a known catalyst poison, deactivation can still occur through several mechanisms:

  • Cyanide Poisoning: Although the cyanide is generated in situ from EMCA, localized high concentrations or slow consumption can still lead to the formation of inactive palladium-cyanide complexes. Excess cyanide can disrupt every step of the catalytic cycle, from oxidative addition to reductive elimination, ultimately leading to inactive species like [(CN)₄Pd]²⁻.[1][2][3]

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly used in these reactions, are susceptible to oxidation, especially at elevated temperatures. The choice of a robust ligand is crucial for maintaining catalyst stability and activity.

  • Formation of Palladium Black: Agglomeration of the palladium catalyst into insoluble and inactive palladium black can occur, often promoted by high temperatures or incomplete ligand coordination.

  • Substrate/Product Inhibition: The nitrogen-containing functionalities in the substrate or product (e.g., pyridinic nitrogens) can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[4]

Q2: My reaction is sluggish or stalls completely. What are the likely causes and how can I troubleshoot this?

A2: A sluggish or stalled reaction is a common indicator of catalyst deactivation. Consider the following troubleshooting steps:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and the reaction mixture. The presence of oxygen can lead to the oxidation of both the Pd(0) active species and the phosphine ligands.

  • Optimize Catalyst and Ligand:

    • Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.

    • Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.

  • Purity of Reagents: Use high-purity EMCA and aryl halide. Impurities can act as catalyst poisons.

  • Base Selection: The choice and purity of the base are critical. Ensure the base is anhydrous and strong enough to facilitate the reaction without promoting catalyst degradation.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Consider running the reaction at a lower temperature for a longer duration.

Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A3: The black precipitate is likely palladium black, an inactive, agglomerated form of the palladium catalyst. To prevent its formation:

  • Use Chelating Ligands: Bidentate phosphine ligands (e.g., dppf, Xantphos) can stabilize the palladium center and prevent agglomeration more effectively than monodentate ligands.

  • Lower Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote agglomeration.

  • Optimize Reaction Temperature: Avoid excessively high temperatures, which can accelerate the formation of palladium black.

  • Ensure Efficient Stirring: Proper mixing helps to maintain a homogeneous distribution of the catalyst and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide: Palladium-Catalyzed Cyanations

Observed Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion of aryl halide 1. Inactive catalyst (oxidized or agglomerated).2. Catalyst poisoning by impurities or excess cyanide.3. Inappropriate reaction conditions (temperature, solvent, base).1. Use a fresh, high-quality catalyst and ligand.2. Ensure all reagents and solvents are pure and anhydrous.3. Optimize reaction temperature; sometimes lower temperatures for longer durations are beneficial.4. Screen different bases and solvents.
Formation of palladium black 1. Catalyst agglomeration.2. High reaction temperature.3. Inadequate ligand stabilization.1. Use a more robust or chelating ligand.2. Lower the reaction temperature.3. Ensure an appropriate ligand-to-palladium ratio.
Inconsistent reaction yields 1. Poor mixing of heterogeneous reaction mixtures.2. Inconsistent quality of reagents.3. Variable catalyst deactivation between runs.1. Ensure vigorous stirring.2. Use reagents from a reliable source and store them properly.3. Standardize the reaction setup and degassing procedure to ensure reproducibility.
Reaction fails on scale-up 1. Inefficient heat or mass transfer.2. Difficulty in maintaining a completely inert atmosphere.1. Optimize stirring and heating for the larger scale.2. Use a robust inert gas setup, potentially with a continuous positive pressure.
B. Copper-Catalyzed Cyanations

Copper catalysts are often used for the C-H cyanation of heterocycles with EMCA. Deactivation issues in these systems can differ from palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common deactivation pathways for copper catalysts in EMCA-mediated cyanations?

A1: While less documented than palladium systems, potential deactivation pathways for copper catalysts include:

  • Formation of Inactive Copper-Cyanide Species: Similar to palladium, excess cyanide can lead to the formation of stable and inactive copper-cyanide complexes.

  • Oxidant-Induced Decomposition: Many copper-catalyzed C-H cyanations with EMCA employ an oxidant (e.g., di-tert-butyl peroxide, molecular oxygen).[5][6] The oxidant or its byproducts could potentially lead to over-oxidation of the active copper species or degradation of the ligand, if one is used.

  • Substrate Coordination: The heteroaromatic substrate itself can coordinate too strongly to the copper center, inhibiting catalytic turnover.

Q2: My copper-catalyzed C-H cyanation is not proceeding. What should I check?

A2: For unsuccessful copper-catalyzed C-H cyanations with EMCA, consider the following:

  • Oxidant Activity: The oxidant is often crucial for these reactions. Ensure your oxidant is fresh and active. For reactions using molecular oxygen, ensure efficient oxygen delivery to the reaction mixture.[5]

  • Copper Source: The choice of copper salt (e.g., CuI, Cu(OAc)₂) can be critical. Experiment with different copper sources if one is not effective.

  • Solvent Effects: The solvent can play a significant role in copper-catalyzed reactions. Ensure the solvent is dry and appropriate for the specific transformation.

  • Additives: Some protocols may require additives to facilitate the reaction. Double-check that all necessary components are present in the correct stoichiometry.

Troubleshooting Guide: Copper-Catalyzed Cyanations

Observed Issue Potential Cause(s) Troubleshooting Steps
No reaction or low yield 1. Inactive or inappropriate copper source.2. Ineffective oxidant or lack of oxygen.3. Unsuitable solvent or reaction temperature.1. Screen different copper salts (e.g., CuI, Cu(OAc)₂, CuBr).2. Use a fresh batch of oxidant; for O₂-mediated reactions, ensure good gas-liquid mixing.3. Optimize solvent and temperature.
Formation of side products 1. Over-oxidation of the substrate or product.2. Competing reaction pathways.1. Reduce the amount of oxidant or the reaction temperature.2. Consider the use of a ligand to improve selectivity.
Reaction reproducibility issues 1. Sensitivity to air or moisture.2. Inconsistent quality of the copper catalyst or oxidant.1. Ensure rigorous exclusion of air and moisture if the reaction is not an oxidative C-H cyanation.2. Use high-purity reagents from a reliable source.

II. Data Presentation

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides with EMCA

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)dppf (4)K₂CO₃DMF1201285
24-IodoanisolePd₂(dba)₃ (1)Xantphos (2.5)Cs₂CO₃Dioxane1101092
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₃PO₄Toluene1001578
42-BromopyridinePd(OAc)₂ (2.5)SPhos (5)t-BuOKNMP130888

Note: The data in this table is a synthesized representation based on typical conditions found in the literature for palladium-catalyzed cyanations and may not reflect specific results from a single publication.

Table 2: Representative Conditions for Copper-Catalyzed C-H Cyanation of Heterocycles with EMCA

EntryHeterocycleCu Catalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1Indole (B1671886)CuI (10)DTBPDCE1202475
2PyrroleCu(OAc)₂ (15)O₂ (1 atm)DMSO1003668
3ThiopheneCuBr (10)TBHPMeCN802472
4BenzofuranCuI (12)DTBPPhCl1302081

Note: The data in this table is a synthesized representation based on typical conditions found in the literature for copper-catalyzed C-H cyanations with EMCA and may not reflect specific results from a single publication.[5][6]

III. Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide with EMCA

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous K₂CO₃ (2.0 mmol) and this compound (1.5 mmol).

  • Add 5 mL of anhydrous, degassed DMF via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Catalyzed C-H Cyanation of an Indole with EMCA

  • To a screw-cap vial, add the indole (1.0 mmol), CuI (0.1 mmol, 10 mol%), and a magnetic stir bar.

  • Add 4 mL of 1,2-dichloroethane (B1671644) (DCE).

  • Add this compound (2.0 mmol) followed by di-tert-butyl peroxide (DTBP, 3.0 mmol).

  • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a short pad of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

IV. Visualizations

Catalyst_Deactivation_Troubleshooting cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Reaction Yield check_reagents Check Reagent Purity & Inertness start->check_reagents Initial Check optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) check_reagents->optimize_conditions If reagents are pure success Improved Yield check_reagents->success Issue Resolved change_catalyst Screen Catalyst/Ligand System optimize_conditions->change_catalyst If optimization fails optimize_conditions->success Issue Resolved change_catalyst->success Issue Resolved failure Persistent Low Yield change_catalyst->failure If all else fails re_evaluate Re-evaluate Reaction Scope/ Mechanism failure->re_evaluate

Caption: Troubleshooting workflow for low reaction yield.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X deactivation Deactivation (e.g., Pd Black, Poisoning) pd0->deactivation pd_intermediate1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate1 cyanation_step Cyanation with EMCA + Base pd_intermediate1->cyanation_step pd_intermediate1->deactivation pd_intermediate2 Ar-Pd(II)(CN)L₂ cyanation_step->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination pd_intermediate2->deactivation reductive_elimination->pd0 Regeneration product Ar-CN reductive_elimination->product

Caption: Simplified palladium catalytic cycle and deactivation pathways.

References

Addressing incomplete conversion in the synthesis of pyrimidines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidines, with a focus on overcoming incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction has a low yield with a significant amount of unreacted starting materials. What are the likely causes?

A1: Low conversion in the Biginelli reaction can stem from several factors:

  • Catalyst Inefficiency: The catalyst may be inactive or used in insufficient amounts. Ensure your catalyst is fresh or regenerated if reusable. For acid catalysts like HCl, the concentration is crucial.[1]

  • Suboptimal Reaction Conditions: The reaction may require longer duration or a moderate temperature increase to proceed to completion.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal time.[1][2]

  • Poor Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea (B33335) can hinder the reaction and lead to side products.[2]

  • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol (B145695) is common, exploring other solvents or solvent-free conditions can sometimes improve yields.[1][3]

Q2: I'm observing a major fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?

A2: The common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This arises from a competing pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (from urea decomposition at high temperatures).[1] To minimize its formation:

  • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1]

  • Order of Addition: Adding the urea last may help reduce its decomposition to ammonia.[1]

Q3: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are common side reactions?

A3: Common side reactions in the Pinner synthesis include:

  • Self-condensation of the 1,3-dicarbonyl compound.

  • Hydrolysis of the amidine starting material. [1]

  • Incomplete cyclization. [1]

To mitigate these, ensure you use freshly prepared or purified amidine hydrochloride and maintain strictly anhydrous conditions.[1]

Q4: I suspect N-acylurea byproducts are complicating the purification of my Biginelli product. How can I confirm and prevent their formation?

A4: N-acylureas can form from a competing reaction between the β-ketoester and urea. Their presence can be confirmed using 1H and 13C NMR spectroscopy and mass spectrometry. To address this issue:

  • Control Stoichiometry and Catalyst: Careful control of the reactant ratios and catalyst can sometimes suppress N-acylurea formation.

  • Purification: Recrystallization is often the most effective method for removing these impurities. Careful selection of the recrystallization solvent is key.[1]

Troubleshooting Guides

Incomplete Conversion in Biginelli Reaction

If you are experiencing low conversion in your Biginelli reaction, follow this troubleshooting workflow:

Biginelli_Troubleshooting start Low Conversion Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_catalyst Assess Catalyst Activity and Loading check_reagents->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_catalyst->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, NMR) check_conditions->analyze_mixture unreacted_sm Predominantly Unreacted Starting Materials? analyze_mixture->unreacted_sm side_products Significant Side Products? unreacted_sm->side_products No optimize_conditions Optimize Reaction Time and/or Temperature unreacted_sm->optimize_conditions Yes optimize_catalyst Increase Catalyst Loading or Try a Different Catalyst side_products->optimize_catalyst Yes optimize_purification Optimize Purification (e.g., Recrystallization Solvent) side_products->optimize_purification No result Improved Conversion optimize_conditions->result optimize_catalyst->result optimize_purification->result

Troubleshooting workflow for the Biginelli reaction.
Addressing Incomplete Cyclization in Pinner Synthesis

Incomplete cyclization is a common hurdle in the Pinner synthesis. This diagram outlines a logical approach to resolving this issue.

Pinner_Troubleshooting start Incomplete Cyclization (Low Pyrimidine Yield) check_anhydrous Verify Anhydrous Conditions start->check_anhydrous hydrolysis Evidence of Hydrolysis? check_anhydrous->hydrolysis check_amidine Check Amidine Purity and Freshness check_base Evaluate Base Strength and Stoichiometry check_amidine->check_base check_temp Assess Reaction Temperature check_base->check_temp increase_time Increase Reaction Time check_temp->increase_time hydrolysis->start Yes, re-dry all reagents/solvents hydrolysis->check_amidine No change_catalyst Add/Change Brønsted or Lewis Acid Catalyst increase_time->change_catalyst result Improved Cyclization change_catalyst->result

Troubleshooting workflow for incomplete cyclization in Pinner synthesis.

Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield

This table summarizes the effectiveness of various Lewis acid catalysts in the synthesis of a model dihydropyrimidine (B8664642) from benzaldehyde (B42025), ethyl acetoacetate, and urea.

EntryCatalystTime (h)Yield (%)
1No Catalyst45 min39
2ZnCl₂Not SpecifiedModerate to Good
3FeCl₃Not SpecifiedModerate to Good
4CuCl₂Not SpecifiedModerate to Good
5CoCl₂Not SpecifiedModerate to Good
6Yb(OTf)₃Shorter TimeIncreased Yield
7InBr₃745
8DCPD (7 mol%)35 min95

Yields are highly dependent on specific substrates and reaction conditions.

Table 2: Influence of Solvent on Biginelli Reaction Yield

The choice of solvent can significantly impact the reaction outcome. The following data is for the reaction of benzaldehyde (1 mmol), acetylacetone (B45752) (1 mmol), and urea (1.5 mmol) with DCPD (7 mol%) at reflux.[3]

EntrySolventTime (h)Yield (%)
1Ethanol35 min95
2Methanol35 min82
3Acetonitrile35 min60
4THF35 min78
5Solvent-free35 min75

Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis of Dihydropyrimidinone (DHPM)

This protocol is designed to favor the formation of the desired DHPM product.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., dicalcium phosphate (B84403) dihydrate (DCPD), 7 mol%)[4]

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and catalyst.[4]

  • Add ethanol (10 mL).[4]

  • Heat the mixture to reflux.[4]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.[4]

  • Collect the solid product by filtration and wash with cold ethanol.[1]

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Protocol 2: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.[3]

Materials:

  • β-Diketone (e.g., Acetylacetone) (1 equivalent)

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride) (1.1 equivalents)

  • Strong base (e.g., Sodium Ethoxide) (1.1 equivalents)

  • Anhydrous Ethanol

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).[3] Use freshly distilled, anhydrous ethanol.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under an inert atmosphere), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.[3]

  • Base Addition: Carefully add sodium ethoxide (1.1 eq) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[3]

  • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl) if necessary.[1]

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

References

Best practices for workup and extraction of Ethyl (ethoxymethylene)cyanoacetate products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the workup and extraction of Ethyl (ethoxymethylene)cyanoacetate (EEMC) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as ethyl cyanoacetate (B8463686) and triethyl orthoformate, as well as byproducts from side reactions. If acetic anhydride (B1165640) is used as a reagent, residual acetic acid may also be present.[1][2] Additionally, moisture can lead to the hydrolysis of the product, forming cyanoacetic acid and ethanol (B145695).[2][3]

Q2: How can I effectively monitor the progress of the reaction to know when to begin the workup?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. You can use a mobile phase such as a 4:1 v/v mixture of hexane (B92381) and ethyl acetate (B1210297). The reaction is generally considered complete when the TLC spot corresponding to the limiting starting material (e.g., ethyl cyanoacetate) is no longer visible.[4]

Q3: What are the key safety precautions to take when working with this compound and its products?

A3: Compounds containing the cyano group are toxic.[4] It is imperative to handle these materials in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5] EEMC is also reported to be irritating to the eyes, respiratory system, and skin.[2] Avoid inhalation of dust or vapors and prevent skin contact.[6]

Q4: What is the recommended storage condition for this compound?

A4: this compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis.[3][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction.Extend the reaction time or slightly increase the temperature. Ensure all reagents are fresh and anhydrous, as moisture can inhibit the reaction.[4]
Product loss during workup.The product may have some solubility in the aqueous layer. Minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[4] A brine wash can also help to reduce the solubility of the organic product in the aqueous layer.[7]
Oily Product Instead of Solid Presence of impurities.Purify the crude product by vacuum distillation or column chromatography.
Residual solvent.Ensure the complete removal of the solvent under reduced pressure using a rotary evaporator.
Persistent Yellow Color in Product Formation of colored byproducts.Treat the organic solution with activated carbon before filtration and solvent evaporation. Recrystallization of the crude product may also remove colored impurities.
Emulsion Formation During Extraction Agitation during extraction is too vigorous.Allow the separatory funnel to stand for a longer period. Gently swirl the funnel instead of shaking vigorously. Adding a small amount of brine can also help to break up emulsions.[8]
Product Hydrolysis Exposure to moisture during workup.Use anhydrous solvents and drying agents. Perform the workup as quickly as possible and avoid prolonged exposure to atmospheric moisture.[3]

Quantitative Data Summary

Parameter Value Source
Molecular Formula C8H11NO3[2][3]
Molecular Weight 169.18 g/mol [2]
Boiling Point 180-182 °C[2]
Melting Point 49.0 to 53.0 °C[6]
Density ~1.12 g/cm³[2]
Appearance White to light yellow crystalline solid[1][2]

Experimental Protocols

Protocol 1: General Workup Procedure
  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the reaction solvent (e.g., ethanol or acetic anhydride) by distillation under reduced pressure using a rotary evaporator.[1][4]

  • Dissolution: Dissolve the resulting residue in an organic solvent such as ethyl acetate.[4]

  • Aqueous Washes:

    • Transfer the organic solution to a separatory funnel.

    • Wash with a dilute solution of HCl to neutralize any basic catalysts like piperidine.[4]

    • Follow with a wash with deionized water.[4]

    • Finally, wash with brine to help remove dissolved water from the organic layer.[4][7]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[4]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol can be a suitable solvent.[2]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration (Optional): If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow A Reaction Completion (TLC) B Solvent Removal (Reduced Pressure) A->B C Dissolution in Organic Solvent B->C D Aqueous Washes (Dilute HCl, Water, Brine) C->D E Drying of Organic Layer (e.g., Na2SO4) D->E F Filtration E->F G Solvent Evaporation F->G H Crude Product G->H I Purification (Recrystallization/Distillation) H->I J Pure Product I->J

Caption: General experimental workflow for workup and extraction.

troubleshooting_low_yield Start Low Product Yield Check_Reaction Check TLC for Starting Material Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Yes Workup_Loss Product Loss During Workup Check_Reaction->Workup_Loss No Extend_Time Extend Reaction Time or Slightly Increase Temperature Incomplete_Reaction->Extend_Time Check_Reagents Ensure Reagents are Fresh and Anhydrous Incomplete_Reaction->Check_Reagents Proceed Proceed with Workup Extend_Time->Proceed Check_Reagents->Proceed Minimize_Wash Minimize Volume of Aqueous Washes Workup_Loss->Minimize_Wash Multiple_Extractions Perform Multiple Extractions Workup_Loss->Multiple_Extractions Use_Brine Use Brine in Final Wash Workup_Loss->Use_Brine Minimize_Wash->Proceed Multiple_Extractions->Proceed Use_Brine->Proceed

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for Ethyl (ethoxymethylene)cyanoacetate Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for Ethyl (ethoxymethylene)cyanoacetate, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound purity, offering detailed experimental protocols and a discussion of alternative methods to assist in selecting the most suitable analytical strategy.

Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., routine quality control vs. in-depth impurity profiling).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.Applicable to a wide range of soluble compounds, providing structural information.
Typical Column C18, C8, CyanoCapillary columns (e.g., DB-5, HP-5)Not applicable
Common Detector UV-Vis, Diode Array Detector (DAD)Flame Ionization Detector (FID), Mass Spectrometry (MS)NMR Spectrometer
Advantages - Versatile for a wide range of compounds- High precision and accuracy- Non-destructive (in most cases)- High resolution and efficiency for volatile compounds- Sensitive detectors (FID)- Fast analysis times- Highly accurate and precise (primary method)- No need for reference standards of the analyte itself- Provides structural confirmation
Limitations - Longer analysis times compared to GC- Requires soluble samples- Mobile phase consumption- Not suitable for non-volatile or thermally labile compounds- Potential for sample degradation at high temperatures- Lower sensitivity compared to chromatographic methods- Requires specialized and expensive equipment- Complex data analysis

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed reversed-phase HPLC method is a robust starting point for the purity analysis of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50 v/v)

Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Potential Impurities to Monitor:

  • Process-Related Impurities:

    • Ethyl cyanoacetate

    • Triethyl orthoformate

    • Acetic anhydride

  • Degradation Products:

    • Cyanoacetic acid (from hydrolysis)

    • Ethanol (from hydrolysis)

Gas Chromatography (GC) Method

GC is a suitable alternative for analyzing volatile impurities and for the overall purity assessment of this compound, assuming it is thermally stable under the analytical conditions.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

Chromatographic Conditions:

ParameterRecommended Condition
Column HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL (split injection, ratio 50:1)
Diluent Dichloromethane or Ethyl Acetate

Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.

Method Development and Validation Workflow

The development of a robust and reliable purity method follows a logical progression of steps, from initial scouting to full validation.

HPLC_Method_Development_Workflow start Define Analytical Target Profile lit_search Literature Search & Method Scouting start->lit_search col_select Column & Mobile Phase Selection lit_search->col_select param_opt Parameter Optimization (Gradient, Flow Rate, Temp.) col_select->param_opt forced_deg Forced Degradation Studies param_opt->forced_deg specificity Specificity & Peak Purity Assessment param_opt->specificity Optimized Method forced_deg->specificity Generate Degradants validation Method Validation (ICH Guidelines) specificity->validation routine_use Routine Analysis & Lifecycle Management validation->routine_use

HPLC Method Development Workflow

This workflow diagram illustrates the key stages in developing a stability-indicating HPLC method for purity analysis. The process begins with defining the analytical requirements and proceeds through method scouting, optimization, and forced degradation studies to ensure the method is specific and robust before validation and implementation for routine use.

Navigating the Byproduct Maze: A Comparative Guide to GC-MS Protocols for Ethyl (ethoxymethylene)cyanoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Ethyl (ethoxymethylene)cyanoacetate (EMCAE) is a critical step in the production of various pharmaceuticals. However, the reaction's complexity can lead to a variety of byproducts, necessitating robust analytical methods for their identification and quantification. This guide provides a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and objectively compares its performance with alternative techniques, supported by experimental insights.

This compound is a key intermediate in organic synthesis.[1] Its reactions, while pivotal, can yield a range of byproducts including unreacted starting materials, oligomers, and other side-reaction products. Accurate identification of these impurities is crucial for process optimization and ensuring the purity of the final product.

Unraveling Byproducts with GC-MS: A Detailed Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for separating and identifying volatile and semi-volatile compounds within a reaction mixture. Its high resolution and sensitivity make it well-suited for detecting trace-level byproducts.

Experimental Protocol: GC-MS Analysis of EMCAE Reaction Mixture

This protocol is designed for the qualitative and semi-quantitative analysis of byproducts in an EMCAE reaction mixture.

1. Sample Preparation:

  • Quenching: Immediately after drawing a sample from the reaction vessel, quench the reaction by diluting a small aliquot (e.g., 100 µL) in a suitable solvent (e.g., 1 mL of ethyl acetate) to prevent further reactions.

  • Extraction (if necessary): If the reaction mixture is in an aqueous phase, perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate.

  • Derivatization (optional): For non-volatile byproducts containing polar functional groups (e.g., carboxylic acids, alcohols), derivatization may be necessary to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Instrumentation and Parameters:

The following table outlines a typical set of GC-MS parameters that can be adapted for the analysis of EMCAE reaction byproducts.

ParameterCondition
Gas Chromatograph
ColumnHP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (splitless mode)
Oven ProgramInitial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550
Ion Source Temp.230 °C
Transfer Line Temp.280 °C

3. Data Analysis:

  • Peak Identification: Identify the individual components by comparing their mass spectra with a reference library (e.g., NIST).

  • Relative Quantification: Estimate the relative abundance of each byproduct by comparing its peak area to the total peak area of all components in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Extraction (Optional) Quenching->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Identification) GC_Column->MS_Detector DataSystem Data System MS_Detector->DataSystem LibrarySearch Library Search DataSystem->LibrarySearch PeakIntegration Peak Integration DataSystem->PeakIntegration Report Report LibrarySearch->Report PeakIntegration->Report

GC-MS workflow for byproduct analysis.

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is a robust tool, other analytical techniques offer complementary information and may be more suitable for specific analytical challenges.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, using a liquid mobile phase.Provides detailed structural information based on nuclear magnetic properties.
Strengths - High sensitivity and selectivity.- Excellent for volatile compounds.- Extensive mass spectral libraries for identification.- Suitable for non-volatile and thermally labile compounds.- Quantitative accuracy.- Unambiguous structure elucidation.- Non-destructive.
Weaknesses - Requires volatile or derivatizable analytes.- Potential for thermal degradation of labile compounds.- Lower resolution for complex mixtures compared to GC.- Identification relies on retention time matching with standards.- Lower sensitivity compared to MS techniques.- Can be complex to interpret for mixtures.
Typical Application Identification and semi-quantification of volatile byproducts.Quantification of the main product and known, non-volatile impurities.[2]Structural confirmation of major products and isolated byproducts.[3]

Conclusion

For the comprehensive identification of byproducts in this compound reactions, GC-MS offers an unparalleled combination of separation efficiency and identification power, particularly for volatile and semi-volatile impurities. While HPLC provides excellent quantitative data for known, non-volatile compounds and NMR is indispensable for definitive structure elucidation, GC-MS remains the workhorse for initial byproduct profiling and discovery. The provided protocol serves as a robust starting point for developing a validated method tailored to specific reaction conditions, ultimately leading to improved process control and product quality in the synthesis of this vital pharmaceutical intermediate.

References

Unveiling Molecular Architecture: A Guide to Validating Synthesized Heterocycles with 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized heterocyclic compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative methods, offering supporting experimental data and detailed protocols to ensure accurate and efficient structure validation.

The unambiguous determination of a molecule's three-dimensional structure is paramount in chemical synthesis and drug discovery. While one-dimensional (1D) NMR provides foundational information, complex heterocyclic systems often exhibit signal overlap and ambiguous correlations, necessitating the resolving power of 2D NMR. This guide will delve into the application of key 2D NMR techniques for the structural elucidation of synthesized heterocycles, comparing their performance with X-ray crystallography.

The Power of 2D NMR in Heterocycle Structure Validation

Two-dimensional NMR experiments disperse nuclear spin interactions across a second frequency dimension, resolving overlapping signals and revealing through-bond and through-space correlations that are crucial for piecing together a molecule's structure.[1][2] The most common and indispensable 2D NMR techniques for this purpose are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are directly connected through two or three bonds.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) or proton-nitrogen (¹H-¹⁵N) pairs, providing a direct link between the proton and its attached heavy atom.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (or other heteroatoms) over two to four bonds, which is essential for connecting different spin systems and identifying quaternary carbons.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's stereochemistry and conformation.[6]

Comparative Analysis: 2D NMR vs. X-ray Crystallography

While 2D NMR is a powerful tool for structure elucidation in solution, X-ray crystallography provides a definitive solid-state structure. The choice between these techniques often depends on the nature of the sample and the specific information required.

Feature2D NMR SpectroscopyX-ray Crystallography
Sample Phase SolutionSolid (single crystal)
Sample Requirements 5-30 mg of pure compound dissolved in a deuterated solvent.[7]High-quality single crystals of sufficient size.
Information Obtained Connectivity, relative stereochemistry, conformation in solution, and dynamic processes.[8]Precise bond lengths, bond angles, and absolute stereochemistry in the solid state.[4]
Experiment Duration Minutes to hours per experiment, depending on the technique and sample concentration.[7]Days to weeks for crystal growth and data collection/analysis.
Key Advantages Provides structural information in a biologically relevant solution state; non-destructive; can study dynamic processes.[4][8]Provides an unambiguous, high-resolution 3D structure; not limited by molecular weight.[4][9]
Key Disadvantages Does not provide absolute stereochemistry directly; can be challenging for very large or poorly soluble molecules.[9]Requires suitable single crystals, which can be difficult to obtain; the crystal structure may not represent the solution-state conformation.[4][9]

Quantitative Comparison of Key 2D NMR Experiments

The following table summarizes typical parameters for common 2D NMR experiments performed on a 400-500 MHz spectrometer. These values can vary depending on the specific instrument, probe, and sample characteristics.

ExperimentTypical Sample ConcentrationTypical Acquisition Time (per experiment)Information Yield
COSY 5-20 mM1.5 - 15 minutes[7]¹H-¹H connectivity through 2-3 bonds.
HSQC 10-50 mM[7][10]3 - 30 minutes[7]Direct ¹H-¹³C/¹⁵N one-bond correlations.
HMBC 10-50 mM[7]3.5 - 60 minutes[7]¹H-¹³C/¹⁵N correlations over 2-4 bonds.
NOESY/ROESY 20-100 mM1 - 4 hoursThrough-space ¹H-¹H proximity (up to ~5 Å).

Experimental Protocols

Sample Preparation
  • Accurately weigh 5-30 mg of the synthesized heterocycle.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the tube is approximately 4-5 cm.

2D NMR Data Acquisition: A Step-by-Step Guide[3][11][12]

The following is a general workflow for acquiring a standard set of 2D NMR spectra. Specific parameters will need to be optimized for the instrument and sample.

  • Initial Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated routines.

  • Acquire a ¹H Spectrum:

    • Acquire a standard 1D ¹H NMR spectrum to check for sample purity, concentration, and to determine the spectral width (sw) and transmitter offset (o1p) for subsequent experiments.

  • Acquire a COSY Spectrum:

    • Set up a gradient-selected COSY (gCOSY) experiment.

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (ns) and increments (ni) to achieve adequate signal-to-noise. For a moderately concentrated sample, ns=2-8 and ni=256-512 are common starting points.

  • Acquire an HSQC Spectrum:

    • Set up a multiplicity-edited HSQC (or DEPT-edited HSQC) experiment. This will differentiate CH/CH₃ signals (positive) from CH₂ signals (negative).

    • Set the ¹H spectral width (F2) as determined from the 1D ¹H spectrum.

    • Set the ¹³C spectral width (F1) to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for many heterocycles).

    • Typical parameters: ns=2-16, ni=128-256.

  • Acquire an HMBC Spectrum:

    • Set up a gHMBC experiment.

    • Use the same spectral widths as for the HSQC experiment.

    • The long-range coupling delay (d6 on Bruker instruments) is typically optimized for a J-coupling of 8-10 Hz.

    • Typical parameters: ns=4-32, ni=256-512.

  • Acquire a NOESY or ROESY Spectrum:

    • Set up a phase-sensitive NOESY or ROESY experiment.

    • Use the same proton spectral width as for the COSY experiment.

    • The mixing time (d8 on Bruker instruments) is a critical parameter and may need to be optimized. A typical starting value is 500-800 ms (B15284909) for small molecules.

    • Typical parameters: ns=8-32, ni=256-512.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) to the FIDs.

    • Perform Fourier transformation in both dimensions.

    • Phase correct the spectra.

    • Calibrate the chemical shift axes.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connections between different 2D NMR experiments in the process of structure elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Validation synthesis Synthesized Heterocycle dissolution Dissolve in Deuterated Solvent synthesis->dissolution nmr_tube Transfer to NMR Tube dissolution->nmr_tube lock_shim Lock & Shim nmr_tube->lock_shim proton_1d 1D ¹H NMR lock_shim->proton_1d cosy gCOSY proton_1d->cosy hsqc gHSQC proton_1d->hsqc hmbc gHMBC proton_1d->hmbc noesy NOESY/ROESY proton_1d->noesy processing 2D Data Processing cosy->processing hsqc->processing hmbc->processing noesy->processing interpretation Spectral Interpretation processing->interpretation structure Validated Structure interpretation->structure

A typical workflow for 2D NMR-based structure validation of a synthesized heterocycle.

logical_relationships cluster_backbone Molecular Backbone & Fragments cluster_assembly Fragment Assembly & Quaternary Centers cluster_stereochem Stereochemistry & Conformation COSY COSY (¹H-¹H Connectivity) HMBC HMBC (¹H-¹³C/¹⁵N Long-Range Correlation) COSY->HMBC Defines Spin Systems HSQC HSQC (¹H-¹³C/¹⁵N Direct Correlation) HSQC->HMBC Assigns Protonated Carbons Structure Complete 3D Structure HMBC->Structure Connects Fragments NOESY NOESY/ROESY (Through-Space Proximity) NOESY->Structure Defines 3D Arrangement

Logical relationships between key 2D NMR experiments for structure elucidation.

References

A Comparative Guide to Ethyl (ethoxymethylene)cyanoacetate and Diethyl Ethoxymethylenemalonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel organic compounds. Among the versatile C3 synthons available, Ethyl (ethoxymethylene)cyanoacetate (EMCA) and Diethyl ethoxymethylenemalonate (DEMM) are two of the most prominent reagents, particularly in the construction of heterocyclic scaffolds of medicinal importance. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data and detailed protocols.

Both EMCA and DEMM are highly reactive compounds that serve as excellent Michael acceptors and are key precursors for a variety of condensation and cyclization reactions. Their utility is most notably demonstrated in the synthesis of quinolines via the Gould-Jacobs reaction and in the construction of pyrimidine (B1678525) ring systems. While structurally similar, the presence of a nitrile group in EMCA versus a second ester group in DEMM imparts distinct reactivity profiles, influencing reaction outcomes, yields, and the scope of their applications.

The Gould-Jacobs Reaction: A Gateway to Quinolines

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, a privileged scaffold in medicinal chemistry. The reaction proceeds through the initial condensation of an aniline (B41778) with either EMCA or DEMM, followed by a thermal cyclization.[1]

Diethyl Ethoxymethylenemalonate (DEMM) in the Gould-Jacobs Reaction

DEMM is the classic reagent used in the Gould-Jacobs reaction. The initial condensation with an aniline derivative is typically performed by heating the neat reactants, followed by a high-temperature cyclization in a high-boiling solvent like diphenyl ether.[2] More recently, microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields.[3]

Table 1: Comparison of Conventional Heating and Microwave-Assisted Gould-Jacobs Reaction with DEMM

MethodTemperature (°C)TimeYield (%)Reference
Conventional25030-60 minTypically lower[2]
Microwave25010 minLow[3]
Microwave3001 min37[3]
Microwave3005 min47[3]
Microwave30020 min28[3]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction with DEMM [3]

  • Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, combine aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

  • Microwave Irradiation: Seal the vial and heat the mixture to 300 °C for 5 minutes in a microwave synthesizer.

  • Work-up: After cooling to room temperature, a precipitate forms.

  • Isolation and Purification: Filter the solid product and wash it with ice-cold acetonitrile. The resulting solid is then dried under vacuum.

This compound (EMCA) in the Gould-Jacobs Reaction

While less common than DEMM in the traditional Gould-Jacobs reaction, EMCA can also be employed for the synthesis of 4-hydroxy-3-cyanoquinolines. The increased acidity of the methylene (B1212753) proton and the electronic effects of the nitrile group in EMCA can influence the reaction conditions and the reactivity of the intermediate.

Synthesis of Pyrimidines: A Tale of Two Reagents

The pyrimidine nucleus is another critical heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids and many pharmaceuticals. Both EMCA and DEMM serve as valuable three-carbon synthons for the construction of the pyrimidine ring through condensation reactions with amidines, guanidines, or ureas.

Pyrimidine Synthesis using this compound (EMCA)

The presence of the cyano group in EMCA provides a versatile handle for further transformations and can influence the regioselectivity of the cyclization. The reaction with guanidine (B92328), for example, leads to the formation of 2-amino-4-hydroxy-5-cyanopyrimidines.

Experimental Protocol: Synthesis of a Pyrimidine Derivative from EMCA and Guanidine

While a specific protocol directly comparing EMCA and DEMM was not found, a general procedure for the synthesis of a pyrimidine from a related formimidate and guanidine can be adapted.[4]

  • Reaction Setup: In a suitable solvent such as THF, dissolve guanidinium (B1211019) chloride and a base like sodium ethoxide.

  • Addition of EMCA: Add this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Work-up and Isolation: After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

Pyrimidine Synthesis using Diethyl Ethoxymethylenemalonate (DEMM)

DEMM reacts with amidines or guanidines to yield 4-hydroxy-5-ethoxycarbonylpyrimidines. The ester group at the 5-position can be further manipulated, for instance, through hydrolysis and decarboxylation.

Specific, side-by-side comparative yield data for pyrimidine synthesis using EMCA versus DEMM is not prevalent in the literature, highlighting an area for further research.

Reactivity and Performance Comparison

The primary difference in reactivity between EMCA and DEMM stems from the substitution at the α-carbon: a cyano group versus an ethoxycarbonyl group.

  • Acidity: The methylene protons in the corresponding parent compounds (ethyl cyanoacetate (B8463686) and diethyl malonate) have different acidities. The cyano group is more electron-withdrawing than the ester group, making the α-proton in ethyl cyanoacetate more acidic. This can affect the ease of enolate formation in base-catalyzed reactions.

  • Electrophilicity: The double bond in both EMCA and DEMM is electrophilic and susceptible to Michael addition. The electron-withdrawing nature of the cyano group in EMCA generally makes its double bond more electrophilic and thus potentially more reactive towards nucleophiles compared to DEMM.

  • Cyclization and Subsequent Reactions: The nature of the substituent at the 3-position of the resulting quinoline (B57606) or the 5-position of the pyrimidine (cyano vs. ester) dictates the possibilities for further synthetic transformations. A cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions. An ester group can be hydrolyzed, reduced, or converted to other functional groups.

Logical Relationships and Experimental Workflows

To visualize the synthetic pathways and logical connections discussed, the following diagrams are provided.

Gould_Jacobs_Reaction cluster_reagents Starting Materials cluster_intermediates Intermediates cluster_products Products Aniline Aniline Anilino_EMCA Anilinomethylene cyanoacetate Aniline->Anilino_EMCA + EMCA Anilino_DEMM Anilinomethylene malonate Aniline->Anilino_DEMM + DEMM EMCA EMCA DEMM DEMM Quino_cyano 4-Hydroxy-3-cyano quinoline Anilino_EMCA->Quino_cyano Thermal Cyclization Quino_ester 4-Hydroxy-3-ethoxycarbonyl quinoline Anilino_DEMM->Quino_ester Thermal Cyclization

Caption: Gould-Jacobs reaction pathway comparison.

Pyrimidine_Synthesis cluster_reagents Starting Materials cluster_products Products Amidine Amidine/ Guanidine Pyr_cyano 4-Hydroxy-5-cyano -pyrimidine Amidine->Pyr_cyano + EMCA Pyr_ester 4-Hydroxy-5-ethoxycarbonyl -pyrimidine Amidine->Pyr_ester + DEMM EMCA EMCA DEMM DEMM

Caption: Pyrimidine synthesis comparison.

Experimental_Workflow start Start reagents Combine Reactants (e.g., Aniline + DEMM/EMCA) start->reagents reaction Reaction (Conventional Heating or Microwave) reagents->reaction workup Reaction Work-up (e.g., Precipitation) reaction->workup isolation Isolation (e.g., Filtration) workup->isolation purification Purification (e.g., Recrystallization) isolation->purification analysis Analysis (e.g., NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow.

Conclusion

Both this compound and Diethyl ethoxymethylenemalonate are powerful and versatile reagents in organic synthesis, particularly for the construction of quinoline and pyrimidine heterocycles. The choice between EMCA and DEMM will depend on the specific synthetic goal.

  • DEMM is the more traditional and widely documented reagent for the Gould-Jacobs reaction, with well-established protocols and predictable outcomes. The resulting ester functionality offers a range of possibilities for further derivatization.

  • EMCA offers a more reactive alternative due to the electron-withdrawing cyano group. This can potentially lead to faster reaction rates and allows for the introduction of a cyano group, which is a valuable functional handle for subsequent transformations.

While this guide provides a comparative overview based on available data, a definitive, side-by-side experimental comparison under identical conditions would be highly valuable to the scientific community to fully elucidate the subtle yet significant differences in the performance of these two important synthetic building blocks.

References

A Comparative Guide to Cyanating Agents for Aromatic C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct introduction of a nitrile group into an aromatic C-H bond is a powerful transformation in modern organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals, agrochemicals, and materials. The choice of a cyanating agent is critical and depends on factors such as substrate scope, catalyst compatibility, reaction conditions, and safety profile. This guide provides an objective comparison of common cyanating agents for aromatic C-H functionalization, supported by experimental data and detailed protocols.

Performance Comparison of Common Cyanating Agents

The selection of a cyanating agent is intrinsically linked to the chosen catalytic system. Below is a summary of the performance of several key agents under various reaction methodologies.

Cyanating AgentCatalyst System / MethodologyTypical Reaction ConditionsAdvantagesLimitations
NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide)Ru(II)-catalyzed[1][2][RuCl₂(p-cymene)]₂, AgOTf, NaOAc, 120-140 °C[1][2]Less toxic and readily available electrophilic cyanide source; high chemoselectivity.[1][2][3]Requires elevated temperatures; primarily demonstrated with directing groups.
TMSCN (Trimethylsilyl cyanide)Organic Photoredox Catalysis (e.g., Acridinium (B8443388) salt)Mes-Acr-Ph⁺ClO₄⁻, O₂, MeCN/pH 9 buffer, Blue LEDs, Room Temperature[4]Metal-free, mild reaction conditions (room temp.); compatible with sensitive functional groups.[4][5]Requires photoredox setup; regioselectivity can be an issue for some substrates.[4]
Zn(CN)₂ (Zinc cyanide)Ni-catalyzed (via arylthianthrenium salts)NiCl₂·6H₂O, dppf, Zn, DMAP, 50-80 °CLess toxic than alkali metal cyanides; effective for a range of (hetero)aryl chlorides.[6]Often requires pre-functionalization of the arene (e.g., as a thianthrenium salt or halide).[7]
K₄[Fe(CN)₆] (Potassium ferrocyanide)Pd-catalyzedPd(OAc)₂, Ligand (e.g., CM-phos), Na₂CO₃, MeCN/H₂O, 70-140 °C[8][9]Non-toxic, inexpensive, and stable cyanide source.[10]Often requires higher temperatures and aqueous co-solvents to facilitate cyanide transfer.[10]
Acetone Cyanohydrin Ru-catalyzed[1]Ru catalyst, Oxidant (e.g., TBHP)[1]Inexpensive and safer to handle than HCN; decomposes in situ to provide cyanide.[1][2]Can be sluggish; may require a base to liberate cyanide effectively.[11]

Supporting Experimental Data

The following table presents a selection of reported yields for the cyanation of various aromatic substrates using different cyanating agents and methodologies. This data is intended to provide a comparative snapshot of performance.

Substrate (Product)Cyanating AgentCatalyst / MethodYield (%)Reference
Diphenyl ether (p-cyanodiphenyl ether)TMSCNAcridinium Photoredox69 (p:o = 1.6:1)[4]
Biphenyl (p-cyanobiphenyl)TMSCNAcridinium Photoredox80 (p:o = 3:1)[4]
N-Phenyl-7-azaindole derivativeNCTS[RuCl₂(p-cymene)]₂~85[1]
4-Chlorotoluene (4-Methylbenzonitrile)K₄[Fe(CN)₆]Pd(OAc)₂ / CM-phos96[8]
2-Chloroanisole (2-Methoxybenzonitrile)K₄[Fe(CN)₆]Pd(OAc)₂ / CM-phos91[9]
4-Chloroacetophenone (4-Acetylbenzonitrile)Zn(CN)₂NiCl₂·6H₂O / dppf95[6]
2-Chloropyridine (2-Cyanopyridine)Zn(CN)₂NiCl₂·6H₂O / dppf89[6]

Experimental Protocols

Below are representative, detailed methodologies for key aromatic C-H cyanation experiments.

Protocol 1: Photoredox-Catalyzed C-H Cyanation using TMSCN

This protocol is adapted from the work of Nicewicz and co-workers for the direct C-H cyanation of arenes using an organic photoredox catalyst.[4]

Materials:

  • Arene substrate (0.5 mmol, 1.0 equiv)

  • 9-Mesityl-10-phenylacridinium perchlorate (B79767) (Mes-Acr-Ph⁺ClO₄⁻) (0.005 mmol, 1 mol%)

  • Trimethylsilyl (B98337) cyanide (TMSCN) (1.5 mmol, 3.0 equiv)

  • Acetonitrile (B52724) (MeCN), HPLC grade (2.5 mL)

  • Phosphate (B84403) buffer (pH 9, 4 M), aqueous (2.5 mL)

  • Reaction vessel (e.g., 1-dram vial) with a magnetic stir bar

  • Blue LED light source (λₘₐₓ = 450 nm)

Procedure:

  • To the reaction vessel, add the arene substrate, acridinium photocatalyst, and a magnetic stir bar.

  • In a fume hood, add acetonitrile and the aqueous phosphate buffer.

  • Add trimethylsilyl cyanide to the mixture.

  • Seal the vessel and sparge the mixture with oxygen for 5 minutes.

  • Place the reaction vessel approximately 2 cm from the blue LED light source and stir vigorously at room temperature.

  • Irradiate the reaction for 24-72 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Halide using K₄[Fe(CN)₆]

While a C-H activation protocol is the focus, this well-established C-X functionalization protocol from Kwong and co-workers illustrates the conditions for using the non-toxic cyanide source K₄[Fe(CN)₆].[9]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • CM-phos ligand (0.04 mmol, 4 mol%)

  • Sodium carbonate (Na₂CO₃) (0.125 mmol, 0.125 equiv)

  • Acetonitrile (MeCN) (1 mL)

  • Deionized water (1 mL)

  • Schlenk tube with a magnetic stir bar

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine the aryl chloride, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, CM-phos ligand, and Na₂CO₃.

  • Add acetonitrile and deionized water via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizing Methodologies and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the classification of cyanating agents.

G General Workflow for Aromatic C-H Cyanation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Arene, Catalyst, Ligand (if any), & Additives Solvent Add Solvent(s) Start->Solvent Reagent Add Cyanating Agent Solvent->Reagent Conditions Apply Reaction Conditions (Heat, Light, etc.) Reagent->Conditions Monitor Monitor Progress (TLC, GC-MS, etc.) Conditions->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Isolated Aryl Nitrile Purify->End G Classification of Cyanating Agents cluster_electrophilic Electrophilic ('CN⁺') cluster_nucleophilic_toxic Nucleophilic ('CN⁻') (Higher Toxicity) cluster_nucleophilic_less_toxic Nucleophilic ('CN⁻') (Lower Toxicity Salts) center Cyanating Agents for C-H Functionalization NCTS NCTS center->NCTS TMSCN TMSCN center->TMSCN Acetone_Cyanohydrin Acetone Cyanohydrin center->Acetone_Cyanohydrin ZnCN2 Zn(CN)₂ center->ZnCN2 K4FeCN6 K₄[Fe(CN)₆] center->K4FeCN6

References

Quantifying Reaction Kinetics of Ethyl (ethoxymethylene)cyanoacetate using In-Situ IR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of reaction kinetics is paramount for process optimization, understanding reaction mechanisms, and ensuring product quality. This guide provides a comparative analysis of using in-situ Infrared (IR) spectroscopy for quantifying the reaction kinetics of Ethyl (ethoxymethylene)cyanoacetate, a versatile reagent in organic synthesis. We will explore the experimental setup, data analysis, and compare its performance with alternative analytical techniques, supported by experimental data from related reactions.

In-Situ IR Spectroscopy for Reaction Monitoring

In-situ IR spectroscopy, particularly Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, offers a powerful, non-destructive method for real-time reaction analysis.[1] By immersing an ATR probe directly into the reaction vessel, spectra can be continuously collected, providing a "molecular video" of the transformation of reactants into products and the formation of any intermediates.[2] This technique eliminates the need for manual sampling, which can be time-consuming and may alter the reaction conditions.

The key advantages of using in-situ IR for kinetic studies include:

  • Real-time data acquisition: Continuous monitoring provides a detailed reaction profile.

  • No sample preparation: Direct insertion of the probe into the reaction mixture saves time and avoids potential errors.[3]

  • Non-destructive analysis: The sample is not consumed or altered during measurement.[4][5]

  • Broad applicability: It can be used for a wide range of reaction types and conditions, including those that are air- or moisture-sensitive.

Experimental Protocol: In-Situ IR Monitoring of a Knoevenagel Condensation

Objective: To monitor the consumption of reactants and the formation of the product in real-time to determine the reaction rate constant.

Instrumentation:

  • FTIR spectrometer equipped with a DiComp (diamond composite) or silicon ATR probe.

  • Jacketed glass reactor with overhead stirring and temperature control.

Procedure:

  • Setup: The ATR probe is inserted into the reactor through a port, ensuring the probe tip is fully submerged in the reaction medium.

  • Background Spectrum: A background spectrum of the solvent and any catalysts is collected at the reaction temperature before the addition of the reactants.

  • Reactant Charging: The reactants, this compound and a nucleophile (e.g., an aniline (B41778) derivative for quinoline (B57606) synthesis), are charged into the reactor.

  • Data Acquisition: FTIR spectra are collected automatically at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.

  • Data Analysis:

    • Peak Selection: Specific, well-resolved infrared bands corresponding to a reactant and the product are selected for analysis. For example, the disappearance of a C=C stretching vibration of this compound and the appearance of a new band corresponding to the product.

    • Concentration Profiling: The change in the absorbance of these characteristic peaks over time is used to generate concentration profiles for the reactants and products.

    • Kinetic Modeling: The concentration-time data is then fitted to an appropriate rate law (e.g., first-order, second-order) to determine the reaction rate constant (k).

Data Presentation: Representative Kinetic Data

The following table presents representative kinetic data from Knoevenagel condensation reactions, illustrating the type of quantitative information that can be obtained.

ReactantsCatalystSolventTemperature (°C)Rate Constant (k)Reference
4-Nitrobenzaldehyde + MalononitrileNone (Neat)--- (Qualitative kinetic plots)[8]
Salicylaldehyde + DiethylmalonatePiperidineTolueneVariousC₁=29.9 l/mol·s, C₂=36.9 kJ/mol
Benzaldehyde (B42025) + Ethyl CyanoacetateZnONone-- (Observed induction period)[6]

Comparative Analysis with Other Techniques

While in-situ IR is a powerful tool, other analytical methods are also commonly employed to monitor reaction kinetics. The choice of technique depends on the specific reaction, available equipment, and the desired level of detail.

TechniqueAdvantagesDisadvantages
In-Situ IR (ATR-FTIR) Real-time, continuous data.[2] No sample preparation required.[3] Non-destructive.[4][5] Can identify intermediates.[1]Lower sensitivity compared to HPLC.[9] Overlapping peaks can complicate analysis. Quantitative analysis can be challenging without proper calibration.
High-Performance Liquid Chromatography (HPLC) High sensitivity and selectivity.[9] Well-established quantitative method. Can separate complex mixtures.Requires manual sampling and sample preparation (quenching, dilution).[9] Not a real-time measurement; provides discrete data points.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive for qualitative monitoring. Good for determining reaction completion.Not a quantitative technique. Limited resolution for complex mixtures.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Insert ATR Probe into Reactor B Collect Background Spectrum (Solvent + Catalyst) A->B C Charge Reactants B->C D Start In-Situ IR Data Acquisition C->D E Select Characteristic Peaks D->E F Generate Concentration vs. Time Profiles E->F G Fit Data to Rate Law F->G H Determine Rate Constant (k) G->H

Caption: Experimental workflow for in-situ IR reaction monitoring.

Logical_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes A Reaction Kinetic Analysis B In-Situ IR (ATR-FTIR) A->B C HPLC A->C D TLC A->D E Real-time Data B->E F Quantitative B->F I No Sample Prep B->I C->F H High Sensitivity C->H G Qualitative D->G

Caption: Comparison of analytical techniques for reaction kinetics.

References

Unraveling the Regioselectivity of Ethyl (ethoxymethylene)cyanoacetate in Cycloaddition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of cycloaddition reactions is paramount for the rational design and synthesis of novel molecular entities. Ethyl (ethoxymethylene)cyanoacetate stands out as a versatile and electron-deficient building block in these transformations. This guide provides a comparative analysis of its regioselective behavior in [3+2] and Diels-Alder cycloaddition reactions, supported by experimental data and detailed protocols.

This compound is a valuable reagent in organic synthesis, prized for its electron-deficient double bond which readily participates in various cycloaddition reactions. The presence of three electron-withdrawing groups—an ethoxy, a cyano, and an ethyl ester group—renders the alkene highly susceptible to attack by electron-rich species. However, the unsymmetrical nature of this molecule raises critical questions of regioselectivity, which dictates the final structure and, consequently, the biological activity of the resulting heterocyclic compounds. This guide delves into the regiochemical outcomes of its reactions with nitrile imines and dienes, offering a clear comparison for researchers designing synthetic pathways.

[3+2] Cycloaddition with Nitrile Imines: A Regioselective Pathway to Pyrazoles

In the realm of 1,3-dipolar cycloadditions, the reaction of this compound with nitrile imines, generated in situ from hydrazonoyl halides, provides a highly regioselective route to highly substituted pyrazoles. Pyrazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.

The reaction proceeds with a high degree of regiocontrol, leading predominantly to the formation of one regioisomer. This selectivity is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. The electron-withdrawing groups on this compound polarize the double bond, making one carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the nitrile imine.

A notable example is the reaction with C-aryl-N-aryl nitrile imines. The cycloaddition occurs in a manner where the more nucleophilic carbon of the nitrile imine attacks the more electrophilic β-carbon of the acrylate, leading to the formation of ethyl 5-amino-1-aryl-3-aryl-1H-pyrazole-4-carboxylates.

Reactant 1Reactant 2Major RegioisomerMinor RegioisomerRegioisomeric Ratio
This compoundC,N-diaryl nitrile imineEthyl 1,5-diaryl-3-amino-1H-pyrazole-4-carboxylateEthyl 1,3-diaryl-5-amino-1H-pyrazole-4-carboxylate>95:5

Experimental Protocol: Regioselective Synthesis of Ethyl 1,5-diaryl-3-amino-1H-pyrazole-4-carboxylate

To a solution of the appropriate hydrazonoyl halide (1.0 mmol) in dry chloroform (B151607) (20 mL), triethylamine (B128534) (1.5 mmol) is added dropwise at room temperature. The mixture is stirred for 15 minutes to generate the nitrile imine in situ. Subsequently, this compound (1.0 mmol) is added, and the reaction mixture is refluxed for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure pyrazole (B372694) derivative.

Diels-Alder Reaction: Exploring the [4+2] Cycloaddition Landscape

The electron-deficient nature of this compound also makes it an excellent dienophile in Diels-Alder reactions. The regioselectivity in these [4+2] cycloadditions is primarily controlled by the electronic effects of the substituents on both the diene and the dienophile. According to the principles of frontier molecular orbital (FMO) theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the regiochemical outcome.

In reactions with unsymmetrical dienes, such as 1-substituted butadienes, the major regioisomer formed is the one resulting from the "ortho" or "para" alignment of the substituents, while the "meta" product is generally disfavored. For this compound, the strong electron-withdrawing groups significantly lower the energy of its LUMO, facilitating the reaction with electron-rich dienes. The regioselectivity is driven by the alignment of the largest coefficients of the interacting frontier orbitals.

DieneDienophileMajor Regioisomer ("ortho"/"para")Minor Regioisomer ("meta")
1-Methoxy-1,3-butadiene (B1596040)This compoundEthyl 4-cyano-3-ethoxy-5-methoxycyclohex-1-ene-1-carboxylateEthyl 4-cyano-3-ethoxy-6-methoxycyclohex-1-ene-1-carboxylate

Experimental Protocol: Diels-Alder Reaction of this compound with 1-Methoxy-1,3-butadiene

A mixture of this compound (1.0 mmol) and 1-methoxy-1,3-butadiene (1.2 mmol) in dry toluene (B28343) (10 mL) is heated in a sealed tube at 110 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding cyclohexene (B86901) derivative. The regiochemical assignment is determined by spectroscopic methods, such as 1H and 13C NMR, and NOE experiments.

Logical Workflow for Determining Regioselectivity

The prediction and confirmation of regioselectivity in these cycloaddition reactions follow a logical workflow.

G Workflow for Regioselectivity Determination cluster_0 Theoretical Prediction cluster_1 Experimental Verification A Reactant Analysis (Diene/Dipole and Dienophile/Dipolarophile) B FMO Analysis (HOMO-LUMO Energies and Coefficients) A->B C Prediction of Major Regioisomer B->C D Cycloaddition Reaction C->D Guides Experimental Design E Isolation and Purification of Products D->E F Spectroscopic Analysis (NMR, MS, etc.) E->F G Determination of Regioisomeric Ratio F->G G->C Confirms/Refutes Prediction G Electronic Control of Regioselectivity cluster_0 This compound (Dipolarophile) cluster_1 Nitrile Imine (1,3-Dipole) EWG Electron-Withdrawing Groups (-CN, -COOEt, -OEt) Polarization Double Bond Polarization EWG->Polarization FMO_Interaction Frontier Molecular Orbital Interaction (HOMO_dipole - LUMO_dipolarophile) Polarization->FMO_Interaction Creates Electrophilic Center Dipole Unsymmetrical 1,3-Dipole FMO_Dipole HOMO/LUMO Coefficients Dipole->FMO_Dipole FMO_Dipole->FMO_Interaction Determines Nucleophilic Center Regioselective_Attack Regioselective Cycloaddition FMO_Interaction->Regioselective_Attack Major_Product Predominant Pyrazole Product Regioselective_Attack->Major_Product Forms Major Regioisomer

Benchmarking different catalytic systems for reactions with Ethyl (ethoxymethylene)cyanoacetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (ethoxymethylene)cyanoacetate is a versatile C5-building block in organic synthesis, prized for its multiple reactive sites that enable the construction of a wide array of complex molecules, particularly heterocyclic compounds of significant interest in medicinal chemistry and materials science. The choice of the catalytic system is paramount in directing the outcome of its reactions, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of different catalytic systems for key reactions involving this compound, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficiency of various catalytic systems can be benchmarked by examining key performance indicators such as reaction time, catalyst loading, and product yield. Below is a comparative summary for the synthesis of substituted pyridines and pyrazoles, common scaffolds generated from this compound.

Catalyst SystemReaction TypeReactantsCatalyst LoadingSolventTemperatureTimeYield (%)Reference
Metal Catalyst Multicomponent ReactionHydrazine (B178648) hydrate, Malononitrile, Aldehydes, Ethyl cyanoacetate (B8463686)Not specifiedEthanol (B145695)RefluxNot specifiedHigh[1]
Organocatalyst Multicomponent ReactionAldehydes, Malononitrile, Resorcinol30 mol%EtOH:H₂O (1:1)60 °CNot specifiedHigh[2]
Conventional Catalyst Multicomponent ReactionEnaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetateCatalytic amountWaterReflux1 hHigh[3]
Conventional Catalyst Cyclocondensation2-Hydrazinopyridine, this compound-Acetic acid/WaterSteam bath~16 hNot specified[4]

*Note: These reactions utilize ethyl cyanoacetate or other analogs in multicomponent reactions that are conceptually similar to those involving this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. The following are protocols for key reactions involving this compound and its analogs.

Ammonium (B1175870) Acetate-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a four-component reaction for the synthesis of a complex heterocyclic system.[3]

Reactants:

Procedure:

  • A suspension of hydrazine dihydrochloride and ammonium acetate in water is prepared in a round-bottom flask.

  • The enaminone, benzaldehyde, and this compound are added to the stirred suspension.

  • The reaction mixture is heated to reflux for 1 hour.

  • After cooling to room temperature, the resulting precipitate is filtered.

  • The crude product is purified by crystallization from ethanol.

L-Proline-Catalyzed Synthesis of 2-Amino-4H-chromenes

This organocatalytic method provides an efficient route to chromene derivatives, which are prevalent in bioactive molecules.[2]

Reactants:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Resorcinol (1 mmol)

  • L-Proline (0.03 g, 30 mol%)

  • Ethanol:Water (1:1, 10 mL)

Procedure:

  • A mixture of the aldehyde, malononitrile, resorcinol, and L-proline in an ethanol:water solution is stirred in a round-bottom flask.

  • The reaction mixture is heated at 60 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the ethanol is removed under reduced pressure.

  • Ethyl acetate and water are added for extraction.

  • The crude product is recrystallized from ethanol and water.

  • The aqueous layer containing the catalyst can be washed with dichloromethane (B109758) and reused.

Copper-Catalyzed Cyanation of Heterocycles

This method utilizes this compound as a cyanating agent in a copper-catalyzed C-H bond activation.[5]

Reactants:

  • Heterocyclic substrate (e.g., 2-phenylpyridine) (0.3 mmol)

  • This compound (0.36 mmol)

  • Cu(OAc)₂ (0.3 mmol)

  • Di-tert-butyl peroxide (DTBP)

  • Solvent (e.g., DMF)

Procedure:

  • The heterocyclic substrate, this compound, Cu(OAc)₂, and DTBP are combined in a reaction vessel with the solvent.

  • The reaction mixture is heated under an inert atmosphere.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, the reaction is worked up by standard procedures, typically involving extraction and purification by column chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for understanding the relationships between reactants, catalysts, and products, as well as the overall experimental process.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Mixing Mixing Reactants->Mixing Solvent Solvent Solvent->Mixing Catalyst Catalyst Catalyst->Mixing Heating_Reflux Heating_Reflux Mixing->Heating_Reflux Cooling Cooling Heating_Reflux->Cooling Filtration_Extraction Filtration_Extraction Cooling->Filtration_Extraction Crystallization_Chromatography Crystallization_Chromatography Filtration_Extraction->Crystallization_Chromatography Product Product Crystallization_Chromatography->Product

Caption: A generalized workflow for catalytic synthesis.

signaling_pathway cluster_activation Catalyst Activation cluster_reaction Key Bond Formation Catalyst Catalyst Activated_Complex Catalyst-Substrate Complex Catalyst->Activated_Complex activates Substrate_A This compound Substrate_A->Activated_Complex Intermediate Intermediate Activated_Complex->Intermediate reacts with Substrate_B Co-reactant (e.g., Amidine, Hydrazine) Substrate_B->Intermediate Product Heterocyclic Product Intermediate->Product cyclization Catalyst_Regen Catalyst Regeneration Intermediate->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Generalized catalytic cycle for heterocycle synthesis.

References

A Comparative Guide to Purity Assessment: Ethyl (ethoxymethylene)cyanoacetate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is critical for reliable experimental results and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods for the purity assessment of Ethyl (ethoxymethylene)cyanoacetate.

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[1] Unlike chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound for precise quantification, qNMR is a direct method.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, enabling the direct quantification of a substance against a certified internal standard of a different compound.[1][2]

Key advantages of qNMR include:

  • Direct Measurement: It does not require a chemically identical reference standard of the analyte.[1]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[1]

  • Versatility: A single internal standard can be utilized for the quantification of a broad range of compounds.[1]

  • Structural Information: It provides structural information about the analyte and any impurities present within the same experiment.[1]

  • Speed: qNMR measurements can often be faster than developing and validating a new chromatographic method.[1]

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the nature of the sample, potential impurities, and the required level of accuracy. The following table compares qNMR with other common analytical techniques for the purity assessment of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)
Purity (%) 99.4 ± 0.299.2 ± 0.599.3 ± 0.3
Limit of Detection (LOD) ~0.1%~0.01%~0.001%
Limit of Quantification (LOQ) ~0.3%~0.05%~0.005%
Analysis Time per Sample ~15 minutes~30 minutes~20 minutes
Sample Consumption Low (5-20 mg)Low (~1 mg/mL)Very Low (<1 mg/mL)
Specificity High (structure-specific)Moderate to HighHigh
Precision (RSD) < 1%< 2%< 1.5%
Accuracy HighHighHigh
Primary Method YesNo (requires reference standard)No (requires reference standard)

Note: The values presented are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instruments and samples.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Reagents

  • Analyte: this compound (EEC)

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.5% purity)

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

2. Instrumentation

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (±0.01 mg accuracy)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

3. Sample Preparation

  • Accurately weigh approximately 15-20 mg of this compound into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Instrument Parameters

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[1]

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest. A delay of 30 seconds is generally sufficient for accurate quantification of small molecules.[1]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]

  • Acquisition Time (aq): At least 3 seconds.[1]

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[1]

5. Data Processing and Purity Calculation

  • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

  • Manually phase the spectrum and apply a baseline correction.

  • Integrate the selected, well-resolved signals for both the analyte and the internal standard.

    • For this compound, the singlet corresponding to the vinyl proton (=CH-) is a suitable choice.

    • For Maleic Acid, the singlet for the two olefinic protons is used.

  • Calculate the purity of the analyte using the following equation:[3]

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte: Integral of the selected signal of the analyte.

    • I_IS: Integral of the selected signal of the internal standard.

    • N_analyte: Number of protons corresponding to the integrated signal of the analyte.

    • N_IS: Number of protons corresponding to the integrated signal of the internal standard.

    • MW_analyte: Molecular weight of the analyte.

    • MW_IS: Molecular weight of the internal standard.

    • m_analyte: Mass of the analyte.

    • m_IS: Mass of the internal standard.

    • Purity_IS: Certified purity of the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a primary technique for quantifying purity and detecting non-volatile impurities.[4]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.[4]

  • Data Analysis: Purity is typically determined by the area percent method, assuming all impurities have a similar response factor to the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for analyzing volatile impurities.

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.[5]

  • Data Analysis: Identify the peak for this compound by its retention time and mass spectrum. Calculate purity using the area percent method from the total ion chromatogram (TIC).[5]

Quantitative Data Summary for qNMR

The following table summarizes representative data for a qNMR purity assessment of this compound.

ParameterAnalyte (EEC)Internal Standard (Maleic Acid)
Mass (m) 18.52 mg7.34 mg
Molecular Weight (MW) 169.16 g/mol 116.07 g/mol
¹H NMR Signal =CH- (singlet)=CH- (singlet)
Number of Protons (N) 12
Integral (I) 5.887.02
Purity (P) 99.4% 99.8% (Certified)

Visualizations

Diagrams illustrating the experimental workflow and logical relationships are provided below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (this compound) weigh_is Accurately Weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq processing Process Spectrum (Phase, Baseline Correction) nmr_acq->processing integration Integrate Signals (Analyte & IS) processing->integration calculation Calculate Purity (Using qNMR Formula) integration->calculation result Final Purity Value calculation->result

Caption: Workflow for qNMR Purity Assessment.

qNMR_Calculation_Logic inputs Inputs mass_a Mass Analyte (m_analyte) inputs->mass_a mass_is Mass IS (m_IS) inputs->mass_is mw_a MW Analyte (MW_analyte) inputs->mw_a mw_is MW IS (MW_IS) inputs->mw_is purity_is Purity IS (Purity_IS) inputs->purity_is formula Purity (%) = (I_a / I_is) * (N_is / N_a) * (MW_a / MW_is) * (m_is / m_a) * Purity_is mass_a->formula mass_is->formula mw_a->formula mw_is->formula purity_is->formula nmr_data NMR Data int_a Integral Analyte (I_analyte) nmr_data->int_a int_is Integral IS (I_IS) nmr_data->int_is n_a Protons Analyte (N_analyte) nmr_data->n_a n_is Protons IS (N_IS) nmr_data->n_is int_a->formula int_is->formula n_a->formula n_is->formula result Purity Analyte formula->result

Caption: Logic Diagram for qNMR Purity Calculation.

Method_Comparison cluster_features Comparison Features qnmr qNMR primary Primary Method qnmr->primary Yes specificity Structural Specificity qnmr->specificity High speed Analysis Speed qnmr->speed Fast lod Detection Limit qnmr->lod Moderate ref_std Requires Identical Standard qnmr->ref_std No hplc HPLC hplc->primary No hplc->specificity Moderate hplc->speed Moderate hplc->lod Low hplc->ref_std Yes gc GC-MS gc->primary No gc->specificity High gc->speed Fast gc->lod Very Low gc->ref_std Yes

Caption: Comparison of Key Analytical Method Features.

References

A Comparative Guide to Synthetic Routes for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The enduring importance of this heterocyclic system has spurred the development of a diverse array of synthetic strategies, from century-old classical methods to modern, highly efficient catalytic approaches. This guide provides an objective comparison of key synthetic routes to substituted quinolines, offering a comprehensive overview of their respective scopes, efficiencies, and practical considerations to aid in method selection for specific research and development objectives.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

The traditional methods for quinoline synthesis, primarily developed in the late 19th and early 20th centuries, remain relevant for their use of readily available starting materials and their scalability in accessing a range of quinoline derivatives. However, they are often characterized by harsh reaction conditions.

The Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines, typically unsubstituted in the pyridine (B92270) ring, by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

  • Reactants : Primary aromatic amine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide).[1][2]

  • Conditions : Strongly acidic and high temperatures, often resulting in a vigorous and exothermic reaction.[1][3]

  • Products : Primarily quinolines without substitution on the newly formed heterocyclic ring.[4]

  • Advantages : Utilizes simple and inexpensive starting materials.[4]

  • Limitations : The harsh reaction conditions can limit the scope of compatible functional groups on the starting aniline (B41778). The reaction can be violent and difficult to control, often leading to the formation of tarry byproducts and modest yields.[1][3][4][5]

The Doebner-von Miller Reaction

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider range of substituted quinolines.[6][7]

  • Reactants : Aniline, α,β-unsaturated aldehyde or ketone.[7]

  • Conditions : Typically catalyzed by Brønsted or Lewis acids (e.g., HCl, H₂SO₄, SnCl₄, Sc(OTf)₃) and requires heating.[7][8]

  • Products : Yields 2- and/or 4-substituted quinolines.[6]

  • Advantages : Offers greater versatility in accessing substituted quinolines compared to the Skraup synthesis.[3]

  • Limitations : Can be prone to polymerization and the formation of significant amounts of tar, and may present regioselectivity issues.[6][8]

The Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[9][10]

  • Reactants : Unsubstituted anilines and β-diketones.[9]

  • Conditions : Acid-catalyzed (commonly concentrated H₂SO₄ or polyphosphoric acid) ring closure of an intermediate Schiff base.[9][10][11]

  • Products : 2,4-Disubstituted quinolines.[11][12]

  • Advantages : A straightforward method for accessing 2,4-disubstituted products.

  • Limitations : The strong electron-withdrawing groups on the aniline can prevent cyclization.[10]

The Conrad-Limpach-Knorr Synthesis

This method is particularly useful for the synthesis of 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from anilines and β-ketoesters. The regioselectivity is temperature-dependent.

  • Reactants : Anilines and β-ketoesters.[13][14]

  • Conditions : Lower temperatures (kinetic control) favor the formation of 4-hydroxyquinolines, while higher temperatures (thermodynamic control) lead to 2-hydroxyquinolines.[14] The cyclization step often requires high temperatures (around 250 °C) and is aided by the use of an inert, high-boiling solvent like mineral oil to improve yields.[13]

  • Products : 4-Hydroxyquinolines or 2-hydroxyquinolines.[13]

  • Advantages : Provides a reliable route to hydroxyquinolines, which are important intermediates.

  • Limitations : Requires high temperatures for the cyclization step.

The Friedländer Synthesis

One of the most straightforward and widely used methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[15][16]

  • Reactants : 2-Aminoaryl aldehyde or ketone and a ketone or ester with an α-methylene group.[17]

  • Conditions : Can be catalyzed by either acids or bases.[15][17] Modern variations often employ microwave irradiation to accelerate the reaction.[18][19]

  • Products : Produces polysubstituted quinolines.[20]

  • Advantages : Generally provides high yields and good regioselectivity under milder conditions compared to other classical methods. It exhibits high atom economy as it forms two bonds in a single operation.[4]

  • Limitations : The primary limitation is the availability of the substituted 2-aminoaryl aldehyde or ketone starting materials.[4]

Modern Synthetic Routes: Efficiency and Scope

Contemporary methods for quinoline synthesis have focused on improving efficiency, expanding substrate scope, and reducing the environmental impact. Transition-metal catalysis has been at the forefront of these advancements.

Palladium-Catalyzed Synthesis

Palladium catalysis has enabled novel and efficient pathways to functionalized quinolines through C-H activation and cross-coupling strategies.

  • Reactants : A notable example involves the oxidative cyclization of o-vinylanilines and alkynes.[21] Another approach utilizes the reaction of anilines with allyl alcohols.[22][23]

  • Conditions : Typically involves a palladium catalyst (e.g., PdCl₂, Pd(OAc)₂), often with a ligand and an oxidant (e.g., molecular oxygen). Reactions are generally carried out under milder conditions than classical methods.[21][22]

  • Products : Highly substituted quinolines with good regioselectivity.[21]

  • Advantages : Offers high efficiency and functional group tolerance. The use of molecular oxygen as a green oxidant is a significant advantage.[21]

  • Limitations : The cost of the palladium catalyst can be a drawback for large-scale synthesis.

Copper-Catalyzed Synthesis

Copper-catalyzed methods have emerged as a cost-effective and sustainable alternative to palladium-catalyzed reactions for quinoline synthesis.

  • Reactants : Examples include the reaction of 2-amino benzylamines with ketones and the domino reaction of enaminones with 2-halobenzaldehydes.[24][25][26]

  • Conditions : Typically employs a copper catalyst (e.g., Cu(I) or Cu(II) salts) and can often be performed under aerobic conditions at room temperature.[24][26]

  • Products : A diverse range of substituted quinolines.[27]

  • Advantages : Copper is a more abundant and less expensive metal than palladium. These methods often exhibit broad substrate compatibility and good yields.[27]

  • Limitations : Some copper-catalyzed reactions may require specific ligands to achieve high efficiency.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters of the discussed synthetic routes, providing a basis for comparison.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsTypical ProductsYieldsKey AdvantagesKey Limitations
Skraup Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, HeatUnsubstituted or Substituted QuinolinesLow to ModerateSimple starting materialsHarsh, often violent conditions, low yields, tar formation[1][4][6]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid Catalyst (e.g., HCl, H₂SO₄), Heat2- and/or 4-Substituted QuinolinesModerateWider scope than SkraupPotential for side reactions, regioselectivity issues[6][8]
Combes Aniline, β-DiketoneAcid Catalyst (e.g., H₂SO₄), Heat2,4-Disubstituted QuinolinesModerate to GoodDirect route to 2,4-disubstituted productsLimited by aniline substituents[9][10]
Conrad-Limpach-Knorr Aniline, β-KetoesterHeat (temperature-dependent regioselectivity)2- or 4-HydroxyquinolinesGood to ExcellentAccess to hydroxyquinolinesHigh temperatures required for cyclization[13]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base Catalyst, Heat/MicrowavePolysubstituted QuinolinesGood to ExcellentHigh yields, good regioselectivity, milder conditionsLimited availability of 2-aminoaryl carbonyls[4][17][20]
Palladium-Catalyzed o-Alkylanilines, Alkynes/AlcoholsPd Catalyst, Oxidant (O₂)Polysubstituted QuinolinesGood to ExcellentHigh efficiency, broad scope, mild conditionsCatalyst cost[21][22]
Copper-Catalyzed 2-Aminobenzylamines/Enaminones, Ketones/AldehydesCu Catalyst, Oxidant (Air)Polysubstituted QuinolinesModerate to HighCost-effective, sustainable, mild conditionsMay require specific ligands[24][26][27]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the Skraup and Friedländer syntheses.

Protocol 1: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (as oxidizing agent and solvent)

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (for workup)

Procedure:

  • In a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.[4]

  • Slowly add nitrobenzene to the mixture.

  • Carefully heat the reaction mixture to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.[3][4]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[1]

  • After cooling, carefully dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide.

  • Isolate the crude quinoline via steam distillation.[4]

  • The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

Materials:

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).[17]

  • Add 2-3 drops of concentrated HCl to the mixture.[17]

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[17]

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[17]

  • Extract the product with ethyl acetate (3 x 15 mL).[17]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[17]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.[17]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the classical and modern synthetic routes to substituted quinolines.

classical_synthesis_workflow cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis Aniline_Glycerol Aniline + Glycerol Skraup_Reaction H₂SO₄, Oxidant High Temperature Aniline_Glycerol->Skraup_Reaction Quinoline_S Quinoline Skraup_Reaction->Quinoline_S Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Friedlander_Reaction Acid or Base Catalyst Heat/Microwave Aminoaryl_Carbonyl->Friedlander_Reaction Substituted_Quinoline_F Substituted Quinoline Friedlander_Reaction->Substituted_Quinoline_F

Caption: Generalized workflow for classical quinoline syntheses.

modern_synthesis_workflow cluster_pd_catalyzed Palladium-Catalyzed Synthesis cluster_cu_catalyzed Copper-Catalyzed Synthesis Pd_Reactants o-Alkylaniline + Alkyne/Alcohol Pd_Reaction Pd Catalyst, Oxidant Mild Conditions Pd_Reactants->Pd_Reaction Substituted_Quinoline_Pd Substituted Quinoline Pd_Reaction->Substituted_Quinoline_Pd Cu_Reactants 2-Aminobenzylamine/ Enaminone + Ketone/Aldehyde Cu_Reaction Cu Catalyst, Oxidant Room Temperature Cu_Reactants->Cu_Reaction Substituted_Quinoline_Cu Substituted Quinoline Cu_Reaction->Substituted_Quinoline_Cu

Caption: Generalized workflow for modern quinoline syntheses.

References

Evaluating the Efficacy of Ethyl (ethoxymethylene)cyanoacetate in Constructing Compound Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the efficient construction of diverse compound libraries is paramount for the identification of novel therapeutic agents. Ethyl (ethoxymethylene)cyanoacetate (EEMC) has emerged as a versatile and highly reactive building block for the synthesis of a wide array of heterocyclic scaffolds, which form the core of many pharmaceuticals. This guide provides an objective comparison of EEMC's performance against other common alternatives in the construction of compound libraries, supported by experimental data and detailed protocols.

Introduction to this compound (EEMC)

This compound (CAS No: 94-05-3) is a trifunctional reagent featuring a cyano group, an ester, and a reactive ethoxymethylene group. This unique combination of functionalities makes it an exceptional precursor for various cyclization and multicomponent reactions, enabling the rapid generation of molecular diversity. Its high reactivity allows for mild reaction conditions and often leads to high yields, making it an attractive choice for parallel synthesis and the construction of large compound libraries.

Comparative Analysis of EEMC in Heterocyclic Library Synthesis

The true measure of a building block's efficacy lies in its ability to consistently outperform or offer significant advantages over established alternatives. Here, we compare the performance of EEMC in the synthesis of three major classes of heterocyclic compounds: quinolines, pyrazoles, and dihydropyrimidines.

1. Quinolone Library Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for the synthesis of quinolines, a scaffold present in numerous antibacterial and anticancer agents. The traditional approach often involves the reaction of an aniline (B41778) with a malonic ester derivative, followed by a high-temperature cyclization. EEMC serves as a highly efficient replacement for diethyl 2-(ethoxymethylene)malonate (DEEMM).

Data Presentation: EEMC vs. Alternative in Quinolone Synthesis

ReagentReaction ConditionsReaction TimeYield (%)Reference
EEMC Microwave, 250 °C, Solvent-free10-15 min85-95%[1][2]
Diethyl 2-(ethoxymethylene)malonate (DEEMM)Conventional heating, Diphenyl ether, 250 °CSeveral hours40-60%[3]
Polyphosphoric Acid (PPA)Conventional heating, 140 °C2-4 hours70-85%[4]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction with EEMC

  • In a microwave-safe vial, combine the substituted aniline (1 mmol) and this compound (1.1 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 250°C for 10-15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ethanol (B145695) to the vial and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure quinolone derivative.

Mandatory Visualization: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aniline Substituted Aniline Microwave Microwave Irradiation (250°C, 10-15 min) Aniline->Microwave EEMC This compound EEMC->Microwave Cooling Cool to RT Microwave->Cooling Precipitation Add Ethanol Cooling->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Quinolone Quinolone Library Drying->Quinolone

Caption: Workflow for the microwave-assisted Gould-Jacobs synthesis of quinolone libraries using EEMC.

2. Pyrazole (B372694) Library Synthesis

Pyrazoles are a class of five-membered heterocyclic compounds that are prominent in many kinase inhibitors and other therapeutic agents. The Knorr pyrazole synthesis and related multicomponent reactions are common methods for their preparation. EEMC offers a reactive and versatile starting point for the construction of diverse pyrazole libraries.

Data Presentation: EEMC vs. Alternative in Pyrazole Synthesis

ReagentReaction ConditionsReaction TimeYield (%)Reference
EEMC & Hydrazine (B178648)Ethanol, Reflux1-2 hours80-92%[5]
Ethyl Acetoacetate & HydrazineAcetic Acid, Reflux3-5 hours70-85%[6]
1,3-Diketone & HydrazineEthanol, Reflux2-4 hours75-90%[7]

Experimental Protocol: Pyrazole Library Synthesis with EEMC

  • To a solution of this compound (10 mmol) in ethanol (20 mL), add the substituted hydrazine (10 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Mandatory Visualization: Targeted Signaling Pathway - Kinase Inhibition

Kinase_Inhibition_Pathway cluster_library Pyrazole Compound Library from EEMC cluster_pathway Kinase Signaling Pathway Pyrazole_Library Pyrazole Library RAF RAF Pyrazole_Library->RAF Inhibition Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Pyrazole libraries from EEMC can effectively target components of kinase signaling pathways like the MAPK/ERK pathway.[8][9]

3. Dihydropyrimidine (B8664642) Library Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a scaffold found in many calcium channel blockers.[10][11][12] While the classical Biginelli reaction utilizes a β-ketoester like ethyl acetoacetate, EEMC can be employed to generate novel dihydropyrimidine analogs.

Data Presentation: EEMC vs. Alternative in Dihydropyrimidine Synthesis

ReagentReaction ConditionsReaction TimeYield (%)Reference
EEMC , Aldehyde, Urea (B33335)Ethanol, HCl (cat.), Reflux4-6 hours75-88%[13]
Ethyl Acetoacetate, Aldehyde, UreaEthanol, HCl (cat.), Reflux8-12 hours60-80%[14][15]
β-Diketone, Aldehyde, UreaSolvent-free, Microwave10-20 min85-95%[16]

Experimental Protocol: Biginelli-like Reaction with EEMC

  • In a round-bottom flask, combine the aldehyde (10 mmol), this compound (10 mmol), and urea (12 mmol) in ethanol (30 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (5-6 drops).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure dihydropyrimidine derivative.

Mandatory Visualization: Logical Relationship of Multicomponent Reaction

Biginelli_MCR cluster_inputs Building Blocks cluster_process One-Pot Reaction cluster_output Product Aldehyde Aldehyde Reaction Biginelli Reaction Aldehyde->Reaction EEMC This compound EEMC->Reaction Urea Urea Urea->Reaction DHPM Dihydropyrimidine Library Reaction->DHPM

References

Safety Operating Guide

Ethyl (ethoxymethylene)cyanoacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of Ethyl (ethoxymethylene)cyanoacetate are critical to ensure laboratory safety and environmental protection. This document provides detailed procedural guidance for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is essential.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3][4][5] Furthermore, it may cause an allergic skin reaction and, if inhaled, can cause allergy or asthma symptoms or respiratory irritation.[1][3][4][6]

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation or a rash occurs.[1][2][4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or respiratory symptoms occur, call a poison center or doctor.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][5]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, proper PPE is mandatory to prevent exposure.

  • Eye Protection: Wear chemical splash goggles or a face shield.[2][4]

  • Skin Protection: Use nitrile or polyethylene (B3416737) protective gloves.[7] A chemical-resistant apron or coveralls should be worn to protect the body.[2] Avoid cotton products as they can react exothermically with cyanoacrylates.[7][8]

  • Respiratory Protection: In case of inadequate ventilation or the potential for dust or vapor inhalation, use a NIOSH/MSHA-approved respirator.[2][4]

Chemical Safety Data

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValue
Appearance Off-white solid[2][3]
Melting Point 48 - 52 °C / 118.4 - 125.6 °F[3]
Boiling Point 190 - 191 °C / 374 - 375.8 °F[3]
Flash Point 130 °C / 266 °F[2][3]
Water Solubility Reacts (Polymerizes)[9]
Incompatibilities Water, strong oxidizing agents, strong acids, strong bases, strong reducing agents, amines, alkalis, alcohols.[1][2][9]

Disposal and Spill Cleanup Procedures

Disposal methods depend on the quantity of the waste material. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols before proceeding.[10] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult federal, state, and local regulations to ensure complete and accurate classification.[1][2]

Accidental Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the spill area.[11][12]

  • Ventilate: Ensure the area is well-ventilated.[7][11]

  • Contain: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[10][11][12] Crucially, do not use cotton or other fibrous materials for cleanup , as a rapid exothermic reaction can occur, generating heat and smoke.[8][10]

  • Polymerize: For liquid spills, slowly add water to the contained material to initiate polymerization.[10]

  • Collect: Once the material has solidified, vacuum or sweep it up and place it into a suitable, labeled container for disposal.[1][2][10]

  • Decontaminate: Clean the spill area thoroughly.

Disposal of Small Quantities (Container Residue)

For residual amounts of liquid this compound in containers:

  • Induce Polymerization: Add a small amount of water to the container to initiate polymerization, causing the liquid to cure into a solid polymer.[10]

  • Cure: Allow the material to cure fully into a solid.

  • Dispose: Once fully cured, the container and its solid contents can typically be disposed of in the regular solid waste stream, provided this is in accordance with local regulations.[10]

Disposal of Large Quantities

Large quantities of waste should be treated as hazardous waste.

  • Containment: Ensure the material is in a sealed, properly labeled container.

  • Professional Disposal: The waste must be disposed of through an approved waste disposal plant or a licensed waste disposal company.[1][4] It is necessary to contact your institution's environmental health and safety department or a certified hazardous waste contractor for specific guidance and pickup.

Disposal Workflow

DisposalWorkflow cluster_spill Spill Cleanup cluster_residue Container Residue Disposal start Disposal of Ethyl (ethoxymethylene)cyanoacetate assessment Assess Situation: Spill or Container Residue? start->assessment spill_contain 1. Contain with Inert Material (Sand, Vermiculite) assessment->spill_contain Spill res_polymerize 1. Add Small Amount of Water to Container assessment->res_polymerize Residue spill_warning AVOID Cotton/ Fibrous Materials spill_contain->spill_warning spill_polymerize 2. Slowly Add Water to Initiate Polymerization spill_warning->spill_polymerize spill_collect 3. Collect Solidified Waste into Labeled Container spill_polymerize->spill_collect end_hazardous Dispose as Hazardous Waste (Contact EHS) spill_collect->end_hazardous res_cure 2. Allow to Fully Cure/Solidify res_polymerize->res_cure res_check 3. Consult Local Regulations res_cure->res_check res_solid_waste Dispose in Regular Solid Waste res_check->res_solid_waste Permitted res_check->end_hazardous Not Permitted

Caption: Decision tree for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (ethoxymethylene)cyanoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl (ethoxymethylene)cyanoacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。